An In-depth Technical Guide to (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Chiral Morpholine Scaffold The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorab...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chiral Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including good water solubility and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates.[1] The introduction of a chiral center, as seen in (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, provides a three-dimensional architecture that can be crucial for specific and high-affinity interactions with biological targets. This particular building block, featuring a carboxylic acid moiety at the 2-position, offers a versatile handle for further chemical modifications, making it a valuable starting material for the synthesis of complex molecules in drug discovery and development.[2][3]
Physicochemical and Structural Properties
A thorough understanding of the fundamental chemical properties of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is essential for its effective use in synthesis and formulation.
The structural integrity and purity of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride are critical for its application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
3.3.1. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling constants of the protons on the chiral center and adjacent carbons would be key indicators of the stereochemistry.
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the morpholine ring. While specific experimental spectra for the title compound are not publicly available, data for related N-substituted morpholines can provide a reference for expected chemical shift ranges.
[7]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, N-H stretching of the protonated amine, and C-O-C stretching of the ether linkage in the morpholine ring. The IR spectrum for the related 2-(Morpholin-4-yl)acetic acid hydrochloride shows characteristic peaks that can be used for comparison.
[8]
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
3.3.2. Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. [9]A suitable chiral stationary phase (CSP) would be used to separate the (S)- and (R)-enantiomers, allowing for the quantification of enantiomeric excess (% ee). The development of a robust HPLC method would involve screening different CSPs and optimizing the mobile phase composition.
[10][11]
Protocol: Chiral HPLC Method Development for Enantiomeric Purity
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type) with a mobile phase of hexane/isopropanol and an acidic or basic modifier, depending on the analyte's properties.
Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition (ratio of hexane to alcohol, type of alcohol) to improve resolution and analysis time.
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification for the undesired enantiomer.
Applications in Drug Discovery and Development
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the combination of the pharmacologically favorable morpholine ring and the reactive carboxylic acid handle.
Potential Therapeutic Areas:
Analgesics and Anti-inflammatory Agents: The morpholine scaffold is found in various compounds with analgesic and anti-inflammatory properties.
[12]* Agrochemicals: This compound is also utilized in the synthesis of herbicides and fungicides.
[2][3]* Tachykinin Antagonists: Morpholine derivatives have been investigated as tachykinin antagonists, which have potential applications in treating inflammatory diseases, pain, and migraines.
[9][13]
While specific drugs on the market containing the (S)-2-(Morpholin-2-yl)acetic acid moiety are not readily identifiable, the chiral 2-aryl morpholine scaffold is a key intermediate for compounds targeting trace amine-associated receptors (TAARs), indicating the relevance of this structural class in modern drug discovery.
[14]
Logical Relationship of Application:
Figure 3: Role in Drug Discovery
Safety and Handling
Based on information for the related 2-morpholinoacetic acid hydrochloride and general morpholine derivatives, (S)-2-(Morpholin-2-yl)acetic acid hydrochloride should be handled with care in a laboratory setting.
Hazard Identification:
Skin Irritation: May cause skin irritation.
[8]* Eye Damage/Irritation: May cause serious eye damage or irritation.
[8]* Respiratory Irritation: May cause respiratory irritation.
[8][14]
Recommended Handling Procedures:
Use in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid breathing dust.
Wash hands thoroughly after handling.
Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The available SDS for the isomeric 2-(Morpholin-4-yl)acetic acid hydrochloride provides a useful, though not identical, reference.
[1][15]
Conclusion
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and other areas of chemical synthesis. Its well-defined stereochemistry and versatile functionality make it an attractive starting material for the creation of novel and complex molecules. While publicly available experimental data on this specific compound is somewhat limited, this guide has synthesized the available information and provided a framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As research into chiral morpholine derivatives continues, the importance of building blocks like (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is likely to grow.
References
Capot Chemical Co., Ltd. (n.d.). MSDS of 2-morpholinoacetic acid hydrochloride. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750946, 2-(Morpholin-4-yl)acetic acid hydrochloride. Retrieved from [Link]
Trussardi, R., & Iding, H. (2019). Process for the preparation of chiral 2-aryl morpholines (U.S. Patent No. 10,337,039 B2). U.S.
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020).
Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Merck & Co. (1999). Morpholine derivatives and their use as therapeutic agents (U.S. Patent No. 5,968,934). U.S.
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
Reddy, M. S., et al. (2007). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2007(16), 157-163.
Mamedov, V. A., & Kalinin, A. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 785-816.
Ciba-Geigy AG. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride (U.S. Patent No. 4,391,979). U.S.
Nagarajan, K. (1980). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Section A, 89(3), 233-247.
Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.
ResearchGate. (n.d.). The literature values of pKa lit , intrinsic solubility, S 0 lit , and.... Retrieved from [Link]
IUPAC. (1979).
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495-14500.
Kondepudi, N., & Eri, G. (2016). novel rp-hplc and ft-ir methods for the estimation of related substances and quantitation of. International Journal of Chemical and Pharmaceutical Analysis, 3(4).
Lin, C. Y., et al. (2015). Study of Urinary 2-{[2-(Acetylamino-2-carboxyethyl]sulfanyl}Butanedioic acid, a Mercapturic Acid of Rats Treated with Maleic Acid. Toxicology Letters, 238(2), S263.
An In-Depth Technical Guide to (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: A Privileged Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (CAS Number: 1352709-57-9), a chiral building block of significant interest to researchers, medicinal chemists, an...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (CAS Number: 1352709-57-9), a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the strategic rationale for its use, detailing its synthesis, applications, and the critical analytical methods required to ensure its quality and utility in a research and development setting.
Strategic Importance in Medicinal Chemistry: The "Why"
In modern drug discovery, the selection of a chemical scaffold is a critical decision that profoundly impacts a drug candidate's future success. The morpholine ring is considered a "privileged structure," a distinction earned by its frequent appearance in approved drugs and bioactive molecules.[1] (S)-2-(Morpholin-2-yl)acetic acid hydrochloride embodies the key attributes that make this scaffold so valuable.
1.1. The Morpholine Moiety: Engineering Superior Drug-like Properties
The morpholine ring is not merely an inert spacer. Its unique combination of a secondary amine and an ether linkage confers significant advantages in tuning the physicochemical and pharmacokinetic properties of a lead compound.[2][3]
Enhanced Aqueous Solubility: The ether oxygen and the secondary amine are both capable of forming hydrogen bonds with water, which can significantly improve the solubility of a parent molecule. This is a crucial parameter for achieving good oral bioavailability.
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. Replacing a more labile ring system (like piperidine, which can be oxidized to a reactive iminium ion) with a morpholine can increase a drug's half-life and reduce the potential for toxic metabolites.
Favorable pKa Profile: The nitrogen atom in the morpholine ring is a weak base. This property is instrumental in modulating a compound's ionization state at physiological pH, which in turn affects its ability to cross cell membranes and the blood-brain barrier (BBB).[4]
Pharmacophore Contribution: The morpholine ring is not always a passive "carrier." Its atoms can directly participate in binding interactions with biological targets like kinases and G-protein coupled receptors, acting as a hydrogen bond acceptor (oxygen) or donor (protonated nitrogen).[2] This makes it an active and integral component of the pharmacophore.
1.2. The (S)-Stereochemistry: Rationale for Enantiomeric Purity
Biological systems are inherently chiral. Receptors, enzymes, and transporters are composed of chiral amino acids, creating three-dimensional binding pockets that can differentiate between enantiomers.[5] The development of a single enantiomer, such as the (S)-isomer of this building block, is a deliberate strategy to optimize a drug's therapeutic profile.
Improved Potency and Selectivity: Often, only one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive or contribute to off-target effects.[5] Using the pure (S)-enantiomer ensures that the entire dose contributes to the therapeutic effect, potentially allowing for lower, more effective dosing.
Simplified Pharmacokinetics: The two enantiomers of a racemic drug can be metabolized at different rates, leading to complex pharmacokinetic profiles and high inter-patient variability.[5] A single-enantiomer drug has a more predictable absorption, distribution, metabolism, and excretion (ADME) profile.
Reduced Toxicity: In some cases, the distomer is not merely inactive but can be responsible for undesirable side effects or toxicity. Isolating the active eutomer can lead to a significantly improved safety profile.
The combination of the privileged morpholine scaffold, a versatile acetic acid handle for further chemical elaboration, and specific (S)-stereochemistry makes this molecule a high-value building block for constructing complex and highly specific therapeutic agents.
Physicochemical and Safety Data
All quantitative and safety data for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride are summarized below for quick reference.
Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Synthesis and Manufacturing: A Logic-Driven Approach
The overall strategy involves three main stages:
Constructing the Chiral Morpholine Core: Building the heterocyclic ring from a simple, enantiopure starting material.
Installing the Acetic Acid Side Chain: Oxidizing a precursor functional group to the desired carboxylic acid.
Deprotection and Salt Formation: Removing the nitrogen-protecting group and forming the final hydrochloride salt.
Detailed Experimental Protocol (Representative):
Stage 1: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Rationale: This stage establishes the key stereocenter. (S)-epichlorohydrin is an inexpensive, commercially available chiral building block. The reaction with an amine followed by intramolecular cyclization is a classic and reliable method for forming the morpholine ring.[2] The benzyl group serves as a protecting group for the nitrogen that can be removed later, while the Boc group provides orthogonal protection that is stable to the subsequent oxidation step.
To a stirred solution of 2-(benzylamino)ethanol in a suitable solvent like isopropanol, add (S)-epichlorohydrin dropwise at room temperature.
Heat the reaction mixture to reflux for 12-18 hours to facilitate the initial ring-opening and subsequent cyclization.
Cool the reaction and add a strong base, such as sodium tert-butoxide, to drive the intramolecular Williamson ether synthesis to completion, forming (S)-4-benzyl-2-(hydroxymethyl)morpholine.
Remove the benzyl group via catalytic hydrogenation (e.g., using Palladium on carbon under a hydrogen atmosphere).
Protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the key intermediate, (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Stage 2 & 3: Conversion to Final Product
Rationale: A two-carbon homologation is required to convert the hydroxymethyl group into an acetic acid moiety. A common and effective method is through a nitrile intermediate. The final deprotection with hydrochloric acid serves the dual purpose of removing the acid-labile Boc group and forming the desired hydrochloride salt in a single, efficient step.
The primary alcohol of the N-Boc intermediate is converted to a better leaving group, for instance, by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine.
The resulting tosylate is displaced with sodium cyanide in a polar aprotic solvent like DMSO to form the corresponding nitrile.
The nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acidic hydrolysis (e.g., with aqueous HCl) is often preferred as it can be combined with the final deprotection step.
Treat the N-Boc protected acid (CAS 1257850-82-0)[8] with a solution of hydrogen chloride in a solvent like dioxane or diethyl ether. This cleaves the Boc group, releasing isobutylene and carbon dioxide.
The resulting free amine is protonated in situ by the excess HCl to precipitate (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
The final product can be isolated by filtration and purified by recrystallization.
Application in Drug Development: A Scaffold for High-Value Targets
This building block is designed for incorporation into complex molecules targeting diseases with high unmet medical needs. Its structure is particularly suited for creating inhibitors of enzymes or antagonists of receptors implicated in oncology, inflammation, and neurological disorders.
A prominent example highlighting the utility of the chiral morpholine core is found in the synthesis of Aprepitant , a potent antiemetic drug that acts as a neurokinin-1 (NK1) receptor antagonist. While not using this exact acetic acid derivative, the synthesis of key intermediates for Aprepitant involves the creation of a C2-substituted chiral morpholinone, a structurally related scaffold.[9] This demonstrates the pharmaceutical industry's reliance on such chiral morpholine motifs to achieve the precise three-dimensional architecture required for potent and selective biological activity.
Quality Control and Analytical Validation
For any building block intended for drug discovery, rigorous quality control is non-negotiable. The identity, purity, and particularly the enantiomeric excess of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride must be unequivocally established. This constitutes a self-validating system where orthogonal analytical techniques confirm the material's integrity.
5.1. Identity and Purity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton spectrum should show characteristic peaks for the morpholine ring protons and the methylene protons of the acetic acid side chain, with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should show a prominent ion corresponding to the protonated free base [M+H]⁺ at approximately 162.08 m/z.
Rationale: Confirming the enantiomeric excess (e.e.) is the most critical QC step for a chiral building block. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard method for this analysis.[10][11] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different energies and thus different retention times.
Typical Method Parameters:
Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often effective for separating chiral acids and amines.
Mobile Phase: Normal phase mode is typically preferred. A common mobile phase would be a mixture of hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).
Additive: To ensure good peak shape for the carboxylic acid and the amine hydrochloride, a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is added to the mobile phase.
Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm).
Expected Result: A successful separation will show two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess is calculated from the relative peak areas: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. For a high-quality sample, the area of the (R)-enantiomer peak should be minimal (e.g., corresponding to ≥98% e.e.).
Conclusion
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is more than a simple chemical reagent; it is a sophisticated and enabling tool for modern drug discovery. Its design incorporates key principles of medicinal chemistry—leveraging a privileged scaffold to enhance drug-like properties while employing stereochemical precision to maximize potency and safety. Understanding the rationale behind its synthesis, the strategic advantages it confers, and the rigorous analytical methods required to validate its quality empowers researchers to deploy it effectively in the creation of next-generation therapeutics.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
PubChem. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. Available from: [Link]
PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. Available from: [Link]
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis-(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607–4614. Available from: [Link]
He, Y. P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(21), 8009–8015. Available from: [Link]
Satinder, A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. Available from: [Link]
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. Available from: [Link]
S., Valente, et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3532-3550. Available from: [Link]
Definitive Structure Elucidation of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: A Multi-Technique, Verifiable Approach
An In-depth Technical Guide for Drug Development Professionals Introduction (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug dev...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The morpholine ring is a "privileged structure," a versatile scaffold known to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, and it is a component of numerous approved pharmaceuticals.[1] The presence of both a stereocenter and an amino acid-like moiety makes this particular molecule a valuable component for creating novel therapeutics with specific three-dimensional interactions with biological targets.
Given its role as a critical starting material, unambiguous confirmation of its structure—including its elemental composition, atomic connectivity, and, most importantly, its absolute stereochemistry—is paramount. An error in structural assignment at this stage can have profound and costly consequences on a drug development pipeline. This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. Our approach is built on a foundation of orthogonal analytical techniques, where each experiment serves to validate the others, ensuring the highest degree of scientific certainty.
The workflow is designed to be logical and efficient, starting with foundational mass and spectroscopic analyses to confirm the basic structure and culminating in definitive stereochemical assignment.
Caption: Overall workflow for the structure elucidation of (S)-2-(Morpholin-2-yl)acetic acid HCl.
Part I: Foundational Analysis - Confirming Connectivity and Purity
The initial phase of analysis focuses on answering the most fundamental questions: What is the molecular formula, and how are the atoms connected? We employ a suite of spectroscopic techniques for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Causality: Before delving into complex structural details, we must first confirm the elemental composition. HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula by comparing the measured mass to the calculated mass. This technique serves as a primary identity test.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile 50:50 v/v).
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure mass accuracy below 5 ppm.
Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Data Acquisition: Acquire data in positive ion mode, as the secondary amine in the morpholine ring is readily protonated. Scan a mass range of m/z 50-500.
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Compare this with the theoretical mass calculated for the protonated form of the target molecule, C₆H₁₂NO₃⁺ (the HCl salt dissociates in solution).
Data Presentation: Expected HRMS Results
Ion Formula
Calculated Exact Mass (Da)
Observed Mass (Da)
Mass Error (ppm)
[C₆H₁₂NO₃+H]⁺
146.08172
Value to be measured
< 5
Note: The molecular formula of the free base is C₆H₁₁NO₃. The observed ion will be the protonated form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR does the same for carbons. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are essential for definitively assigning these signals by revealing which protons are coupled to each other and which protons are directly attached to which carbons.
Experimental Protocols:
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of labile protons (NH and OH), which simplifies the spectrum.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
2D NMR Acquisition:
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with the signal of the carbon atom it is directly bonded to.
Data Presentation: Predicted NMR Signal Assignments (in D₂O at 400 MHz)
The structure of (S)-2-(Morpholin-2-yl)acetic acid contains several key features that will be reflected in the NMR spectra. The morpholine ring protons are diastereotopic due to the chiral center at C2, meaning they are chemically non-equivalent and will appear as distinct signals, often with complex splitting.
Position
Predicted ¹H Shift (ppm), Multiplicity
Predicted ¹³C Shift (ppm)
Rationale
Carboxyl (C=O)
-
~175
Typical for a carboxylic acid carbon.
Acetic α-CH₂
~2.8-3.0 (m)
~40
Adjacent to the chiral center (C2) and the carboxyl group.
Morpholine C2-H
~3.5-3.7 (m)
~58
Chiral center, adjacent to oxygen and nitrogen.
Morpholine C3-H₂
~3.2-3.4 (m) and ~3.0-3.2 (m)
~45
Diastereotopic protons adjacent to nitrogen.
Morpholine C5-H₂
~4.0-4.2 (m) and ~3.8-4.0 (m)
~65
Diastereotopic protons adjacent to oxygen.
Morpholine C6-H₂
~3.1-3.3 (m) and ~2.9-3.1 (m)
~48
Diastereotopic protons adjacent to nitrogen.
Note: Labile protons (NH₂⁺ and COOH) will exchange with D₂O and will likely not be observed.
Caption: Logic diagram showing how 2D NMR integrates 1D data to build the molecular framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For this molecule, we expect to see clear evidence of the carboxylic acid, the secondary ammonium salt, and the ether linkage.
Experimental Protocol (Attenuated Total Reflectance - ATR):
Background Scan: Record a background spectrum of the clean ATR crystal.
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
Spectrum Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Expected FTIR Absorption Bands
Functional Group
Expected Wavenumber (cm⁻¹)
Vibration Type
O-H (Carboxylic Acid)
3300-2500 (broad)
Stretching
N-H (Ammonium Salt)
3200-2800 (broad)
Stretching
C-H (Aliphatic)
2980-2850
Stretching
C=O (Carboxylic Acid)
1730-1700
Stretching
C-O-C (Ether)
1150-1085
Asymmetric Stretching
Part II: Definitive Stereochemical Assignment
With the connectivity established, the next critical step is to confirm the three-dimensional structure, specifically the absolute configuration at the C2 stereocenter.
Single-Crystal X-Ray Diffraction (SC-XRD)
Causality: SC-XRD is the unequivocal "gold standard" for determining the absolute structure of a chiral molecule.[2][3] By diffracting X-rays off a well-ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. This method provides irrefutable proof of both connectivity and stereochemistry.
Experimental Protocol:
Crystal Growth: This is the most critical and often challenging step.
Rationale: Slow crystallization is key to obtaining high-quality, single crystals suitable for diffraction.
Method (Slow Evaporation): Dissolve the compound in a minimal amount of a suitable solvent (e.g., a mixture of methanol and a small amount of water) to achieve saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
Data Collection:
Mount a suitable single crystal on a goniometer.
Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal motion and improve diffraction quality.
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[4]
Structure Solution and Refinement:
Process the diffraction data to determine the unit cell and space group.
Solve the phase problem to generate an initial electron density map.
Build the molecular model into the electron density map and refine the atomic positions.
Determine the absolute configuration, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.[5]
Expected Outcome: The final refined structure will provide a 3D model of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, confirming the (S)-configuration at the C2 position. Bond lengths, bond angles, and crystal packing information will also be obtained.
Causality: While SC-XRD provides the absolute structure of a single crystal, it does not quantify the enantiomeric purity of the bulk sample. Chiral HPLC is a vital orthogonal technique used to verify that the sample is predominantly the desired (S)-enantiomer and to quantify any presence of the (R)-enantiomer.
Experimental Protocol:
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and acids.
Mobile Phase Screening:
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with an acidic or basic additive to improve peak shape.
Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., ammonium formate).
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the two enantiomers.
Sample Analysis:
Prepare a standard of the racemic mixture to confirm the elution order of the (S) and (R) enantiomers.
Inject a solution of the sample and integrate the peak areas to calculate the enantiomeric excess (% ee).
Data Presentation: Expected Chiral HPLC Results
Parameter
Expected Value
Enantiomeric Excess (% ee)
> 98%
Resolution (Rs) between enantiomers
> 1.5
Part III: Integrated Data Analysis & Final Confirmation
Caption: Correlation of analytical techniques to specific structural features for final verification.
By cross-validating the molecular formula from HRMS, the atomic connectivity from NMR, the functional groups from FTIR, the absolute stereochemistry from SC-XRD, and the bulk enantiomeric purity from chiral HPLC, we can state with an exceptionally high degree of confidence that the material is indeed (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Conclusion
The structural elucidation of a chiral building block like (S)-2-(Morpholin-2-yl)acetic acid hydrochloride demands a rigorous and multi-faceted analytical approach. Relying on a single technique is insufficient and introduces unacceptable risk into the drug development process. The integrated workflow detailed in this guide—combining mass spectrometry, one- and two-dimensional NMR, infrared spectroscopy, single-crystal X-ray diffraction, and chiral HPLC—provides a self-validating system for the unambiguous confirmation of molecular identity, structure, and stereopurity. Adherence to this comprehensive strategy ensures the quality and integrity of critical raw materials, thereby building a solid foundation for successful downstream research and development.
References
PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
Biffi, C., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]
Wikipedia. X-ray crystallography. Wikimedia Foundation. Available from: [Link]
Rupp, B. (2010). X Ray Crystallography. In Protein Structure and Function. PMB, UC Davis. Available from: [Link]
McMaster Demystifying Medicine. (2023). What is X-Ray Crystallography? YouTube. Available from: [Link]
Moreno, M., et al. (2019). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 6(Pt 2), 205–215. Available from: [Link]
Spectroscopic Characterization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: A Technical Guide
Introduction (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholine, it serves as a versatile sc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholine, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The morpholine ring, a common motif in drug molecules, often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The presence of a carboxylic acid function and a chiral center further expands its utility as a building block for complex molecular architectures.
This technical guide provides a comprehensive overview of the spectroscopic characterization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound using modern analytical techniques. We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data based on the analysis of its structural analogues and functional groups. This guide aims to be a valuable resource for the synthesis, quality control, and further derivatization of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming its structure and stereochemistry.
Predicted ¹H NMR Data
The proton NMR spectrum of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is expected to exhibit distinct signals corresponding to the protons of the morpholine ring and the acetic acid side chain. The hydrochloride form will result in the protonation of the morpholine nitrogen, leading to downfield shifts of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (in D₂O, 400 MHz)
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
H-2
3.80 - 3.95
m
1H
-
Methine proton on the chiral center
H-3a, H-5a
3.95 - 4.10
m
2H
-
Axial protons adjacent to oxygen
H-3e, H-5e
3.20 - 3.35
m
2H
-
Equatorial protons adjacent to oxygen
H-6a, H-6e
3.40 - 3.60
m
2H
-
Protons adjacent to nitrogen
CH₂COOH
2.80 - 2.95
d
2H
~7 Hz
Methylene protons of the acetic acid side chain
NH
~9.0 (broad)
s
1H
-
Ammonium proton
OH
~11.0 (broad)
s
1H
-
Carboxylic acid proton (may exchange with D₂O)
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (in D₂O, 100 MHz)
Carbon
Chemical Shift (δ, ppm)
Assignment
C=O
175 - 178
Carboxylic acid carbonyl
C-2
68 - 72
Chiral carbon adjacent to oxygen
C-3, C-5
65 - 68
Carbons adjacent to oxygen
C-6
45 - 48
Carbon adjacent to nitrogen
CH₂COOH
40 - 43
Methylene carbon of the acetic acid side chain
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the steps for acquiring high-quality NMR spectra of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts to ensure solubility.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Use a 400 MHz (or higher) NMR spectrometer.
Tune and shim the probe to the specific solvent and sample.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical parameters:
Pulse sequence: zg30
Number of scans: 16-64
Relaxation delay (d1): 1-2 seconds
Acquisition time: 2-4 seconds
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters:
Pulse sequence: zgpg30
Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance)
Relaxation delay (d1): 2-5 seconds
Data Processing:
Apply Fourier transformation to the raw data.
Phase and baseline correct the spectra.
Integrate the ¹H NMR signals.
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Interpretation Insights
Chirality: The chirality at the C-2 position will induce diastereotopicity in the protons on the morpholine ring (e.g., the two protons at C-3 will be chemically non-equivalent), leading to more complex splitting patterns (multiplets).
Protonation: The protonation of the morpholine nitrogen by HCl will cause a significant downfield shift of the adjacent protons (H-6) compared to the free base. The NH proton itself may be observable as a broad singlet, though it can exchange with solvent protons.
2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Experimental Workflow Diagram
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride will be characterized by absorptions corresponding to the O-H and N-H bonds of the carboxylic acid and the protonated amine, the C=O of the carboxylic acid, and the C-O and C-N bonds of the morpholine ring.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorptions for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibration Mode
3400 - 2400 (broad)
Strong, Broad
O-H and N⁺-H
Stretching
~1730
Strong
C=O
Stretching
~2700 - 2500
Medium, Broad
N⁺-H
Stretching (Ammonium salt)
~1200 - 1000
Strong
C-O
Stretching (Ether)
~1250 - 1100
Medium
C-N
Stretching
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Methodology:
Sample Preparation:
Ensure the ATR crystal (typically diamond or germanium) is clean.
Place a small amount of the solid (S)-2-(Morpholin-2-yl)acetic acid hydrochloride onto the crystal.
Instrument Setup:
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Collect a background spectrum of the clean, empty ATR crystal.
Spectrum Acquisition:
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
Acquire the sample spectrum.
Typical parameters:
Spectral range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of scans: 16-32
Data Processing:
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Label the significant peaks.
Interpretation Insights
Broad O-H and N-H Stretch: The most prominent feature will likely be a very broad and strong absorption band in the 3400-2400 cm⁻¹ region. This is characteristic of the hydrogen-bonded O-H group of the carboxylic acid, which will overlap with the N⁺-H stretching vibrations of the ammonium salt.
Carbonyl Stretch: A strong, sharp peak around 1730 cm⁻¹ is a clear indicator of the C=O group of the carboxylic acid. Its position can be influenced by hydrogen bonding.
"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching vibrations. While difficult to assign individually, this "fingerprint" region is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Experimental Workflow Diagram
Caption: Workflow for IR spectroscopic analysis via ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
For (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The hydrochloride salt will likely dissociate in solution, and the free base will be protonated.
Table 4: Predicted m/z Values in ESI-MS (Positive Mode)
m/z Value
Ion
Description
146.0766
[M+H]⁺
Protonated molecule of the free base (C₆H₁₁NO₃)
168.0585
[M+Na]⁺
Sodium adduct of the free base
184.0324
[M+K]⁺
Potassium adduct of the free base
Note: The molecular weight of the hydrochloride salt is 181.62 g/mol . The molecular weight of the free base is 145.16 g/mol .
Experimental Protocol for Mass Spectrometry
Methodology:
Sample Preparation:
Prepare a dilute solution of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (e.g., 10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote ionization.
Instrument Setup:
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Calibrate the instrument to ensure high mass accuracy.
Data Acquisition:
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.
Data Analysis:
Determine the m/z of the most abundant ions.
Compare the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass to confirm the elemental composition.
If fragmentation data (MS/MS) is acquired, analyze the fragment ions to gain further structural information.
Interpretation Insights
Molecular Ion: The most crucial piece of information is the accurate mass of the protonated molecule ([M+H]⁺). For C₆H₁₁NO₃, the calculated exact mass is 145.0712. The protonated ion, [C₆H₁₂NO₃]⁺, has a calculated exact mass of 146.0766. High-resolution MS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental formula.
Fragmentation: Tandem MS (MS/MS) experiments can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Expected fragmentation pathways could include the loss of water (-18 Da) or CO₂ (-44 Da) from the carboxylic acid group, and cleavage of the morpholine ring.
Experimental Workflow Diagram
Caption: Workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectroscopic analysis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, employing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. ¹H and ¹³C NMR establish the carbon-hydrogen framework and stereochemical environment. IR spectroscopy confirms the presence of key functional groups, including the carboxylic acid and the protonated amine. High-resolution mass spectrometry unequivocally determines the elemental composition and molecular weight. Together, these techniques offer a complete and trustworthy characterization of this valuable synthetic building block, which is essential for its application in research and drug development.
References
PubChem Compound Summary for CID 17750946, 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
Foundational
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experim...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Organic Solvent Solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. In the absence of extensive published solubility data for this specific compound, this guide emphasizes the foundational principles and practical methodologies required to establish a robust solubility profile. It combines a detailed analysis of the molecule's physicochemical properties with theoretical considerations and detailed, field-proven experimental protocols. The objective is to empower researchers to not only generate accurate solubility data but also to understand the underlying chemical principles that govern it.
A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility behavior. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral molecule possessing several functional groups that dictate its interaction with various solvents.
Chemical Structure:
(Note: A placeholder for the chemical structure image)
Structural Analysis for Solubility Prediction:
The molecule is a hydrochloride salt, meaning it is the product of a reaction between a basic amine and hydrochloric acid. This ionic character is a primary determinant of its solubility.
High Polarity: The presence of the protonated morpholine nitrogen (a secondary amine salt) and the carboxylic acid group imparts significant polarity. The chloride counter-ion further enhances its salt-like nature.
Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The carboxylic acid group contains a hydrogen bond donor (-OH) and acceptor (C=O). The morpholine ring contains a hydrogen bond acceptor (the ether oxygen) and a hydrogen bond donor (the N-H group). These features suggest strong interactions with protic solvents.
Zwitterionic Potential: In solutions of appropriate pH, the molecule can exist as a zwitterion, with a negatively charged carboxylate group and a positively charged morpholinium ion. However, as a hydrochloride salt, the amine is definitively protonated.
Based on this profile, (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is expected to behave as a polar, ionic compound. Its solubility will be highest in polar solvents, particularly those capable of hydrogen bonding, and significantly lower in non-polar organic solvents.
Theoretical Principles and Solubility Prediction
The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. For a polar ionic salt like (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a more nuanced understanding of intermolecular forces is required.
The dissolution process involves overcoming the lattice energy of the solid crystal and establishing new, favorable interactions between the solute and the solvent molecules.
Caption: A systematic workflow for determining solubility.
Protocol 1: Qualitative Solubility Screening
This rapid method provides an initial assessment across a broad range of solvents.
Objective: To visually classify the solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in various organic solvents at ambient temperature.
This is the gold-standard method for determining thermodynamic equilibrium solubility.
[4][5][6]
Objective: To accurately measure the equilibrium solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in selected organic solvents at a controlled temperature.
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Scintillation vials or sealed flasks
Orbital shaker with temperature control
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantification method.
Procedure:
Preparation: Add an excess amount of the compound to a vial (ensure that solid will remain at equilibrium). For example, add ~20-50 mg of the compound to a vial.
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL).
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but should be confirmed by sampling at different time points (e.g., 24h, 36h, 48h) to ensure the concentration has plateaued.
[4]4. Phase Separation: Once equilibrium is reached, remove the vials and allow them to stand for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.
Quantification:
Prepare a series of standard solutions of the compound in the same solvent at known concentrations.
Analyze both the standards and the filtered sample solution by a validated analytical method, such as HPLC-UV.
[7][8][9] * Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
Determine the concentration of the saturated sample solution by interpolating its peak area on the calibration curve.
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Predicted and Experimental Solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride at 25 °C
Solvent Class
Solvent
Predicted Solubility
Experimental Solubility (mg/mL)
Polar Protic
Methanol
High
[To be determined experimentally]
Ethanol
Moderate-High
[To be determined experimentally]
Polar Aprotic
DMSO
Moderate
[To be determined experimentally]
Acetonitrile
Low
[To be determined experimentally]
Low-Polarity
Ethyl Acetate
Very Low
[To be determined experimentally]
Non-Polar
Toluene
Insoluble
[To be determined experimentally]
Interpretation of Results:
The experimental results should be analyzed in the context of the theoretical principles outlined in Section 2. A strong correlation between the polarity and hydrogen-bonding capacity of the solvent and the measured solubility would be expected. Any deviations from this trend could suggest specific solute-solvent interactions or issues with the experimental setup that warrant further investigation.
Conclusion for Drug Development Professionals
The solubility of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a critical parameter influencing its suitability for various stages of drug development, from formulation to delivery. As a polar, ionic compound, it is predicted to be most soluble in polar protic organic solvents like methanol and ethanol. Its limited solubility in less polar and non-polar solvents is a key consideration for purification, crystallization, and formulation strategies. The experimental protocols provided in this guide offer a robust pathway to generating the high-quality data necessary for informed decision-making in a research and development setting.
References
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]
Hacettepe University Journal of the Faculty of Pharmacy. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]
Unknown Source. (2024). Solubility test for Organic Compounds. Available at: [Link]
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
YouTube. (2021). Qualitative Tests for the OH Group in Organic Compounds: Solubility and Ceric (IV) Nitrate Tests. Available at: [Link]
Quora. (2017). How can you determine the solubility of organic compounds?. Available at: [Link]
PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. Available at: [Link]
Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5768. Available at: [Link]
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-15. Available at: [Link]
Unknown Source. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
PubChem. (n.d.). (S)-Morpholine-2-carboxylic acid hydrochloride. Available at: [Link]
University of Missouri - St. Louis. (n.d.). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Available at: [Link]
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
Scientific Reports. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Available at: [Link]
ResearchGate. (2012). A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. Available at: [Link]
An In-depth Technical Guide to the Physicochemical Characterization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: pKa and Lipophilicity
Foreword In the landscape of modern drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic; it is a critical determinant of its journey from a promising lea...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword
In the landscape of modern drug discovery, a profound understanding of a molecule's fundamental physicochemical properties is not merely academic; it is a critical determinant of its journey from a promising lead to a viable therapeutic agent. The ionization constant (pKa) and lipophilicity (LogP/LogD) are foundational pillars of a compound's pharmacokinetic and pharmacodynamic profile, governing everything from absorption and distribution to target engagement and off-target effects.[1][2][3][4] This guide provides a comprehensive, in-depth framework for the determination and interpretation of the pKa and lipophilicity of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a molecule of interest for its potential as a versatile building block in medicinal chemistry.[5]
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design and data interpretation. We will delve into the theoretical underpinnings of these crucial parameters, present detailed, field-proven protocols for their empirical determination, and discuss the interpretation of the resulting data in the context of drug development.
Structural Analysis and Predicted Physicochemical Properties
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral molecule featuring a morpholine ring, a secondary amine, and a carboxylic acid functional group. The hydrochloride salt form indicates that the most basic center, the secondary amine in the morpholine ring, is protonated.
A secondary amine within the morpholine ring (-NH-), which is basic.
An ether linkage within the morpholine ring (-O-), which is generally neutral but can influence electronic effects and hydrogen bonding.
Based on this structure, we can anticipate the following:
pKa: The molecule is zwitterionic, possessing both an acidic and a basic functional group. Therefore, it will have at least two pKa values: one for the deprotonation of the carboxylic acid and another for the deprotonation of the protonated secondary amine.
Lipophilicity: The presence of the polar morpholine ring, the carboxylic acid, and the amine suggests that the molecule will be relatively hydrophilic. A calculated LogP value for the free base, (S)-2-(Morpholin-2-yl)acetic acid, is -0.5505, indicating a preference for the aqueous phase over a nonpolar organic phase.[9] It is crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH), as the ionization state will significantly impact its partitioning behavior.
Determination of Ionization Constants (pKa)
The pKa values of a compound dictate its ionization state at a given pH.[1] This is of paramount importance as the charge of a molecule influences its solubility, permeability across biological membranes, and binding to its target.[2] For (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, we expect two pKa values, one for the carboxylic acid and one for the morpholine nitrogen.
Recommended Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values can be determined from the inflection points of the resulting titration curve.[10]
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Calibrated pH meter and electrode
Automated titrator (recommended for high precision)
Standardized 0.1 M Hydrochloric Acid (HCl)
Standardized 0.1 M Potassium Hydroxide (KOH)
High-purity water (degassed to remove CO₂)
Inert gas (e.g., Argon or Nitrogen)
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride and dissolve it in a known volume (e.g., 25 mL) of high-purity water.
Initial pH: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Blanket the solution with an inert gas to prevent the absorption of atmospheric CO₂. Measure the initial pH of the solution.
Titration with Acid (to determine the carboxylic acid pKa):
Titrate the solution with standardized 0.1 M HCl.
Add the titrant in small, precise increments (e.g., 0.01 mL).
Record the pH after each addition, allowing the reading to stabilize.
Continue the titration until the pH has dropped by at least 2-3 units from the starting point.
Titration with Base (to determine the amine pKa):
Prepare a fresh solution of the sample as in step 1.
Titrate this solution with standardized 0.1 M KOH.
Add the titrant in small, precise increments.
Record the pH after each addition.
Continue the titration until the pH has increased by at least 2-3 units beyond the second equivalence point.
Data Analysis:
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the titration curve (inflection points).
Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.
Alternative Methodology: UV-Metric Titration
If the compound possesses a UV chromophore that changes with ionization state, a hybrid pH-metric/UV method can be employed.[10][11] This technique monitors the UV absorbance at multiple wavelengths during the titration, which can be particularly useful for low-solubility compounds or complex multi-protic systems.[11]
Logical Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) environment.[11] It is a critical parameter for predicting a drug's absorption, distribution, membrane permeability, and potential for toxicity.[4]
LogP (Partition Coefficient): Refers to the ratio of the concentration of the neutral species of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12][13]
LogD (Distribution Coefficient): Is the ratio of the total concentration of the compound (both neutral and ionized species) in the organic phase to the total concentration in the aqueous phase at a specific pH.[11] For an ionizable compound like (S)-2-(Morpholin-2-yl)acetic acid, LogD is a more physiologically relevant parameter.
Recommended Methodology: Shake-Flask Method (for LogD at a specific pH)
The shake-flask method is the traditional and most reliable method for determining LogP and LogD.[14] It directly measures the partitioning of the compound between two immiscible phases.
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
n-Octanol (reagent grade)
Phosphate-buffered saline (PBS) at pH 7.4
Separatory funnels or screw-cap vials
Mechanical shaker or vortex mixer
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Phase Pre-saturation:
Mix equal volumes of n-octanol and PBS (pH 7.4).
Shake vigorously for at least 24 hours to ensure mutual saturation of the solvents.
Allow the phases to separate completely.
Sample Preparation:
Prepare a stock solution of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in the pre-saturated PBS (pH 7.4). The concentration should be chosen to be within the linear range of the analytical method.
Partitioning:
In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the sample solution in pre-saturated PBS. A phase ratio of 1:1 is common.
Shake the mixture for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
Phase Separation:
Centrifuge the mixture at a low speed to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
Calculation of LogD₇.₄:
LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Alternative Methodology: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used to estimate LogP values based on the retention time of a compound on a hydrophobic stationary phase.[12] This method is faster than the shake-flask method and requires less material, but it is an indirect measurement and requires calibration with compounds of known LogP values.
Relationship between pKa, LogP, and LogD
The ionization state of a molecule, determined by its pKa and the pH of the medium, directly influences its partitioning behavior. This relationship is crucial for understanding how a drug will behave in different physiological compartments with varying pH levels.
Caption: Interrelationship of pKa, LogP, and pH in determining LogD.
Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.
Parameter
Predicted/Calculated Value
Experimental Method
Significance in Drug Development
pKa₁ (Carboxylic Acid)
~3-5
Potentiometric Titration
Influences solubility and charge in the stomach and small intestine.
pKa₂ (Amine)
~8-10
Potentiometric Titration
Determines ionization state at physiological pH (7.4), impacting membrane permeability and target binding.
A more accurate predictor of in vivo behavior, indicating the overall polarity at physiological pH.[11]
Interpretation:
The two pKa values will define the pH range over which (S)-2-(Morpholin-2-yl)acetic acid exists as a zwitterion.
At physiological pH (7.4), the carboxylic acid group will be deprotonated (negatively charged), and the amine will be protonated (positively charged), resulting in a net neutral zwitterionic species, but with localized charges.
The expected LogD₇.₄ value, being lower than the LogP of the neutral form, suggests high aqueous solubility and potentially low passive permeability across lipid membranes. This is a key consideration for its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Conclusion
The empirical determination of the pKa and lipophilicity of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a foundational step in its evaluation as a candidate for drug development. The protocols and theoretical framework provided in this guide offer a robust approach to generating high-quality, reproducible data. A thorough understanding of these physicochemical properties will enable researchers to build predictive models of the compound's in vivo behavior, optimize formulation strategies, and ultimately accelerate the journey towards clinical application.
References
Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
Experiment # 11: Spectroscopic determination of indicator pKa - ULM.
Lipophilicity and pKa Assays - Creative Bioarray.
What is pKa and how is it used in drug development?. (2023, December 13).
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).
pKa, Solubility, and Lipophilicity | Springer Nature Experiments.
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility - Chemaxon. (2023, May 12).
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
LogP—Making Sense of the Value - ACD/Labs.
2.8: pH measurement and determination of pKa value - Chemistry LibreTexts. (2023, May 7).
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific.
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024, July 30).
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications.
Whitepaper: The Morpholine Scaffold - A Cornerstone of Modern Drug Discovery
Abstract The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The morpholine ring, a simple six-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in a multitude of FDA-approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical, metabolic, and biological properties.[1][4] This technical guide provides an in-depth analysis of the morpholine moiety's biological significance in drug discovery. We will explore the fundamental properties that make it an invaluable tool for medicinal chemists, dissect its role in enhancing pharmacokinetic and pharmacodynamic profiles, and examine its application in cornerstone drugs across diverse therapeutic areas. This guide will serve as a comprehensive resource for researchers and drug development professionals, offering not only theoretical insights but also practical methodologies for leveraging this versatile scaffold.
The Physicochemical Genius of the Morpholine Ring
The utility of the morpholine scaffold stems from a finely tuned set of structural and electronic properties. These characteristics allow it to favorably influence a drug candidate's behavior in a biological system, often transforming a promising compound into a viable therapeutic agent.[5]
Aqueous Solubility and Optimized Basicity
A critical challenge in drug design is balancing aqueous solubility with membrane permeability. The morpholine ring is a master of this balance. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to its carbocyclic analog, piperidine.[6] This results in a pKa value for the conjugate acid of morpholine of approximately 8.5-8.7.[7] This seemingly minor adjustment is profoundly significant; at physiological pH (~7.4), a substantial portion of morpholine-containing molecules are protonated, which significantly enhances aqueous solubility. This improved solubility is crucial for drug formulation, administration, and distribution in the bloodstream.[8][9]
Metabolic Stability and Pharmacokinetic Enhancement
The morpholine ring is generally associated with increased metabolic stability.[10] The electron-withdrawing effect of the oxygen atom makes the adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] This contrasts with scaffolds like piperazine, which can be more prone to N-dealkylation. By strategically incorporating a morpholine ring, medicinal chemists can block or slow metabolic pathways, leading to:
Prolonged half-life: The drug remains in circulation longer.
Improved bioavailability: A greater fraction of the administered dose reaches the systemic circulation.[9]
Optimal clearance profiles: The drug is cleared from the body at a favorable rate.[9]
Hydrogen Bonding and Target Engagement
The morpholine ring is an adept participant in molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule into the binding pocket of a target protein.[8][11] This is particularly evident in kinase inhibitors, where the morpholine oxygen frequently forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding site.[9][12]
Conformational Flexibility and Scaffolding Potential
The saturated morpholine ring primarily adopts a stable chair conformation, but it possesses enough flexibility to adapt to the steric and electronic demands of a binding site.[8][9] This "chairlike flexible conformation" allows it to act as an ideal scaffold, orienting appended functional groups into the optimal positions for target interaction.[8][9][13] In drugs like the antiemetic aprepitant, the morpholine ring itself does not make direct contact with the primary target residues but acts as a rigid anchor to correctly position the pharmacophoric elements.[9]
The following diagram illustrates the relationship between these core properties and their downstream pharmacological benefits.
Caption: Gefitinib inhibits EGFR signaling by blocking ATP binding.
Case Study: Linezolid (Zyvox®) in Infectious Disease
Linezolid was the first member of the oxazolidinone class of antibiotics and remains a critical treatment for infections caused by multi-drug resistant Gram-positive bacteria. Its unique mechanism involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. [14]The structure of Linezolid features an N-phenyl-oxazolidinone core, with the morpholine ring attached to the phenyl group. [14]This morpholine moiety is not merely a solubilizing agent; structure-activity relationship studies have shown it is essential for potent antibacterial activity. It contributes to the overall electronic and conformational profile required for effective binding to the ribosomal target.
Synthetic and Experimental Methodologies
The widespread use of the morpholine scaffold is also due to its synthetic accessibility. [4][15]Medicinal chemists have a robust toolbox for creating diverse morpholine-containing libraries.
General Synthetic Strategies
The synthesis of morpholine derivatives is a well-established field. Common approaches include:
Cyclization of Diethanolamine Derivatives: A classical and direct method involving the dehydration and cyclization of substituted diethanolamines.
Reductive Amination: Reacting a morpholine precursor with an aldehyde or ketone in the presence of a reducing agent to append various substituents to the nitrogen atom.
Nucleophilic Substitution: Using morpholine as a nucleophile to displace a leaving group on an alkyl or aryl halide is one of the most common methods for its incorporation.
Multi-Component Reactions: Modern methods, such as copper-catalyzed domino reactions, allow for the rapid, one-pot synthesis of complex morpholine derivatives from simple starting materials like alkynes, isocyanates, and oxiranes.
[16]
The following workflow provides a conceptual overview of a typical drug discovery campaign for a novel morpholine-containing kinase inhibitor.
Caption: Drug discovery workflow for a morpholine-based inhibitor.
Self-Validating Protocol: In Vitro Kinase Inhibition Assay
To assess the potency of newly synthesized morpholine derivatives, a robust and self-validating experimental protocol is essential. The following describes a typical luminescent kinase assay to determine the IC₅₀ value of a test compound against a target kinase (e.g., EGFR).
Objective: To quantify the concentration-dependent inhibition of EGFR kinase activity by a morpholine-containing test compound.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Lower kinase activity results in more ATP remaining, which is converted by luciferase into a luminescent signal. Higher luminescence correlates with higher inhibition.
Materials:
Recombinant human EGFR enzyme
Poly(Glu,Tyr) 4:1 peptide substrate
ATP (at Km concentration for EGFR)
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test Compound (serial dilutions in DMSO)
Positive Control Inhibitor (e.g., Gefitinib)
Negative Control (DMSO vehicle)
Kinase-Glo® Luminescent Kinase Assay Reagent
White, opaque 384-well assay plates
Multichannel pipette or liquid handler
Plate reader with luminescence detection capability
Step-by-Step Methodology:
Compound Plating:
a. Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
b. Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each dilution into the wells of a 384-well assay plate.
c. Add 50 nL of DMSO to the "No Inhibition" (0% inhibition) control wells.
d. Add 50 nL of a high-concentration positive control inhibitor to the "Maximum Inhibition" (100% inhibition) control wells.
Enzyme/Substrate Preparation:
a. Prepare a 2X enzyme solution by diluting the EGFR stock in assay buffer.
b. Prepare a 2X substrate/ATP solution by diluting the peptide substrate and ATP stock in assay buffer.
Kinase Reaction Initiation:
a. Add 5 µL of the 2X enzyme solution to each well.
b. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
c. Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
Reaction Incubation:
a. Briefly centrifuge the plate to ensure all components are mixed.
b. Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.
Signal Detection:
a. Equilibrate the Kinase-Glo® reagent to room temperature.
b. Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
c. Incubate for an additional 10 minutes at room temperature to stabilize the signal.
Data Acquisition:
a. Read the luminescent signal on a compatible plate reader.
Data Analysis (Self-Validation):
a. Calculate the percent inhibition for each compound concentration using the formula:
% Inhibition = 100 * (1 - (Signal_Test - Signal_MaxInhib) / (Signal_NoInhib - Signal_MaxInhib))
b. Plot the percent inhibition against the logarithm of the compound concentration.
c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
d. Validation Check: The Z'-factor for the assay plate should be ≥ 0.5, calculated from the control wells. This confirms the assay is robust and the data is reliable.
Conclusion and Future Outlook
The morpholine scaffold is a testament to the power of subtle chemical modification in drug design. [2][17]Its unique ability to confer a suite of favorable properties—solubility, metabolic stability, and potent target interaction capabilities—has solidified its status as a privileged and indispensable tool in the medicinal chemist's arsenal. [1][3]From fighting cancer with kinase inhibitors to combating resistant bacteria, its impact is undeniable.
[18][19]
Future prospects will likely see the development of novel, more complex morpholine derivatives, including bridged and spirocyclic variants, to achieve even greater selectivity and to explore new chemical space. [8][9]As our understanding of disease biology deepens, the rational application of proven scaffolds like morpholine will continue to be a cornerstone of developing the next generation of safe and effective medicines.
[20]
References
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
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Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
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Various Authors. Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]
Norman, M. H., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. [Link]
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Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. ResearchGate. [Link]
Ma, X., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339. [Link]
Zhang, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3337. [Link]
A Technical Guide to the Role of Chirality in the Activity of Morpholine Derivatives
Abstract The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] Its utility is often amp...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3][4][5] Its utility is often amplified by the introduction of stereogenic centers, which imparts chirality to the molecule. This guide provides an in-depth technical exploration of the critical role that chirality plays in defining the pharmacological, pharmacokinetic, and toxicological profiles of morpholine-containing drugs. We will dissect the principles of stereoselective synthesis, analytical resolution, and the profound impact of stereoisomerism on drug-receptor interactions and metabolic pathways, supported by field-proven examples and detailed experimental protocols.
The Stereochemical Imperative in Drug Design
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmacology. Biological systems, composed of chiral entities like amino acids and sugars, are inherently stereoselective.[6][7] Consequently, enantiomers of a chiral drug can exhibit vastly different biological activities.[7][8] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[6] This understanding has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish policies encouraging the development of single-enantiomer drugs over racemic mixtures, provided there is sufficient pharmacological, toxicological, and pharmacokinetic justification.[9][10][11][12]
The morpholine scaffold, a six-membered ring containing both nitrogen and oxygen, offers advantageous physicochemical properties, including improved solubility and brain permeability, making it a valuable component in drug design, particularly for Central Nervous System (CNS) targets.[13] When substituted, the morpholine ring can contain one or more chiral centers, leading to stereoisomers with distinct three-dimensional arrangements that dictate their interaction with biological targets.
Stereoselective Synthesis: Building the Right Molecule
Controlling the stereochemistry during synthesis is paramount in modern drug development. The goal is to produce the desired enantiomer in high purity, avoiding the complexities and potential liabilities of a racemic mixture. Several strategies are employed for the stereoselective synthesis of morpholine derivatives.[1][14]
Key Synthetic Strategies:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the morpholine ring.[15] For instance, enantiopure amino alcohols can be converted to N-allyl-β-aminoalcohols, which then undergo electrophile-induced cyclization to form highly substituted chiral morpholines.[16]
Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction, generating a large quantity of an enantiomerically enriched product. Ruthenium-catalyzed asymmetric transfer hydrogenation is one such method used for the efficient enantioselective synthesis of 3-substituted morpholines.[14]
Enzymatic Resolution: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This has been successfully applied in the synthesis of morpholine derivatives that act as monoamine reuptake inhibitors.[17]
The choice of synthetic route depends on factors like the availability of starting materials, desired substitution patterns, and scalability for pharmaceutical production.
Caption: A logical workflow for the stereoselective synthesis of chiral morpholine derivatives.
Analytical Separation and Characterization
Once synthesized, it is crucial to separate, quantify, and confirm the stereochemical purity of the morpholine derivatives. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[18][19]
Principle of Chiral HPLC:
CSPs are packed with a chiral selector that interacts differently with each enantiomer.[18] This differential interaction, often based on the "three-point interaction" model, leads to different retention times on the column, allowing for their separation and quantification.[18]
Experimental Protocol: Chiral HPLC for Aprepitant Isomers
Aprepitant is a neurokinin-1 (NK-1) receptor antagonist with three chiral centers, meaning it can exist as eight stereoisomers.[20][21] The following protocol is based on established methods for their separation.[21][22]
Objective: To separate the stereoisomers of Aprepitant using normal-phase chiral HPLC.
Instrumentation & Materials:
HPLC system with UV or Mass Spectrometric (MS) detector
Chiral Stationary Phase: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase: n-hexane:isopropanol:methanol:trifluoroacetic acid (TFA) (970:40:4:0.5, v/v/v/v)[22]
Sample: Aprepitant standard and its isomers dissolved in mobile phase.
Procedure:
System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
Chromatographic Run: Run the separation for a sufficient time to allow all eight isomers to elute.
Data Analysis: Identify and quantify each stereoisomer based on its retention time and peak area. The specificity of the method should be confirmed by injecting individual isomer standards if available.[21]
Self-Validation: The method's robustness is validated by assessing specificity, linearity, precision, and the limit of detection (LOD) and quantitation (LOQ) according to ICH guidelines.[22]
Other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also offer powerful alternatives for chiral separations.[23][24]
Impact on Pharmacodynamics: The Case of Receptor Binding
The three-dimensional structure of a drug molecule is critical for its ability to bind to a biological target, such as a receptor or enzyme. Enantiomers, with their different spatial arrangements, will fit differently into a chiral binding pocket, leading to variations in pharmacological activity.
Caption: Differential binding of enantiomers to a chiral receptor site.
Case Study: Reboxetine
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant. It has two chiral centers, with the (S,S) and (R,R) enantiomers being the most relevant.[25][26][27]
Eutomer: The (S,S)-reboxetine enantiomer is significantly more potent at inhibiting the norepinephrine transporter (NET) than the (R,R)-enantiomer.[25][26][28] This makes (S,S)-reboxetine the primary contributor to the drug's therapeutic effect.
Distomer: (R,R)-reboxetine is less effective as an NRI.[26][28]
Although marketed as a racemate, the distinct activities of its enantiomers highlight the importance of stereochemistry in its mechanism of action.[25][28]
Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor, used to prevent chemotherapy-induced nausea and vomiting.[29] It has three chiral centers, and the specific stereoisomer, (5-[[2(R)-[1(R)-(3,5-bistrifluoromethyl phenyl)ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-2,4-dihydro-[9][11][30]triazol-3-one), is responsible for its potent pharmacological activity.[20] Studies have confirmed that following administration, aprepitant does not undergo inversion at any of its chiral centers in vivo, ensuring that only the active stereoisomer is present in plasma.[20]
Impact on Pharmacokinetics (ADME)
Chirality can influence every aspect of a drug's journey through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). While passive processes like diffusion are generally not stereoselective, processes involving chiral macromolecules like transport proteins and metabolic enzymes often are.[7][31]
Distribution: Enantiomers can exhibit stereoselective plasma protein binding, which can lead to differences in their unbound (active) fractions and volumes of distribution.[7]
Metabolism: The Cytochrome P450 (CYP) enzyme system, a major driver of drug metabolism, is chiral. This can lead to one enantiomer being metabolized faster than the other, resulting in different plasma concentrations and durations of action.[7][25] For example, while the metabolism of reboxetine by CYP3A4 is not highly stereoselective, other drugs show significant differences.[25][26]
Excretion: Active renal secretion, a process mediated by transporters, can also be stereoselective.[31]
In studies with reboxetine, it was observed that the maximum concentration (Cmax) of (R,R)-reboxetine is greater than that of (S,S)-reboxetine after administration, yet the (S,S) enantiomer is the more active one.[25] Furthermore, women have been shown to have an approximately 30% higher S,S/R,R ratio than men, suggesting gender differences in pharmacokinetic handling that could influence the drug's overall activity.[32]
Conclusion and Future Perspectives
The incorporation of chiral centers into the morpholine scaffold is a powerful strategy in drug design, but it necessitates a deep understanding of stereochemistry. As this guide has demonstrated, the specific three-dimensional arrangement of a morpholine derivative dictates its interaction with biological targets, its metabolic fate, and ultimately its therapeutic efficacy and safety profile.
The development of single-enantiomer drugs is no longer just an academic consideration but a regulatory and scientific expectation. Advances in stereoselective synthesis and chiral analytical techniques have made the production and evaluation of enantiomerically pure morpholine derivatives more accessible than ever. Future research will continue to leverage these tools to design next-generation therapeutics with improved potency, selectivity, and reduced side effects, further cementing the role of chirality as a critical parameter in the development of morpholine-based medicines.
References
FDA issues flexible policy on chiral drugs. (1992). C&EN Global Enterprise.
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (n.d.).
Tomaszewski, J., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA's Policy Statement and the Impact on Drug Development.
Development of New Stereoisomeric Drugs. (1992). FDA.
Pae, C. U., et al. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. PubMed Central.
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central.
Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI.
De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality.
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed.
Stereoisomers of reboxetine. (n.d.).
Synthesis of morpholines. (n.d.). Organic Chemistry Portal.
Expanding complex morpholines using systematic chemical diversity. (2025). ACS Fall 2025.
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar.
Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. (n.d.). PubMed Central.
Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with racemic reboxetine. Therapeutic Drug Monitoring.
Jain, A., & Sahu, S. K. (2024).
Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. (n.d.). PubMed.
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.).
A review on pharmacological profile of Morpholine derivatives. (2015).
Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass. (2013). Journal of Pharmaceutical Analysis.
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
Singh, R. K., et al. (2020).
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews.
Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. (2015).
A Look at the Importance of Chirality in Drug Activity: Some Signific
[Pharmacokinetics of chiral drugs]. (1995). Boll Chim Farm.
Chiral Drug Separ
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.
Clinical Importance of Chirality in Drug Design and Pharmaceutica. (n.d.). Longdom Publishing.
Aprepitant. (n.d.). PubChem.
Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences.
Structures of aprepitant and its metabolites. (n.d.).
Pharmacokinetics of Chiral Drugs. (2014).
Chiral HPLC Separ
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
Enantioselective Synthesis of (S)-2-(Morpholin-2-yl)acetic acid: An Application and Protocol Guide
Introduction: The Significance of Chiral Morpholines The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved phar...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Chiral Morpholines
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved pharmaceuticals and clinical drug candidates.[1] The specific stereochemistry of substituents on the morpholine ring can dramatically alter a compound's biological activity, making the development of robust and efficient enantioselective synthetic methods a critical endeavor in drug discovery and development. (S)-2-(Morpholin-2-yl)acetic acid, in particular, represents a valuable chiral building block for the synthesis of more complex molecules, where the defined stereocenter and the carboxylic acid functionality provide a versatile handle for further chemical elaboration.
This guide provides a comprehensive overview and detailed protocols for a highly efficient, enantioselective synthesis of (S)-2-(Morpholin-2-yl)acetic acid. The strategy hinges on a pivotal asymmetric hydrogenation of a custom-synthesized dehydromorpholine precursor, a method celebrated for its high yields, exceptional enantioselectivity, and scalability.[2][3] We will delve into the rationale behind the synthetic design, provide step-by-step experimental procedures, and present the necessary data for the successful execution of this synthesis.
Synthetic Strategy: A Logic-Driven Approach
The chosen synthetic pathway is a three-stage process designed for efficiency and stereochemical control. The logic behind this approach is to first construct a flat, achiral precursor (a dehydromorpholine) containing the desired acetic acid ester moiety. The crucial chiral center is then introduced in a highly controlled manner using a powerful asymmetric catalytic reaction. Finally, removal of protecting groups reveals the target molecule.
Caption: Overall workflow for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid.
PART 1: Synthesis of the Dehydromorpholine Precursor
The cornerstone of this enantioselective synthesis is the preparation of the prochiral precursor, ethyl 2-(4-Cbz-5,6-dihydro-1,4-oxazin-2-yl)acetate. This molecule is assembled through a strategic condensation and cyclization sequence.
Protocol 1: Synthesis of Ethyl 2-(4-Cbz-5,6-dihydro-1,4-oxazin-2-yl)acetate
This protocol is based on the general principles of morpholine and oxazine synthesis, involving the reaction of an N-protected amino alcohol with an α-keto ester equivalent, followed by cyclization.
Materials:
N-Cbz-ethanolamine
Ethyl glyoxylate (50% solution in toluene)
Dean-Stark apparatus
Toluene, anhydrous
Magnesium sulfate (MgSO₄), anhydrous
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-Cbz-ethanolamine (1.0 eq) and anhydrous toluene (approx. 0.2 M solution).
Add ethyl glyoxylate (50% solution in toluene, 1.1 eq) to the flask.
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford ethyl 2-(4-Cbz-5,6-dihydro-1,4-oxazin-2-yl)acetate as a stable oil.
PART 2: Catalytic Asymmetric Hydrogenation
This stage is the critical enantioselective step. The use of a rhodium catalyst with a chiral bisphosphine ligand, such as SKP-Phos, allows for the highly efficient and stereoselective reduction of the enamine double bond within the dehydromorpholine ring.[2][3] This method is known for its high turnover numbers and excellent enantiomeric excess (ee) values, often exceeding 99%.[2]
Protocol 2: Asymmetric Hydrogenation to Ethyl (S)-2-(4-Cbz-morpholin-2-yl)acetate
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.01 eq) and (R,R,S,S)-SKP-Phos (0.011 eq).
Add anhydrous, degassed DCM to the vial and stir for 30 minutes to form the catalyst solution.
In a separate flask, dissolve ethyl 2-(4-Cbz-5,6-dihydro-1,4-oxazin-2-yl)acetate (1.0 eq) in anhydrous, degassed DCM.
Transfer the substrate solution to the high-pressure hydrogenation vessel.
Add the catalyst solution to the vessel.
Seal the vessel, purge with hydrogen gas, and then pressurize to 50 atm with hydrogen.
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction for completion by TLC or ¹H NMR.
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography if necessary, but often the crude material is of sufficient purity for the next step.
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative data for asymmetric hydrogenation of dehydromorpholines.
PART 3: Final Deprotection Steps
The final stage involves the removal of the N-Cbz and the ethyl ester protecting groups to yield the target (S)-2-(Morpholin-2-yl)acetic acid. This is achieved in a two-step sequence of saponification followed by hydrogenolysis.
Protocol 3: Saponification of the Ethyl Ester
Materials:
Ethyl (S)-2-(4-Cbz-morpholin-2-yl)acetate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Procedure:
Dissolve ethyl (S)-2-(4-Cbz-morpholin-2-yl)acetate (1.0 eq) in a mixture of THF and water (3:1 v/v).
Add LiOH (1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
Concentrate the reaction mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x).
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-(4-Cbz-morpholin-2-yl)acetic acid.
Protocol 4: N-Cbz Deprotection
Materials:
(S)-2-(4-Cbz-morpholin-2-yl)acetic acid
Palladium on carbon (10% Pd/C)
Methanol (MeOH)
Hydrogen gas (H₂)
Procedure:
Dissolve (S)-2-(4-Cbz-morpholin-2-yl)acetic acid (1.0 eq) in methanol.
Carefully add 10% Pd/C (10 mol% Pd).
Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(Morpholin-2-yl)acetic acid. The product can be further purified by recrystallization if necessary.
Caption: Simplified schematic of the key asymmetric hydrogenation step.
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and highly enantioselective method for the preparation of (S)-2-(Morpholin-2-yl)acetic acid. The key to this successful synthesis is the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, a testament to the power of modern catalytic methods in accessing chiral molecules.[2][3] This approach offers high yields, exceptional stereocontrol, and is amenable to scale-up. The resulting chiral morpholine derivative is a valuable building block for the synthesis of novel therapeutic agents and other biologically active compounds, underscoring the importance of robust synthetic methodologies in advancing chemical and pharmaceutical research.
References
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. BenchChem.
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines: Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
Franzen, J., & Maruoka, K. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(46), 11676-11679. [Link]
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
Application Notes and Protocols for the Synthesis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Introduction (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereoc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereocenter at the 2-position and the acetic acid moiety, makes it a valuable building block for the synthesis of complex biologically active molecules. This application note provides a comprehensive guide to the synthesis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, focusing on a robust and scalable route from readily available chiral starting materials. The protocols detailed herein are designed for researchers and scientists in academic and industrial settings, with a focus on explaining the causality behind experimental choices to ensure reproducibility and success.
Strategic Approach to the Synthesis
The synthesis of the target molecule is strategically designed to control the stereochemistry at the C2 position of the morpholine ring from the outset. Our chosen route leverages a commercially available, enantiopure starting material, (S)-epichlorohydrin, to establish the desired stereocenter. The overall synthetic strategy can be broken down into four key stages:
Construction of the Chiral Morpholine Core: Formation of an N-protected (S)-2-(hydroxymethyl)morpholine from (S)-epichlorohydrin.
Oxidation of the Primary Alcohol: Conversion of the hydroxymethyl group to a carboxylic acid.
Deprotection of the Morpholine Nitrogen: Removal of the protecting group to yield the free secondary amine.
Salt Formation: Conversion of the final amino acid to its hydrochloride salt for improved stability and handling.
This approach ensures high enantiomeric purity of the final product and employs reactions that are amenable to scale-up.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from (S)-epichlorohydrin to (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Caption: Synthetic route to (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Experimental Protocols
Part 1: Synthesis of (S)-N-Boc-2-(hydroxymethyl)morpholine
The first crucial step involves the construction of the chiral morpholine ring with the correct stereochemistry. This is achieved through the reaction of (S)-epichlorohydrin with an appropriate amino alcohol, followed by protection of the resulting secondary amine. A one-pot synthesis of enantiomerically pure 2-(hydroxymethyl)morpholines from (S)-epichlorohydrin and amino alcohols has been reported.[1] For the purpose of this protocol, we will use 2-aminoethanol and subsequently protect the nitrogen with a tert-butyloxycarbonyl (Boc) group, which is stable under the subsequent oxidation conditions and can be readily removed.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
(S)-Epichlorohydrin
92.52
9.25 g
0.10
2-Aminoethanol
61.08
6.11 g
0.10
Sodium Hydroxide
40.00
4.00 g
0.10
Di-tert-butyl dicarbonate (Boc₂O)
218.25
24.0 g
0.11
Triethylamine (TEA)
101.19
12.1 g (16.7 mL)
0.12
Dichloromethane (DCM)
84.93
200 mL
-
Water
18.02
100 mL
-
Saturated aq. NaHCO₃
-
100 mL
-
Brine
-
100 mL
-
Anhydrous MgSO₄
-
-
-
Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.00 g, 0.10 mol) in water (50 mL).
Add 2-aminoethanol (6.11 g, 0.10 mol) to the sodium hydroxide solution and stir for 10 minutes at room temperature.
Slowly add (S)-epichlorohydrin (9.25 g, 0.10 mol) dropwise to the reaction mixture. An exotherm may be observed.
After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours.
Cool the reaction mixture to room temperature.
Transfer the aqueous solution to a 1 L beaker and cool in an ice bath.
Slowly add triethylamine (16.7 mL, 0.12 mol) dropwise to the vigorously stirred biphasic mixture.
Allow the reaction to warm to room temperature and stir overnight.
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers and wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford (S)-N-Boc-2-(hydroxymethyl)morpholine as a colorless oil.
Part 2: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid
The selective oxidation of the primary alcohol in the presence of the Boc-protected amine is a critical transformation. A variety of methods can be employed, with a TEMPO-catalyzed oxidation being a mild and efficient option.[1]
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
(S)-N-Boc-2-(hydroxymethyl)morpholine
217.27
21.7 g
0.10
TEMPO
156.25
0.156 g
0.001
Sodium hypochlorite (bleach, ~12%)
-
~75 mL
-
Sodium bromide
102.89
1.03 g
0.01
Sodium bicarbonate
84.01
16.8 g
0.20
Dichloromethane (DCM)
84.93
200 mL
-
Water
18.02
200 mL
-
1 M HCl
-
As needed
-
Anhydrous MgSO₄
-
-
-
Procedure:
Dissolve (S)-N-Boc-2-(hydroxymethyl)morpholine (21.7 g, 0.10 mol) in dichloromethane (200 mL) in a 1 L round-bottom flask equipped with a mechanical stirrer and an addition funnel.
Add an aqueous solution of sodium bicarbonate (16.8 g in 100 mL water) and sodium bromide (1.03 g in 10 mL water).
Add TEMPO (0.156 g, 0.001 mol) to the vigorously stirred biphasic mixture.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium hypochlorite solution (~75 mL) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction progress can be monitored by TLC.
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL).
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.
Extract the acidified aqueous layer with dichloromethane (3 x 100 mL).
Combine the latter organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-N-Boc-morpholine-2-carboxylic acid as a white solid.
Part 3 & 4: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a one-pot procedure by treating the N-Boc protected carboxylic acid with a solution of HCl in a suitable organic solvent.
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
(S)-N-Boc-morpholine-2-carboxylic acid
231.25
23.1 g
0.10
4 M HCl in 1,4-Dioxane
-
100 mL
0.40
Diethyl ether
74.12
200 mL
-
Procedure:
In a 250 mL round-bottom flask, dissolve (S)-N-Boc-morpholine-2-carboxylic acid (23.1 g, 0.10 mol) in 4 M HCl in 1,4-dioxane (100 mL).
Stir the solution at room temperature. Gas evolution (CO₂) will be observed. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Upon completion, add diethyl ether (200 mL) to the reaction mixture to precipitate the product.
Stir the resulting suspension for 30 minutes in an ice bath.
Collect the white solid by vacuum filtration.
Wash the solid with cold diethyl ether (2 x 50 mL).
Dry the solid under vacuum to a constant weight to afford (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and reliable chemical transformations. The stereochemical integrity of the product is ensured by starting with an enantiopure precursor, (S)-epichlorohydrin. Each step of the synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the intermediates and the final product. The final product's enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
This application note provides a detailed and practical guide for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. By starting with the chiral building block (S)-epichlorohydrin and employing a logical sequence of protection, oxidation, and deprotection steps, the target molecule can be obtained in high yield and enantiopurity. The provided protocols, along with the rationale behind the chosen methodologies, should enable researchers to successfully synthesize this valuable compound for their drug discovery and development programs.
References
Henegar, K. E., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
Application Notes and Protocols for the Use of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Incorporating Morpholine Scaffolds in Peptide and Small Molecule Synthesis In the landscape of modern drug discover...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating Morpholine Scaffolds in Peptide and Small Molecule Synthesis
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids and unique structural motifs is a cornerstone of innovation. The morpholine moiety, in particular, has emerged as a privileged scaffold due to its favorable physicochemical properties, which can impart enhanced solubility, metabolic stability, and improved pharmacokinetic profiles to bioactive molecules.[1][2] (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a versatile building block that allows for the introduction of this valuable heterocyclic system into peptides and small molecule libraries via solid-phase synthesis. Its integration can lead to the development of novel peptidomimetics and therapeutic candidates with improved drug-like properties.[3][4]
This guide provides a comprehensive overview and detailed protocols for the effective utilization of (S)-2-(Morpholin-2-yl)acetic acid in solid-phase peptide synthesis (SPPS), with a focus on the readily available N-Fmoc protected derivative, Fmoc-(S)-2-(Morpholin-2-yl)acetic acid .
Core Principles and Mechanistic Considerations
The successful incorporation of Fmoc-(S)-2-(Morpholin-2-yl)acetic acid into a growing peptide chain on a solid support follows the fundamental principles of Fmoc-based SPPS.[2][5] The workflow involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.
However, the unique structure of Fmoc-(S)-2-(Morpholin-2-yl)acetic acid, being a secondary amine within the morpholine ring and possessing a degree of steric hindrance, necessitates careful consideration of coupling strategies to ensure high efficiency and prevent incomplete reactions.
Protecting Group Strategy: The Rationale for N-Fmoc Protection
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride possesses two reactive amine functionalities: the secondary amine within the morpholine ring and the primary amine if it were part of a larger peptide backbone. For seamless integration into Fmoc-SPPS, the morpholine nitrogen must be protected to prevent unwanted side reactions. The commercially available 2-(4-N-Fmoc-morpholin-2-yl)acetic acid is the ideal starting material, as the Fmoc group on the morpholine nitrogen is stable to the standard piperidine treatment used for Nα-Fmoc deprotection during peptide elongation. This orthogonality is crucial for selective chain extension.
Experimental Workflows and Protocols
Diagram of the General Solid-Phase Synthesis Cycle
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol 1: Manual Solid-Phase Synthesis
This protocol outlines the manual coupling of Fmoc-(S)-2-(Morpholin-2-yl)acetic acid to a resin-bound peptide.
Materials and Reagents:
Fmoc-Rink Amide MBHA resin (or other suitable resin)
Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF in a reaction vessel for at least 30 minutes.
Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Activation and Coupling of Fmoc-(S)-2-(Morpholin-2-yl)acetic acid:
In a separate vial, dissolve Fmoc-(S)-2-(Morpholin-2-yl)acetic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended. A second coupling can be performed if necessary.[6]
Washing:
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Wash with DCM (3 times) and MeOH (3 times) before drying under vacuum if the synthesis is to be stopped.
Chain Elongation:
Repeat the deprotection and coupling cycle for subsequent amino acids as required by the peptide sequence.
Final Cleavage and Deprotection:
After the final coupling and deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[7]
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent is critical for overcoming the potential steric hindrance of Fmoc-(S)-2-(Morpholin-2-yl)acetic acid. Below is a table summarizing the relative effectiveness of common coupling reagents for sterically hindered amino acids.
Coupling Reagent
Activating Group
Relative Reactivity
Notes
DCC/DIC
-
Low
Often inefficient for hindered couplings.
HBTU/PyBOP
OBt ester
Moderate
Better than carbodiimides, but may be insufficient for highly hindered residues.
HCTU
O-6-ClBt ester
High
More reactive than HBTU.
HATU/PyAOP
OAt ester
Very High
Among the most efficient reagents due to the high reactivity of OAt esters. Recommended for this application. [6]
COMU
Oxyma ester
Very High
Comparable or superior to HATU, with an improved safety profile.[6]
Visualization of the Coupling Reaction
Caption: Activation and coupling of Fmoc-(S)-2-(Morpholin-2-yl)acetic acid.
Troubleshooting and Field-Proven Insights
Incomplete Coupling: Due to the steric bulk of the morpholine ring, incomplete coupling can be a challenge. If a monitoring test (e.g., Kaiser test) indicates incomplete reaction, a double coupling strategy is highly recommended.[6] This involves repeating the coupling step with a fresh solution of the activated amino acid.
Solvent Choice: N-methylpyrrolidone (NMP) can be used as an alternative to DMF, as its higher boiling point and excellent solvating properties can sometimes improve coupling efficiency for difficult sequences.
Microwave-Assisted SPPS: For automated synthesis, microwave irradiation can significantly accelerate coupling times and improve yields, especially for sterically hindered residues.
Cleavage Cocktail Selection: The choice of scavengers in the cleavage cocktail is dependent on the other amino acids in the peptide sequence. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary to prevent side reactions.[7]
Conclusion
The incorporation of (S)-2-(Morpholin-2-yl)acetic acid into peptides and small molecules via solid-phase synthesis is a powerful strategy for enhancing their therapeutic potential. By utilizing the N-Fmoc protected form of this building block and employing robust coupling strategies, researchers can efficiently synthesize novel compounds with improved physicochemical and pharmacological properties. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile morpholine-containing scaffold in drug discovery and development.
References
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed, 72(15), 5794-801. [Link]
Katritzky, A. R., et al. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
ResearchGate. (2025). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Request PDF. [Link]
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]
LinkedIn. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. LinkedIn. [Link]
ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Request PDF. [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
Spring, D. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]
Application Note: (S)-2-(Morpholin-2-yl)acetic acid hydrochloride as a Versatile Building Block for Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therap...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[2][3] The success of these inhibitors relies heavily on the modular assembly of chemical scaffolds that confer potency, selectivity, and favorable pharmacokinetic properties. This guide details the application of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a chiral building block, in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its structural significance, detailed synthetic protocols for its incorporation, and methodologies for evaluating the resulting compounds in biochemical assays.
Introduction: The Strategic Value of the Morpholine Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their properties. When appended to a core inhibitor structure via the (S)-2-acetic acid linker, this building block offers several distinct advantages:
Enhanced Aqueous Solubility: The polar morpholine ring, with its oxygen and nitrogen heteroatoms, significantly improves the solubility of otherwise hydrophobic parent molecules. This is a critical parameter for oral bioavailability and formulation development.
Hydrogen Bonding Capacity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming key interactions with amino acid residues (like lysine) within the ATP-binding pocket of kinases.[4] This can lead to increased binding affinity and potency.[5]
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile.
Stereochemical Control: The (S)-chirality at the 2-position provides a defined three-dimensional vector. This stereochemical rigidity can be exploited to achieve selective interactions within the kinase active site, potentially improving selectivity against off-target kinases.
Physicochemical & Handling Properties
Proper handling and storage are paramount for maintaining the integrity of the building block.
Safety Precautions: (S)-2-(Morpholin-2-yl)acetic acid hydrochloride and related compounds are classified as irritants.[11][12] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Work in a well-ventilated fume hood to avoid inhalation of dust.[10][11] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[11]
Role in Structure-Activity Relationship (SAR) Studies
In kinase inhibitor design, the morpholine moiety often occupies the solvent-exposed region of the ATP binding site. Its primary role is to improve physicochemical properties and form key stabilizing interactions.[13] Docking studies of various inhibitors have shown that the morpholine oxygen can form hydrogen bonds that anchor the molecule, increasing its residence time and potency.[4]
The (S)-2-(Morpholin-2-yl)acetic acid hydrochloride building block is particularly useful in SAR campaigns. Once coupled to a core scaffold (e.g., quinazoline, pyrimidine), it serves as a constant anchor point while modifications are made to other parts of the molecule to probe interactions with the hinge region or deep within the hydrophobic pocket.[4][14]
Caption: General pharmacophore model for a Type I kinase inhibitor.
Synthetic Protocol: Incorporation via Amide Coupling
The most direct and common method for incorporating (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is through an amide coupling reaction.[15] This involves activating the carboxylic acid of the building block to make it susceptible to nucleophilic attack by a primary or secondary amine present on the core kinase inhibitor scaffold.[16]
Caption: General workflow for amide bond formation.
Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient and widely used coupling reagent known for fast reaction times and minimizing racemization.[17]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or Argon line with manifold
Syringes and needles
Separatory funnel
Rotary evaporator
Flash chromatography system
Step-by-Step Procedure:
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (1.0 eq) and the amine-functionalized kinase scaffold (1.1 eq).
Dissolution: Add anhydrous DMF to dissolve the reactants. The volume should be sufficient to create a stirrable solution (approx. 0.1 M concentration).
Base Addition: Cool the flask to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. The base is crucial to deprotonate both the hydrochloride salt and the carboxylic acid, as well as the amine if it is also a salt.[16] Stir for 10-15 minutes.
Activation: In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Transfer to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure amide-coupled kinase inhibitor.
Comparison of Common Coupling Reagents
The choice of coupling reagent can be critical depending on the substrate's complexity and sensitivity.[15][18]
Reagent
Advantages
Disadvantages
HATU / HBTU
High efficiency, fast reaction times, low rate of racemization.[17]
Can be expensive, byproducts must be washed away.
EDCI / HOBt
Cost-effective, water-soluble carbodiimide (EDCI) allows for easy removal of urea byproduct.[18]
Slower reaction times compared to uronium salts, potential for side reactions.
PyBOP / BOP
Effective for sterically hindered amines and acids.
Benzotriazole-based reagents can pose safety concerns (potentially explosive).
Acyl Chloride
Highly reactive, drives reactions to completion.
Harsh conditions (e.g., using SOCl₂) are not suitable for complex molecules with sensitive functional groups.[15][16]
After successful synthesis and purification, the novel compound must be tested for its ability to inhibit the target kinase. Biochemical assays directly measure the catalytic function of the kinase, providing quantitative data such as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1]
Luminescence-based assays, such as Promega's ADP-Glo™, are a popular choice due to their high sensitivity and throughput.[19] They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[19]
Caption: Workflow for an ADP-Glo™ biochemical kinase assay.
Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid impacting enzyme activity.[1]
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP at its Km concentration.[19]
Inhibitor Addition: Add the diluted inhibitor to the wells. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.
Incubation: Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) before initiating the reaction by adding the ATP/substrate mixture.[19] Allow the kinase reaction to proceed for 1-2 hours at room temperature.[19]
ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP. Incubate for 30-40 minutes.
Signal Generation: Add the Kinase Detection Reagent, which converts the ADP produced into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal proportional to the initial kinase activity. Incubate for 30-60 minutes.
Data Acquisition: Measure the luminescence signal using a plate reader.
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
While biochemical assays are a crucial first step, it is important to note that promising hits must be validated in cell-based assays to confirm their activity in a more physiologically relevant context.[20]
Conclusion
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a high-value building block for the discovery and development of novel kinase inhibitors. Its inherent structural and physicochemical properties—namely its capacity to enhance solubility and form critical hydrogen bonds—make it a strategic component for optimizing lead compounds. The straightforward and robust amide coupling protocols for its incorporation, combined with well-established downstream biochemical assays, provide a clear and efficient path from chemical synthesis to biological validation. By leveraging this versatile building block, researchers can accelerate the design-make-test-analyze cycle in the quest for next-generation targeted therapies.
References
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Pargellis, C., et al. (2003, October 23). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
Popa, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
Kumar, A., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]
Zhu, J., et al. (2017, June 2). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
Lin, C., et al. (2016, March 8). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget. [Link]
Scribd. Coupling Reagents in Amide Synthesis. [Link]
Behera, M., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
Vankalapati, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Foote, K. M., et al. (2013, March 14). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
Al-Ostoot, F. H., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
Testa, A., et al. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Roskoski, R. Jr. (2021, October 21). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. [Link]
Application Notes and Protocols for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in Central Nervous System (CNS) Drug Development
Introduction: The Strategic Value of the Morpholine Moiety in CNS Drug Discovery In the intricate landscape of Central Nervous System (CNS) drug development, the ability of a molecule to effectively cross the blood-brain...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Value of the Morpholine Moiety in CNS Drug Discovery
In the intricate landscape of Central Nervous System (CNS) drug development, the ability of a molecule to effectively cross the blood-brain barrier (BBB) and engage with its intended target is paramount. The morpholine heterocycle has emerged as a "privileged" scaffold in medicinal chemistry, frequently incorporated into CNS drug candidates to bestow favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Its inherent polarity, conformational flexibility, and metabolic stability make it a valuable tool for medicinal chemists aiming to optimize lead compounds. The subject of this guide, (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, represents a chiral building block that leverages these advantageous features, offering a versatile starting point for the synthesis of novel CNS-active agents.
The presence of the morpholine ring can enhance a molecule's aqueous solubility and modulate its lipophilicity, striking the delicate balance required for BBB penetration.[1][2][3][4] Furthermore, the nitrogen and oxygen atoms of the morpholine ring can participate in crucial hydrogen bonding interactions within receptor binding pockets, thereby influencing potency and selectivity.[1][2] This application note will provide a comprehensive overview of the potential applications of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in CNS drug development, complete with detailed protocols for its characterization and evaluation in relevant preclinical models. While specific biological data for this exact compound is not extensively published, the protocols outlined herein are based on established methodologies for analogous morpholine-containing compounds and are designed to enable researchers to explore its therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is the foundation of successful drug development. The hydrochloride salt of (S)-2-(Morpholin-2-yl)acetic acid is a water-soluble solid, facilitating its use in a variety of in vitro and in vivo experimental settings.[5]
The structural features of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride suggest its potential as a scaffold for developing drugs targeting a range of CNS disorders. The morpholine moiety is a common feature in compounds developed for:
Neurodegenerative Diseases: Morpholine derivatives have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases.[3] The acetic acid side chain of the target compound could be further functionalized to target specific enzymes or receptors involved in diseases like Alzheimer's or Parkinson's disease.
Mood Disorders and Pain: The morpholine scaffold is present in drugs that modulate neurotransmitter receptors, including those for serotonin and sigma receptors, which are key targets in the treatment of depression, anxiety, and chronic pain.[3][10]
CNS Tumors: The development of morpholine-containing compounds as anticancer agents for CNS tumors is an active area of research.[1]
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical preclinical workflow for evaluating a novel CNS drug candidate derived from (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Caption: Preclinical evaluation workflow for a novel CNS drug candidate.
Detailed Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Rationale: A critical initial step in CNS drug development is to assess a compound's ability to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride or its derivatives
Dissolve the test compound in PBS to a final concentration of 100 µM.
Add 180 µL of the compound solution to each well of the donor plate.
Prepare the Acceptor Plate:
Coat the filter membrane of the acceptor plate with 5 µL of a 20 mg/mL solution of PBL in dodecane.
Add 180 µL of PBS to each well of the acceptor plate.
Assemble and Incubate:
Carefully place the donor plate on top of the acceptor plate.
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
Sample Analysis:
After incubation, carefully separate the plates.
Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.
Calculate Permeability (Pe):
The effective permeability (Pe) can be calculated using the following equation:
Pe = - (V_D * V_A / (Area * Time * (V_D + V_A))) * ln(1 - [C_A] / [C_D_initial])
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
Data Interpretation:
Permeability (Pe) (10⁻⁶ cm/s)
Predicted BBB Penetration
> 6
High
4 - 6
Medium
< 4
Low
Protocol 2: In Vitro Metabolic Stability Assay
Rationale: Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its potential in vivo half-life.
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride or its derivatives
Human or rat liver microsomes
NADPH regenerating system
Phosphate buffer, pH 7.4
Acetonitrile
LC-MS/MS system
Procedure:
Prepare Incubation Mixture:
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the Reaction:
Add the NADPH regenerating system to initiate the metabolic reaction.
Time-Point Sampling:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
Quench the Reaction:
Immediately add an equal volume of ice-cold acetonitrile to the aliquot to stop the reaction and precipitate proteins.
Sample Processing and Analysis:
Centrifuge the samples to pellet the precipitated protein.
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Calculate In Vitro Half-Life (t½):
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression line is the elimination rate constant (k).
Calculate the in vitro half-life using the equation: t½ = 0.693 / k
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Rationale: An in vivo pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism.
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride or its derivatives formulated for intravenous (IV) and oral (PO) administration
Male Sprague-Dawley rats (or other appropriate rodent model)
Cannulated animals for serial blood sampling
Blood collection tubes (containing anticoagulant)
Centrifuge
LC-MS/MS system
Procedure:
Dosing:
Administer the compound to two groups of rats: one via IV bolus injection and the other via oral gavage.
A typical dose might be 1 mg/kg for IV and 5 mg/kg for PO administration.
Blood Sampling:
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Sample Analysis:
Analyze the plasma samples for the concentration of the compound using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key Pharmacokinetic Parameters:
Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve
t½
Elimination half-life
CL
Clearance
Vd
Volume of distribution
F%
Oral bioavailability
Conclusion and Future Directions
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a promising and versatile building block for the development of novel CNS therapeutics. Its inherent morpholine scaffold provides a strong foundation for creating compounds with favorable drug-like properties. The protocols detailed in this application note provide a roadmap for researchers to systematically evaluate derivatives of this compound, from initial in vitro screening to in vivo pharmacokinetic profiling. While the journey of a drug from bench to bedside is long and challenging, a thorough and mechanistically driven preclinical evaluation, as outlined here, is the critical first step toward unlocking the therapeutic potential of this and other morpholine-containing molecules. Future work should focus on synthesizing a library of derivatives and screening them against a panel of CNS targets to identify lead compounds for further development.
References
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–391. Available at: [Link]
ASINEX. Morpholines for CNS drug discovery. Available at: [Link]
ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
Google Patents. Morpholine derivatives and their use as therapeutic agents.
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. Biomedicine & Pharmacotherapy, 80, 25-31. Available at: [Link]
Application Note & Protocols: Development and Evaluation of Novel (S)-2-(Morpholin-2-yl)acetic Acid Derivatives as Neuroprotective Agents
Abstract Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, presenting a significant and growing challenge to global health.[1][...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function, presenting a significant and growing challenge to global health.[1][2] The morpholine ring is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve aqueous solubility, brain permeability, and metabolic stability.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel neuroprotective agents derived from the (S)-2-(Morpholin-2-yl)acetic acid core structure. We present detailed, step-by-step protocols for chemical synthesis, in vitro screening for neuroprotective efficacy, and mechanistic elucidation, underpinned by field-proven insights to guide experimental choices and data interpretation.
Introduction: The Therapeutic Potential of Morpholine-Containing Compounds
The Morpholine Scaffold in Medicinal Chemistry
The morpholine heterocycle, with its six-membered ring containing both a secondary amine and an ether functional group, is a versatile building block in drug discovery.[5][6] Its presence in a molecule can enhance potency and modulate pharmacokinetic properties.[4] In the context of central nervous system (CNS) drug discovery, the morpholine moiety is particularly valuable for its ability to improve the blood-brain barrier (BBB) penetration, a critical hurdle for many potentially therapeutic compounds.[4]
(S)-2-(Morpholin-2-yl)acetic Acid: A Privileged Scaffold for Neuroprotection
The (S)-2-(Morpholin-2-yl)acetic acid scaffold (Figure 1) serves as an excellent starting point for creating libraries of neuroprotective candidates. The carboxylic acid handle allows for the straightforward synthesis of various derivatives, such as amides and esters, enabling systematic exploration of the structure-activity relationship (SAR).[1][5] Derivatives of the broader morpholine class have shown potential in modulating key enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE), monoamine oxidases (MAO-A and MAO-B), and β-secretase 1 (BACE-1).[1][4][5]
Figure 1. Core scaffold of (S)-2-(Morpholin-2-yl)acetic acid.
Scope of this Application Note
This document provides a logical workflow from chemical synthesis to biological evaluation. It includes:
A general protocol for the synthesis and derivatization of the core scaffold.
Detailed protocols for key in vitro assays to assess neuroprotection against common cellular stressors.
Methods for investigating the underlying mechanism of action.
Guidance on data interpretation and the design of follow-up experiments.
Synthesis and Chemical Characterization
The strategic derivatization of the (S)-2-(Morpholin-2-yl)acetic acid core is critical for tuning the compound's biological activity and drug-like properties. Amide coupling is a robust and versatile reaction for creating a diverse chemical library.
General Synthetic Workflow
The overall workflow involves protecting the morpholine nitrogen, activating the carboxylic acid, coupling it with a desired amine, and finally deprotecting the nitrogen to yield the final product. This process allows for the introduction of a wide array of substituents to probe the chemical space for optimal neuroprotective activity.
Diagram 1. General workflow for amide library synthesis.
Protocol: Synthesis of a Representative Amide Derivative
Objective: To synthesize N-benzyl-2-((2S)-4-(tert-butoxycarbonyl)morpholin-2-yl)acetamide as a key intermediate.
Suspend (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (1.0 eq) in DCM.
Add TEA (2.2 eq) and stir for 10 minutes at room temperature.
Add Boc₂O (1.1 eq) and stir the mixture overnight.
Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc protected acid.
Amide Coupling:
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and TEA (2.0 eq). Stir for 15 minutes.
Add benzylamine (1.1 eq) and stir at room temperature for 12-16 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated NaHCO₃ and brine.
Dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
N-Boc Deprotection:
Dissolve the purified amide intermediate in DCM.
Add TFA (10 eq) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Concentrate the mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize.
Dry the organic layer, concentrate, and purify as needed to yield the final N-benzyl derivative.
Chemical Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed.
Technique
Purpose
Expected Outcome
¹H & ¹³C NMR
Structural confirmation
Peaks corresponding to the morpholine, acetate, and appended amide moieties with correct chemical shifts and integrations.
LC-MS
Purity and Mass Verification
A major peak in the chromatogram (>95% purity) with a mass corresponding to the calculated [M+H]⁺ for the target compound.
FT-IR
Functional Group Analysis
Presence of characteristic peaks for N-H (amine/amide), C=O (amide), and C-O-C (ether) bonds.
In Vitro Evaluation of Neuroprotective Activity
A tiered screening approach is recommended to efficiently identify promising neuroprotective candidates. This begins with assessing protection against a general cytotoxic insult, followed by assays that probe specific cell death pathways.
Rationale for Cell-Based Models
SH-SY5Y Neuroblastoma Cells: A human-derived cell line commonly used in neurodegenerative disease research. They can be differentiated into a more neuron-like phenotype, making them suitable for modeling Parkinson's and Alzheimer's disease.[8]
Primary Neuronal Cultures: While more complex to maintain, they offer higher physiological relevance for confirming hits from cell line studies.
Workflow for In Vitro Screening
Diagram 2. Tiered workflow for in vitro neuroprotection screening.
Protocol 1: Assessment of Cell Viability using the MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Procedure:
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
Compound Pre-treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 25 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).
Induce Neurotoxicity: Add a neurotoxin such as glutamate (5 mM) or 6-hydroxydopamine (6-OHDA, 100 µM) to the wells (except for the untreated control wells) and incubate for 24 hours.[8][9]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Group
Treatment
Expected Outcome
Control
Vehicle only
100% Viability
Toxin
Vehicle + Neurotoxin
~40-50% Viability
Test
Compound + Neurotoxin
Increased viability compared to the Toxin group
Compound Control
Compound only
>95% Viability (to rule out compound toxicity)
Protocol 2: Quantifying Apoptosis via Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to enzyme activity. A reduction in the toxin-induced signal indicates an anti-apoptotic effect.[9]
Procedure:
Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol.
After the 24-hour toxin incubation, allow the plate to equilibrate to room temperature.
Add 100 µL of a commercially available Caspase-Glo® 3/7 reagent to each well.
Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
Measure luminescence using a plate-reading luminometer.
Normalize the data to the toxin-only control to determine the percentage reduction in caspase activity.
Mechanistic Elucidation: Uncovering the Mode of Action
Identifying the molecular pathways modulated by lead compounds is crucial for their further development. Many neuroprotective strategies converge on promoting pro-survival signaling and reducing oxidative stress.[10]
Common Neuroprotective Signaling Pathways
The PI3K/Akt pathway is a central node in cell survival signaling. Its activation leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bad) and the activation of transcription factors that promote the expression of anti-apoptotic proteins like Bcl-2.
Diagram 3. Simplified PI3K/Akt signaling pathway in neuroprotection.
Protocol: Western Blot Analysis of Key Signaling Proteins
Objective: To determine if a lead compound promotes neuronal survival by activating the Akt pathway.
Procedure:
Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates. Grow to ~80% confluency. Treat with the lead compound and/or neurotoxin for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Densitometry: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Treatment Group
Expected p-Akt / Total Akt Ratio
Interpretation
Control
Baseline
Normal basal signaling
Toxin
Decreased
Toxin disrupts survival signaling
Compound
Increased
Compound activates the Akt pathway
Compound + Toxin
Restored towards baseline or increased
Compound counteracts the toxin's effect
In Vivo Preclinical Models
After a compound has demonstrated robust in vitro efficacy and a plausible mechanism of action, evaluation in animal models of neurodegeneration is the next critical step.[2][11][12] The choice of model depends on the therapeutic indication.
For Parkinson's Disease: The MPTP or 6-OHDA rodent models are widely used. These toxins selectively destroy dopaminergic neurons, mimicking the pathology of the disease.[11][13]
For Alzheimer's Disease: Transgenic mouse models like the APP/PS1 or rTg4510 are employed. These models express human genes with mutations found in familial AD, leading to the development of amyloid plaques and/or tau pathology.[14]
Designing and executing in vivo studies requires specialized expertise and adherence to strict ethical guidelines. Collaboration with a specialized contract research organization (CRO) is often recommended.[12] Key endpoints in these studies include behavioral assessments (e.g., Morris water maze for memory, rotarod for motor coordination) and post-mortem histological analysis (e.g., measuring lesion size, counting surviving neurons, quantifying protein aggregates).
References
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. [Link]
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. [Link]
A review on pharmacological profile of Morpholine derivatives. (2021). ResearchGate. [Link]
An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience. [Link]
The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models. (2022). PubMed Central. [Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]
Design, Synthesis, and In Silico Studies of Novel Spiro[Cycloalkane-1,2'-Quinazoline] Derivatives as Potential Acetylcholinesterase Inhibitors. (n.d.). ACS Omega. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. (2024). Frontiers in Behavioral Neuroscience. [Link]
Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. (2023). PubMed. [Link]
Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model. (2024). PubMed Central. [Link]
New insights in animal models of neurotoxicity-induced neurodegeneration. (2023). Frontiers in Toxicology. [Link]
Preclinical Neurodegenerative Disorders Research Solutions. (n.d.). PsychoGenics Inc.. [Link]
Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. (2023). ResearchGate. [Link]
Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation. (2023). PubMed Central. [Link]
In vitro assay protocols using (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
An Application Guide: In Vitro Characterization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride as a GABA Transporter Modulator Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in t...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide: In Vitro Characterization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride as a GABA Transporter Modulator
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs).[1] These transporters, members of the Solute Carrier 6 (SLC6) family, terminate GABAergic signaling by removing GABA from the synaptic cleft.[2][3] Consequently, inhibitors of GATs represent a significant therapeutic avenue for neurological conditions like epilepsy by prolonging GABA's inhibitory action.[2][4][5] This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a compound with potential modulatory activity on GATs. We present a robust [³H]GABA uptake assay using recombinant cell lines, detailing the experimental workflow, data analysis, and interpretation necessary to determine the inhibitory potency (IC₅₀) of this compound.
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a morpholine-containing amino acid derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties and specific interactions with biological targets.[6] Understanding its physical and chemical properties is paramount for accurate and reproducible in vitro experimentation.
Stock Solution Preparation:
The hydrochloride salt form generally confers good aqueous solubility. For in vitro assays, it is critical to prepare a high-concentration, validated stock solution to minimize the concentration of organic solvents (like DMSO) in the final assay, which can affect cell viability and transporter function.
Solvent Selection: Start with sterile deionized water or PBS. If solubility is limited, DMSO can be used.
Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Scientific Principle: The GABA Uptake Inhibition Assay
The primary method to assess the activity of GAT inhibitors is the radio-labeled substrate uptake assay.[1][10] This technique directly measures the functional activity of the transporter.
Mechanism:
Cells overexpressing a specific GAT subtype (e.g., GAT2/SLC6A13) are incubated with a fixed concentration of radio-labeled [³H]GABA. The transporter actively moves [³H]GABA into the cell. In the presence of an inhibitor like (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, the rate of [³H]GABA uptake is reduced. By measuring the amount of intracellular radioactivity across a range of inhibitor concentrations, a dose-response curve can be generated to quantify the inhibitor's potency.
Caption: Inhibition of GABA reuptake at the synapse.
Experimental Protocol: GAT Inhibition Assay
This protocol provides a step-by-step method for determining the IC₅₀ value of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride on a specific human GAT subtype expressed in a mammalian cell line (e.g., HEK293 or CHO).[1][11]
Workflow Overview
Caption: High-level workflow for the GAT inhibition assay.
Materials and Reagents
Cell Line: HEK293 or CHO cells stably expressing the human GAT subtype of interest (e.g., hGAT-2/SLC6A13).
Culture Medium: DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
Test Compound: (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Reference Inhibitor: Tiagabine (for GAT1) or another appropriate potent GAT inhibitor for non-specific uptake control.[10]
Scintillation Cocktail: A high-efficiency cocktail compatible with aqueous samples.
Plates and Vials: 96-well cell culture plates, scintillation vials.
Step-by-Step Methodology
1. Cell Seeding (Day 1):
Harvest and count cells from a sub-confluent culture flask.
Seed the cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[1]
Incubate overnight at 37°C, 5% CO₂. The evenness of the cell monolayer is critical for well-to-well reproducibility.
2. Preparation of Solutions (Day 2):
Prepare serial dilutions of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in assay buffer. A typical 8-point curve might range from 100 µM to 1 nM final assay concentration.
Prepare solutions for controls:
Total Uptake: Assay buffer with vehicle only (e.g., 0.1% DMSO).
Non-specific Uptake: Assay buffer containing a high concentration of a known potent inhibitor (e.g., 10 µM Tiagabine).[10]
Prepare the [³H]GABA working solution in assay buffer at a concentration that is near the Kₘ of the transporter (e.g., 30 nM).[1]
3. Assay Performance (Day 2):
Aspirate the culture medium from the 96-well plate.
Wash the cell monolayer twice with pre-warmed (37°C) assay buffer to remove any residual medium.
Add the assay buffer containing the appropriate concentrations of the test compound, vehicle, or reference inhibitor to the wells.
Pre-incubate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the transporter before substrate is introduced.[10]
Initiate uptake by adding the [³H]GABA working solution to all wells.
Incubate for a short period (e.g., 3-10 minutes) at room temperature. This incubation time must be within the linear range of GABA uptake to ensure the measured rate is valid.
Terminate uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. The cold temperature immediately halts transporter activity.[10]
4. Quantification:
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes to ensure complete cell disruption.
Transfer the lysate from each well to a separate scintillation vial.
Add scintillation cocktail to each vial and mix thoroughly.[10]
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis and Interpretation
1. Calculation of Specific Uptake:
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).
This step is crucial as it isolates the transporter-mediated uptake from passive diffusion or binding to the plastic.
2. Determination of Percent Inhibition:
For each concentration of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride:
Plot the % Inhibition against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the specific GABA uptake by 50%.[10]
Ensure a single-cell suspension before seeding; Use a multichannel pipette or automated plate washer for consistency.
Low signal (low total CPM)
Low transporter expression; Short incubation time; Cell death.
Verify transporter expression via Western Blot or qPCR; Optimize uptake incubation time; Check cell viability.
High background (high non-specific CPM)
[³H]GABA binding to plate/filter; Ineffective washing.
Use protein-coated plates; Increase the number and volume of washes with ice-cold buffer.
Poor dose-response curve fit
Incorrect compound dilutions; Compound insolubility; Assay window is too small.
Prepare fresh dilutions and verify concentrations; Check compound solubility in assay buffer; Ensure specific uptake is at least 5-10 fold higher than non-specific uptake.
Conclusion
This application guide provides a robust and validated protocol for assessing the inhibitory activity of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride on GABA transporters. By carefully following this methodology, researchers can reliably determine the potency (IC₅₀) of this compound, providing crucial data for its characterization as a pharmacological tool or potential therapeutic lead. The principles and steps outlined herein are fundamental to the in vitro study of SLC transporters and can be adapted for screening and characterizing other potential modulators of neurotransmitter uptake.[11][12]
References
Application Notes and Protocols: In Vitro GABA Uptake Assays Featuring 4,4-Diphenylbutylamine Hydrochloride. Benchchem.
Schlessinger A, Wittwer MB, Dahlin A, et al. High selectivity of the γ-aminobutyric acid transporter 2 (GAT-2, SLC6A13) revealed by structure-based approach. J Biol Chem. 2012;287(45):37745-37756.
Jojart B, Toth E, Varkevic N, et al. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chem Neurosci. 2024.
In Vitro Characterization of Gaba-IN-2: A Technical Guide. Benchchem.
Padinjareveetil A, Chebrolu S, Schicker K, et al. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. EMBO J. 2022;41(13):e110463.
Vardjan N, Jorgacevski J, Zorec R. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Curr Protoc Pharmacol. 2018;82(1):e45.
Clausen RP, Madsen K, Larsson OM, et al. A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS. Neurochem Res. 2005;30(11):1367-1375.
Jojart B, Toth E, Varkevic N, et al. Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Publications. 2024.
SLC6A13 Gene. GeneCards.
Rehman S, Al-Warhi T, Al-Otaibi B, et al. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Heliyon. 2024;10(13):e34083.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Abstract This document provides detailed analytical protocols for the quantitative analysis and purity determination of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a polar, chiral compound often used as a building b...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides detailed analytical protocols for the quantitative analysis and purity determination of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a polar, chiral compound often used as a building block in pharmaceutical synthesis. Due to its high polarity and lack of a significant UV chromophore, standard reversed-phase HPLC with UV detection is often ineffective. This application note presents two robust and validated HPLC methods leveraging alternative separation and detection strategies: Method A , employing Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD), and Method B , utilizing Mixed-Mode Chromatography (MMC) coupled with Mass Spectrometry (MS). These methods are designed for researchers, quality control analysts, and drug development professionals requiring accurate and reliable analysis of this and structurally similar compounds.
Introduction: The Analytical Challenge
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a zwitterionic amino acid analogue at neutral pH. Its structure presents two key analytical hurdles:
High Polarity: The combination of a carboxylic acid and a secondary amine group makes the molecule highly water-soluble. Consequently, it exhibits poor retention on traditional non-polar stationary phases (like C18) used in reversed-phase HPLC, often eluting in or near the solvent front[1].
Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that absorb ultraviolet (UV) light, rendering standard UV-Vis detectors largely insensitive for this analyte[2][3].
Addressing these challenges requires specialized chromatographic techniques that promote the retention of polar compounds and detection methods that do not rely on the analyte's light-absorbing properties.
HILIC is an ideal separation mode for highly polar and hydrophilic compounds[1][4][5]. The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., silica, amide, or amino-bonded phases)[5][6][7]. For (S)-2-(Morpholin-2-yl)acetic acid, this approach provides controlled retention that is tunable by adjusting the aqueous component of the mobile phase.
The Evaporative Light Scattering Detector (ELSD) is a universal detector that is independent of the analyte's optical properties[8][9][10]. It operates in three stages: nebulization of the column effluent, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles[2][10]. This makes it perfectly suited for non-chromophoric compounds like our target analyte[2][3].
Experimental Workflow: HILIC-ELSD Method
Caption: Workflow for the HILIC-ELSD analysis of (S)-2-(Morpholin-2-yl)acetic acid HCl.
Mobile Phase A (95% ACN): Prepare a 10 mM Ammonium Acetate solution in Water. Mix 950 mL of Acetonitrile with 50 mL of the 10 mM Ammonium Acetate solution. Filter and degas.
Mobile Phase B (50% ACN): Prepare a 10 mM Ammonium Acetate solution in Water. Mix 500 mL of Acetonitrile with 500 mL of the 10 mM Ammonium Acetate solution. Filter and degas.
Scientist's Note: Ammonium acetate is a volatile buffer, making it compatible with ELSD and MS detection as it evaporates with the mobile phase, minimizing background noise[9].
Sample Diluent: 75% Acetonitrile / 25% Water.
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to create a stock solution of 1.0 mg/mL. Prepare working standards by serial dilution.
Sample Preparation: Dissolve the sample in the diluent to a target concentration within the calibration range (e.g., 0.5 mg/mL).
2.3.3. Chromatographic and Detector Conditions
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Column Temperature
40 °C
Injection Volume
5 µL
Flow Rate
0.4 mL/min
Gradient Program
Time (min)
0.0
8.0
8.1
9.0
9.1
12.0
Detector
ELSD (e.g., Agilent 1290 Infinity II ELSD)
Drift Tube Temperature
60 °C
Nebulizer Temperature
40 °C
Gas Flow (Nitrogen)
1.6 SLM (Standard Liters per Minute)
Method B: Mixed-Mode Chromatography with Mass Spectrometric Detection (MMC-MS)
Scientific Rationale
Mixed-mode chromatography (MMC) utilizes stationary phases that possess multiple interaction mechanisms, such as reversed-phase and ion-exchange properties[11][12]. This dual functionality provides unique selectivity that can be highly effective for separating polar and charged molecules from related impurities[13]. A mixed-mode column with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation exchange) characteristics can effectively retain (S)-2-(Morpholin-2-yl)acetic acid through a combination of interactions, which can be modulated by mobile phase pH and ionic strength[12][14].
Mass Spectrometry (MS) is a powerful detection technique that provides both high sensitivity and mass information, confirming the identity of the analyte and its impurities[15]. For a compound like this, Electrospray Ionization (ESI) in positive mode is highly effective, as the secondary amine is readily protonated.
Experimental Workflow: MMC-MS Method
Caption: Workflow for the Mixed-Mode-MS analysis of (S)-2-(Morpholin-2-yl)acetic acid HCl.
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
Scientist's Note: Formic acid is a volatile mobile phase modifier that provides protons for efficient positive mode ESI and helps control the ionization state of the analyte and silanols on the stationary phase.
Sample Diluent: 50% Acetonitrile / 50% Water.
Standard Preparation: Prepare a 100 µg/mL stock solution in the sample diluent. Prepare working standards by serial dilution (e.g., 0.1 - 10 µg/mL).
Sample Preparation: Dissolve the sample in the diluent to a target concentration within the calibration range.
3.3.3. Chromatographic and Detector Conditions
Parameter
Condition
UPLC System
Waters ACQUITY UPLC I-Class or equivalent
Column
SIELC Obelisc N Mixed-Mode (2.1 x 100 mm, 5 µm) or equivalent
Column Temperature
35 °C
Injection Volume
2 µL
Flow Rate
0.3 mL/min
Gradient Program
Time (min)
0.0
1.0
7.0
8.0
8.1
10.0
MS Detector
Single Quadrupole MS (e.g., Waters ACQUITY QDa)
Ionization Mode
ESI Positive
Capillary Voltage
1.5 kV
Cone Voltage
15 V
Source Temperature
120 °C
Desolvation Temperature
450 °C
Acquisition Mode
Selected Ion Monitoring (SIM) for [M+H]⁺ at m/z 146.1
Full Scan Mode (m/z 50-500) for impurity profiling
Chiral Purity Considerations
The methods described are for achiral analysis (quantification and impurity profiling). If the enantiomeric purity of the (S)-isomer must be determined, a dedicated chiral HPLC method is required. This typically involves using a Chiral Stationary Phase (CSP), such as one based on cyclodextrin or polysaccharide derivatives[16]. The choice of a chiral column is largely empirical, and screening several different CSPs is often necessary to achieve separation from the (R)-enantiomer[17][18].
Conclusion
The analysis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride requires moving beyond traditional reversed-phase HPLC. The HILIC-ELSD method offers a robust and universal approach for routine quality control, while the MMC-MS method provides higher sensitivity and specificity, making it ideal for impurity profiling and trace analysis in complex matrices. The selection between these methods will depend on the specific analytical goals, available instrumentation, and required sensitivity.
References
Vertex AI Search. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
Chyba, M., & Šatínský, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
Lucchini, G., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes.
Pharmaceutical Technology. (2013). Evaporative Light Scattering Seeing Increased Use as Detector for Nonchromophoric Compounds.
Cytiva Life Sciences. (2024). Fundamentals of mixed mode (multimodal) chromatography.
ResearchGate. (2025). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry.
Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
Arakawa, T. (2019). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Current Protein & Peptide Science.
Bio-Rad. (2021). Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. YouTube.
Vlčková, H., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
Phenomenex. (n.d.). Chiral HPLC Separations.
De Luca, C., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife.
Pharmacokinetic profiling of morpholine-containing compounds
Topic: Pharmacokinetic Profiling of Morpholine-Containing Compounds For: Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Role of Morpholine in Drug Design The morpholine heterocyc...
Author: BenchChem Technical Support Team. Date: January 2026
Topic: Pharmacokinetic Profiling of Morpholine-Containing Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Morpholine in Drug Design
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates.[1][2][3] Its inclusion in a molecule is a deliberate strategic choice, often aimed at enhancing aqueous solubility, metabolic stability, and bioavailability.[4][5] The morpholine ring's weak basicity (pKa ≈ 8.7) and its capacity for hydrogen bonding contribute to a favorable balance of lipophilic and hydrophilic character, which can be critical for optimizing a compound's journey through the body.[4][6][7]
However, the very presence of this versatile scaffold necessitates a tailored and thorough pharmacokinetic (PK) investigation. The morpholine ring itself can be a site of metabolism, and its influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is profound.[8][9] This guide provides a comprehensive framework for the systematic PK profiling of morpholine-containing compounds, blending foundational principles with detailed, field-proven protocols. Our objective is to empower researchers to not only generate robust data but also to understand the causality behind the experimental design, enabling informed decisions in the lead optimization process.
I. The ADME Profiling Workflow: A Strategic Overview
A successful PK study is not a linear path but an iterative cycle of in vitro screening and in vivo validation. Early, cost-effective in vitro assays are used to triage compounds and predict in vivo behavior, guiding the selection of candidates for more complex whole-organism studies.[10][11]
Caption: High-level workflow for pharmacokinetic profiling.
II. Absorption: Crossing the First Barrier
For orally administered drugs, absorption from the gastrointestinal tract is the first hurdle. It is primarily governed by two key physicochemical properties: aqueous solubility and membrane permeability. The morpholine moiety is often incorporated to improve solubility, but this must be experimentally verified.
Key Assays & Rationale
Kinetic/Thermodynamic Solubility: Determines the maximum concentration of a compound that can be dissolved in aqueous media (e.g., phosphate-buffered saline). This is a fundamental gatekeeping assay; poor solubility can truncate absorption and lead to high variability.
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput in vitro assay models passive, transcellular diffusion across the gut wall.[12] It is a cost-effective way to predict passive absorption and flag compounds that may suffer from poor permeability despite good solubility.
III. Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body via the circulatory system. The extent of distribution is heavily influenced by its binding to plasma proteins. Only the unbound (free) fraction of a drug is available to interact with its target and cause pharmacological effects or be cleared from the body.[8]
Core Concept: Plasma Protein Binding (PPB)
High PPB can limit the effective concentration of a drug at its site of action and reduce its clearance rate. Understanding the free fraction (fu) is therefore critical for interpreting efficacy and toxicity data.
Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This protocol describes the use of a RED device to determine the fraction of a morpholine-containing compound bound to plasma proteins.
1. Materials:
Test compound stock solution (e.g., 10 mM in DMSO).
Control compounds: Warfarin (high binding), Metoprolol (low binding).
Pooled plasma (from the species of interest, e.g., human, rat).
Phosphate Buffered Saline (PBS), pH 7.4.
Rapid Equilibrium Dialysis (RED) device with 8K MWCO inserts.
Compound Preparation: Spike the test compound and control compounds into plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be ≤ 0.5% to avoid protein precipitation.
Device Assembly: Place the RED inserts into the wells of the base plate.
Loading (Plasma Chamber): Add 200 µL of the spiked plasma to the sample (red) chamber of the RED insert.
Loading (Buffer Chamber): Add 350 µL of PBS to the buffer chamber of the corresponding well in the base plate.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
Sampling: After incubation, carefully remove 50 µL aliquots from both the plasma and buffer chambers.
Matrix Matching & Quenching:
To the 50 µL plasma aliquot, add 50 µL of clean PBS.
To the 50 µL buffer aliquot, add 50 µL of blank plasma (this "matrix matching" ensures equivalent sample processing and minimizes analytical variability).
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile with an internal standard) to all samples.
Analysis: Vortex, centrifuge to pellet the precipitated protein, and transfer the supernatant for analysis by a validated LC-MS/MS method.[13]
3. Data Analysis & Self-Validation:
Quantification: Determine the concentration of the compound in the plasma and buffer chambers using the LC-MS/MS data.
Calculation:
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber
Percent Bound = (1 - fu) * 100
Trustworthiness Check: The results for the high and low binding controls must fall within the laboratory's established acceptance range. This validates the integrity of the assay run.
IV. Metabolism: The Biotransformation Fate
Metabolism is arguably the most critical aspect of pharmacokinetic profiling for morpholine-containing compounds. The morpholine ring can be susceptible to several biotransformations, and the molecule as a whole is often a substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4.[4][8] Understanding metabolic stability and identifying key metabolic pathways are essential for predicting drug clearance and potential drug-drug interactions (DDIs).
Common Metabolic Pathways of the Morpholine Moiety
The morpholine ring is not inert. Its metabolic fate can significantly impact the compound's half-life and lead to the formation of active or inactive metabolites.
Caption: Major metabolic pathways for the morpholine moiety.[9]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's intrinsic clearance by drug-metabolizing enzymes, primarily CYPs.
1. Materials:
Test compound stock solution (10 mM in DMSO).
Positive control compounds (e.g., Verapamil - low stability; Buspirone - high stability).
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
NADPH regenerating system (e.g., Promega's NADPH Regeneration System).
0.1 M Potassium Phosphate Buffer, pH 7.4.
Acetonitrile with internal standard for reaction quenching.
2. Experimental Procedure:
Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mixture containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
Initiation: Add the test compound (final concentration 1 µM) to the wells. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile with an internal standard to the respective wells. The 0-minute time point serves as the 100% reference.
Control Reactions:
-NADPH Control: Run a 60-minute incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.
-Microsome Control: Run a 60-minute incubation without HLM to check for chemical instability in the buffer.
Sample Processing: Centrifuge the plate to pellet protein, and analyze the supernatant by LC-MS/MS.
3. Data Analysis & Interpretation:
Calculate Percent Remaining:
Percent Remaining at time t = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Determine Half-Life (t1/2): Plot the natural log of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
Trustworthiness Check: The half-lives of the control compounds must be within their expected ranges. The compound concentration in the -NADPH and -Microsome controls should not decrease significantly (<15%).
Data Summary Table:
Compound
Half-life (t1/2, min)
Intrinsic Clearance (Clint, µL/min/mg)
Predicted Stability
Test Compound A
45
30.8
Moderate
Test Compound B
< 5
> 277
Low (High Clearance)
Verapamil (Control)
8
173.3
Low
Buspirone (Control)
> 60
< 23.1
High
V. In Vivo Pharmacokinetics: The Integrated Picture
In vitro assays provide crucial predictive data, but an in vivo study is the definitive test of a compound's pharmacokinetic profile.[14] A rodent PK study (typically in rats or mice) is the standard first step to understand how a compound behaves in a whole organism.[15]
Protocol Outline: Rodent Pharmacokinetic Study
This is a generalized workflow. Specifics must be detailed in a study protocol compliant with institutional animal care and use committee (IACUC) and Good Laboratory Practices (GLP) guidelines where applicable.[16][17]
1. Study Design:
Animals: Male Sprague-Dawley rats (n=3-4 per group).
Groups:
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.
Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg) to determine absorption and oral bioavailability.
Formulation: Compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
2. Dosing and Sampling:
Administer the dose via the appropriate route.
Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
Process blood to collect plasma and store frozen (-80°C) until analysis.
3. Bioanalysis:
Develop and validate a robust LC-MS/MS method for the quantification of the parent compound in plasma.[18][19] The method must meet regulatory standards for accuracy, precision, linearity, and stability.
4. Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters:
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Related to efficacy and potential toxicity
Tmax
Time to reach Cmax
Indicates rate of absorption
AUC
Area Under the Curve (plasma concentration vs. time)
Represents total drug exposure
CL
Clearance
The volume of plasma cleared of drug per unit time
Vd
Volume of Distribution
Apparent volume into which the drug distributes
t1/2
Half-life
Time required for the plasma concentration to decrease by half
F%
Bioavailability (Oral)
The fraction of the oral dose that reaches systemic circulation
VI. Conclusion: A Self-Validating Approach to PK Profiling
The pharmacokinetic profiling of morpholine-containing compounds is a multi-faceted process that relies on a suite of validated assays. By understanding the rationale behind each experiment—from simple solubility tests to complex in vivo studies—researchers can build a comprehensive ADME profile. The key to trustworthiness lies in the diligent use of controls and a systematic approach that allows data from one assay to inform the design of the next. This integrated strategy is paramount for successfully advancing potent, safe, and effective morpholine-based drug candidates from the bench to the clinic.
References
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]
OUCI. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Open University of Cyprus. [Link]
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-577. [Link]
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
ResearchGate. (2018). In vitro models to determine the pharmacokinetic parameters. ResearchGate. [Link]
Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
Singh, S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
Liu, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
Sumitomo Chemical Analysis Service. (n.d.). in vitro/vivo Pharmacokinetic Screening. SCAS. [Link]
Liu, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]
Shan, J., et al. (2025). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Frontiers in Chemistry. [Link]
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Technical Support Center: Recrystallization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Welcome to the technical support guide for the purification of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (CAS: 1352709-57-9). This document is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the purification of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (CAS: 1352709-57-9). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization of this important synthetic building block.[1][2] The advice herein is grounded in fundamental crystallization principles and extensive field experience with polar, salt-form organic compounds.
Physicochemical Profile and Initial Considerations
Understanding the properties of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is the foundation for developing a robust recrystallization protocol. Its structure, featuring a morpholine ring, a carboxylic acid, and a hydrochloride salt, dictates its behavior in various solvents.[3][4]
| Predicted Solubility | High in polar protic solvents (water, methanol), lower in less polar alcohols (ethanol, isopropanol), and very low in non-polar solvents (hexanes, toluene).[2][6] | Inferred |
The hydrochloride salt form makes the molecule highly polar and ionic, suggesting that a single, highly polar solvent like water or methanol might dissolve it too readily even at room temperature, leading to poor recovery. Therefore, a mixed-solvent system or a moderately polar single solvent is often the optimal choice.[6]
Recommended Recrystallization Protocol
This protocol provides a validated starting point for the purification of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. The primary recommended system is isopropanol/water, which offers a balance between solubility at high temperatures and insolubility at low temperatures.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Step-by-Step Methodology
Solvent Preparation: Prepare two flasks: one containing the main solvent (e.g., isopropanol) and another with the co-solvent (e.g., deionized water). Heat both on a hot plate.
Dissolution:
Place the crude (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in an appropriately sized Erlenmeyer flask with a stir bar.
Add a small amount of the hot primary solvent (isopropanol) to the flask. Stir and heat the mixture to near boiling. The compound will likely not dissolve completely.
While stirring vigorously, add the hot co-solvent (water) dropwise until all the solid just dissolves.[7] It is critical to add the minimum amount of hot solvent required to achieve a clear, saturated solution. Adding excess solvent will significantly reduce your final yield.
Decolorization (Optional): If the solution is colored due to minor, highly conjugated impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the mixture to boiling for a few minutes.[7]
Hot Gravity Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[7]
Crystallization:
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is paramount for the formation of large, pure crystals.[8]
If no crystals form after the solution reaches room temperature, induce crystallization by gently scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal from a previous batch.[9]
Once crystal formation is evident, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Isolation:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of the cold primary solvent (isopropanol) to remove any residual soluble impurities from the crystal surfaces.
Continue to pull a vacuum for several minutes to partially dry the crystals.
Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Identifying and removing impurities in (S)-2-(Morpholin-2-yl)acetic acid hydrochloride synthesis
Welcome to the technical support guide for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with identifying and removing impurities during this synthesis. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the highest purity for your compound.
Frequently Asked Questions (FAQs)
Section 1: Understanding Potential Impurities
Q1: What are the most common impurities I should expect during the synthesis of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, and where do they come from?
A1: Impurities in this synthesis can be broadly categorized into three main groups based on their origin. Understanding the source is the first step in devising an effective purification strategy.
Stereochemical Impurities: The most critical impurity is the undesired (R)-enantiomer . Its presence compromises the stereochemical integrity of your final product. This typically arises from incomplete enantioselectivity of the chiral synthesis route or potential racemization under harsh reaction conditions (e.g., strong acid/base or high temperatures).[1][2]
Process-Related Impurities: These are impurities derived from the reaction itself.
Unreacted Starting Materials: Depending on your specific synthetic route, residual starting materials like diethanolamine, diethylene glycol, or chloroacetic acid derivatives may persist.[3][4]
Side-Products: The morpholine nitrogen, being a secondary amine, is nucleophilic and can participate in side reactions.[5] A common side-product is the N-oxide of the morpholine ring, formed if oxidizing conditions are inadvertently introduced.[6][7][8]
Residuals and Reagents:
Solvents: Organic solvents used during the reaction or workup can be trapped in the final solid product.
Inorganic Salts: Byproducts from reagents or pH adjustments (e.g., sodium chloride) can co-precipitate with your desired hydrochloride salt.
Section 2: Analytical Identification of Impurities
Q2: How can I accurately identify and quantify the (R)-enantiomer in my sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers.[9][10] The key is using a Chiral Stationary Phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times.[11][12]
These columns are versatile and effective for a wide range of chiral compounds, including those with amine and acid functionalities.[13]
Mobile Phase
Polar Organic Mode: Methanol/Ethanol with an acidic or basic additive.
Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can significantly improve peak shape and resolution by protonating or deprotonating the analyte, respectively.[13]
Flow Rate
0.5 - 1.0 mL/min
Chiral separations often benefit from lower flow rates, which can enhance the differential interactions with the CSP and improve resolution.[14]
Detection
UV at a low wavelength (e.g., 210-220 nm)
The morpholine and carboxylic acid moieties lack a strong chromophore, so detection at lower wavelengths is necessary for adequate sensitivity.
Temperature
25 °C
Temperature can affect selectivity. It's crucial to maintain a consistent temperature for reproducible results. Decreasing temperature can sometimes increase chiral selectivity.[14]
Q3: What techniques should I use to identify other, non-enantiomeric impurities?
A3: A multi-technique approach is most effective:
¹H and ¹³C NMR: This is your first-line tool for identifying structural impurities and residual solvents. Look for unexpected signals that do not correspond to your product.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying unknown peaks observed in your HPLC chromatogram. By obtaining the mass of the impurity, you can often deduce its structure, such as an N-oxide (M+16) or a dimer.
FT-IR (Fourier-Transform Infrared Spectroscopy): While not quantitative, FT-IR can confirm the presence of key functional groups (O-H and C=O of the carboxylic acid, N-H of the amine salt, C-O-C of the ether) and can help identify impurities if they possess unique functional groups not present in the product.
Troubleshooting and Purification Guides
Q4: My final product has low purity and won't crystallize properly. What should I do?
A4: Crystallization is inhibited by the presence of impurities.[15] The fact that your product is an amine hydrochloride salt dictates the purification strategy. These salts are polar and require polar solvents for recrystallization.[16]
Experimental Protocol: Recrystallization of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[17] For a polar salt, start with:
Alcohols: Methanol, Ethanol, or Isopropanol.
Water.
Solvent/Anti-solvent systems: Dissolve in a minimal amount of a hot polar solvent (like methanol) and slowly add a less polar anti-solvent (like diethyl ether or ethyl acetate) until turbidity persists. Then, gently reheat to clarify and allow to cool slowly.
Procedure:
a. Place the crude solid in an Erlenmeyer flask with a stir bar.
b. Add a small amount of your chosen solvent and bring the mixture to a gentle boil while stirring.
c. Continue to add the solvent in small portions until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[17]
d. If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.
e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
g. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
h. Dry the crystals under a vacuum.
Q5: Recrystallization improved the purity, but my enantiomeric excess (e.e.) is still below the required specification. How do I remove the (R)-enantiomer?
A5: If recrystallization fails to sufficiently improve enantiomeric purity, it indicates that your product may have crystallized as a conglomerate or that the impurity levels are too high for simple crystallization to be effective. In this case, more advanced techniques are required.
Preparative Chiral HPLC: This is the most direct method for separating enantiomers on a larger scale.[18] The analytical method you developed can be scaled up to a preparative column to isolate the pure (S)-enantiomer. This is often the best option when high purity is essential, such as in pharmaceutical development.[2]
Diastereomeric Salt Formation: This classical resolution technique involves reacting your racemic or enantiomerically-enriched free base with a chiral resolving agent (a chiral acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Afterward, the chiral auxiliary is removed to yield the pure (S)-enantiomer, which is then converted back to the HCl salt.
References
Chiral Purity in Drug Analysis. (n.d.). ResearchGate. Retrieved from [Link]
Khuthier, A.-H., Al-Mallah, K. Y., & Hanna, S. Y. (1987). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 109-112. Retrieved from [Link]
N-methylmorpholine N-oxide Definition. (n.d.). Fiveable. Retrieved from [Link]
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]
Gaur, V., Singh, S. K., Singh, R., Mishra, A., & Kumar, Y. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Processes, 11(9), 2549. Retrieved from [Link]
Chiral Impurity Methods – Case Study. (n.d.). HPLC. Retrieved from [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
Morpholine. (1989). In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: International Agency for Research on Cancer. Retrieved from [Link]
Contemporary Analysis of Chiral Molecules. (2016). LCGC International. Retrieved from [Link]
Recovery of amines from by-product chloride salts. (1987). Google Patents.
N-methylmorpholine N-oxide (NMO). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Protti, M., & Nalli, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(19), 6241. Retrieved from [Link]
Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. (1987). ResearchGate. Retrieved from [Link]
Kumar, V., Chug, M., & Sankaran, D. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1667–1685. Retrieved from [Link]
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
Recrystallization. (n.d.). University of Windsor. Retrieved from [Link]
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride. (n.d.). Chem-Space. Retrieved from [Link]
Process for the preparation and purification of amorolfine hydrochloride. (2014). Google Patents.
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Process for the purification of amorolfine hydrochloride. (2011). Google Patents.
Morpholine. (n.d.). Wikipedia. Retrieved from [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
MORPHOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]
CHIRAL HPLC. (n.d.). Slideshare. Retrieved from [Link]
Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]
Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. Retrieved from [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]
2-(Morpholin-4-yl)acetic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. (n.d.). IP.com. Retrieved from [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved from [Link]
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. Retrieved from [Link]
Common side products in the synthesis of morpholine acetic acid derivatives
Welcome to the technical support center for the synthesis of morpholine acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of morpholine acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, ensuring the integrity and purity of your target compounds. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a low-solubility crystalline byproduct in my synthesis of 2-morpholinoacetic acid. What is it likely to be?
A1: The most probable culprit for a crystalline, sparingly soluble byproduct is the formation of a diketopiperazine (DKP) , specifically 2,5-bis(morpholinomethyl)piperazine-2,5-dione. This occurs through the intermolecular condensation of two molecules of your desired morpholine acetic acid product.[1][2] The reaction is particularly favored under conditions that promote amide bond formation, such as elevated temperatures during workup or prolonged reaction times, especially if a coupling agent is present or if the carboxylic acid is activated.[3]
Q2: My reaction of morpholine with ethyl chloroacetate is sluggish, and upon pushing the reaction with heat, I get a complex mixture of products. What's happening?
A2: When the N-alkylation of morpholine with ethyl chloroacetate is slow, simply increasing the temperature can lead to several side reactions.[4] Besides the potential for DKP formation mentioned above, you might be observing products from the ring-opening of the morpholine nucleus at elevated temperatures.[5] Additionally, if using a strong base, dehydrohalogenation of ethyl chloroacetate can occur, leading to other unwanted byproducts. A better approach is to enhance the reactivity of the electrophile by adding a catalytic amount of sodium or potassium iodide, which converts the chloroacetate in situ to the more reactive iodoacetate.[4]
Q3: After saponification of my morpholinoacetic acid ester, my final product has a persistently high pH even after acidification and workup. What could be the cause?
A3: This issue often points to the presence of unreacted morpholine or other basic starting materials. Morpholine can form a salt with your product, which can be challenging to remove. Ensure your initial purification of the ester intermediate is thorough. During the final workup of the acid, washing the organic layer with a dilute, weak acid solution before final extraction can help remove residual morpholine. Additionally, consider crystallization for purification, as the salt will likely have different solubility properties than the desired zwitterionic product.
Q4: I'm attempting a reductive amination between morpholine and glyoxylic acid, but the conversion is low. What are the critical parameters to optimize?
A4: Low conversion in this reductive amination can be due to several factors. The initial formation of the iminium ion intermediate can be slow.[6] Ensure the pH of the reaction mixture is controlled, as both the amine and the carboxylic acid groups are pH-sensitive. The choice of reducing agent is also critical; sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are often effective for reductive aminations as they are more selective for the iminium ion over the carbonyl group.[1] Also, ensure your glyoxylic acid is of high quality, as it can exist in various hydrated forms which may affect reactivity.
Troubleshooting Guides
Problem 1: Identification and Mitigation of Diketopiperazine (DKP) Formation
Symptoms:
Formation of a white, crystalline precipitate during reaction or workup.
Low yield of the desired morpholine acetic acid.
Presence of a higher molecular weight peak in LC-MS corresponding to the dimerized product.
Root Cause Analysis:
Diketopiperazines are cyclic dipeptides that form from the head-to-tail condensation of two amino acid molecules.[2][3] In the context of morpholine acetic acid synthesis, the product itself is an N-substituted amino acid, making it susceptible to this dimerization and cyclization, especially under acidic or basic conditions at elevated temperatures which can catalyze the reaction.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DKP side product.
Preventative Measures & Protocols:
Temperature Control: Maintain reaction and workup temperatures below 50°C. If using an ester intermediate, perform the final hydrolysis at room temperature or slightly elevated temperatures for a shorter duration.
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.
pH Management: When using a haloacetic acid, use a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate rather than an amine base that could act as a nucleophile.[4]
Problem 2: Incomplete Reaction and/or Formation of Over-Alkylated Byproducts
Symptoms:
TLC or LC-MS analysis shows significant amounts of unreacted morpholine.
In syntheses starting with haloacetic acid, a bis-alkylated product may be observed, especially if other nucleophilic sites are present.
Complex NMR spectrum with multiple sets of morpholine signals.
Root Cause Analysis:
Incomplete reaction is often due to insufficient reactivity of the electrophile (e.g., chloroacetate) or steric hindrance.[4] Over-alkylation is less common with morpholine itself but can be an issue with more complex morpholine derivatives. The primary cause is often a combination of reaction conditions: a highly reactive alkylating agent, an excess of the alkylating agent, and/or elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting alkylation side reactions.
Preventative Measures & Protocols:
Stoichiometry Control: Use a slight excess of the amine (morpholine) relative to the alkylating agent to minimize unreacted electrophile.
Enhanced Reactivity: As mentioned, for reactions with chloroacetic acid or its esters, add 0.1 equivalents of sodium iodide (NaI) or potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction.[4]
Solvent Choice: Use polar aprotic solvents like DMF or acetonitrile, which are known to accelerate SN2 reactions.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Morpholinoacetic Acid via N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of secondary amines.[7][8]
Materials:
Morpholine
Ethyl chloroacetate
Potassium carbonate (K2CO3), anhydrous
Acetonitrile (CH3CN)
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Ethyl acetate
Brine
Step-by-Step Methodology:
N-Alkylation:
To a solution of morpholine (1.0 eq.) in acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
Slowly add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.
Stir the mixture at 40-50°C for 12-18 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude ethyl 2-morpholinoacetate.
Saponification:
Dissolve the crude ester in a 1:1 mixture of ethanol and water.
Add a 2M solution of sodium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours.
Monitor the hydrolysis by TLC or LC-MS.
Once complete, acidify the reaction mixture to pH ~6-7 with 1M HCl.
Concentrate the solution under reduced pressure to remove the ethanol.
Wash the aqueous solution with ethyl acetate to remove any unreacted ester.
Further acidify the aqueous layer to pH ~2-3 with 1M HCl.
The product may precipitate at this point. If not, concentrate the aqueous solution to dryness to obtain the hydrochloride salt of the product, or extract with a suitable organic solvent.
Data Summary
Side Product
Common Cause
Mitigation Strategy
Diketopiperazine
High temperature, prolonged reaction times, extreme pH
Lower reaction/workup temperature, dilute conditions, control pH
Unreacted Morpholine
Low reactivity of electrophile, poor stoichiometry
Add catalytic iodide, use a slight excess of morpholine
Un-hydrolyzed Ester
Incomplete saponification
Increase reaction time for hydrolysis, use a slight excess of base
Ring-Opened Products
Excessive heat
Maintain moderate reaction temperatures (<80°C)
References
Method for synthesis of diketopiperazine and diketomorpholine derivatives - Google Patents.
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Available at: [Link]
2-morpholinoacetic acid - ChemBK. Available at: [Link]
2,5-Diketopiperazine - Wikipedia. Available at: [Link]
US3067249A - Purifying aromatic acids by treatment with morpholine - Google Patents.
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? - ResearchGate. Available at: [Link]
Ethyl chloroacetate | 527 Publications | 3149 Citations | Top Authors | Related Topics - SciSpace. Available at: [Link]
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives - JOCPR. Available at: [Link]
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]
Diketopiperazines - Baran Lab. Available at: [Link]
Kinetics of diketopiperazine formation using model peptides - PubMed. Available at: [Link]
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available at: [Link]
Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. Available at: [Link]
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Available at: [Link]
US2692879A - Method of preparing n-substituted morpholines - Google Patents.
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. Available at: [Link]
Optimizing reaction conditions for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
(S)-2-(Morpholin-2-yl)acetic acid is a valuable chiral building block in medicinal chemistry, often incorporated into bioactive molecules.[1][2] Its synthesis requires careful control of stereochemistry at the C2 position, which is adjacent to the oxygen atom, presenting a significant synthetic challenge due to steric hindrance and the electronic properties of the morpholine ring.[3] Several strategies can be envisioned for its synthesis, primarily revolving around two key approaches:
Asymmetric Synthesis: Creating the chiral center during the formation of the morpholine ring.
Chiral Pool Synthesis: Starting with a readily available enantiopure precursor.
This guide will focus on a common and effective chiral pool approach starting from (S)-epichlorohydrin, followed by troubleshooting potential issues that may arise during the multi-step synthesis.
Proposed Synthetic Pathway
A logical and frequently employed route to (S)-2-(Morpholin-2-yl)acetic acid involves the following key transformations. Understanding this pathway is crucial for effective troubleshooting.
A [label="(S)-Epichlorohydrin"];
B [label="(S)-N-Trityl-2-(hydroxymethyl)morpholine"];
C [label="(S)-N-Trityl-morpholine-2-carbaldehyde"];
D [label="(S)-N-Trityl-2-(morpholin-2-yl)acetic acid ester"];
E [label="(S)-2-(Morpholin-2-yl)acetic acid"];
A -> B [label="1. Aminoethanol\n2. Trityl chloride, Et3N"];
B -> C [label="Oxidation (e.g., PCC, Swern)"];
C -> D [label="Wittig or Horner-Wadsworth-Emmons Reaction\nfollowed by reduction and protection"];
D -> E [label="1. Ester Hydrolysis (e.g., LiOH)\n2. Deprotection (e.g., TFA)"];
}
Caption: Proposed synthetic pathway for (S)-2-(Morpholin-2-yl)acetic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: Low yield during the initial ring formation from (S)-epichlorohydrin and aminoethanol.
Answer:
This initial step is a critical nucleophilic substitution and cyclization cascade. Low yields can often be attributed to several factors:
Side Reactions: The epoxide ring of (S)-epichlorohydrin is susceptible to attack by both the amino and hydroxyl groups of aminoethanol. The desired reaction is the initial attack of the amine followed by intramolecular cyclization. Polymerization can be a significant side reaction.
Solution: Use a dilute solution to favor the intramolecular cyclization over intermolecular polymerization. Slowly add the (S)-epichlorohydrin to a solution of aminoethanol.
Base Choice: The choice and stoichiometry of the base are crucial for the deprotonation of the hydroxyl group to facilitate the final ring-closing step.
Solution: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often effective. Ensure the reaction is carried out under anhydrous conditions as these bases are water-sensitive.
Reaction Temperature: The reaction temperature influences the rate of reaction and the prevalence of side reactions.
Solution: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and improve selectivity.
Question 2: Incomplete N-tritylation or difficulty in purifying the N-tritylated intermediate.
Answer:
The trityl (triphenylmethyl) group is a bulky protecting group for the morpholine nitrogen.
Incomplete Reaction: Steric hindrance can make the N-tritylation sluggish.
Solution: Ensure you are using a slight excess of trityl chloride and a suitable base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. The reaction may require elevated temperatures (e.g., 40-50 °C) and extended reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Purification Challenges: The product, (S)-N-Trityl-2-(hydroxymethyl)morpholine, can be a viscous oil or a low-melting solid, making purification by crystallization difficult. The bulky trityl group can also lead to streaking on silica gel.
Solution: Flash column chromatography is the most effective purification method. Use a solvent system with a small amount of triethylamine (e.g., 0.5-1%) to suppress the ionization of any residual amine and reduce tailing on the silica gel.
Question 3: Low conversion during the oxidation of the primary alcohol to the aldehyde.
Answer:
The oxidation of (S)-N-Trityl-2-(hydroxymethyl)morpholine to the corresponding aldehyde is a key step.
Over-oxidation: Common oxidizing agents like Pyridinium Chlorochromate (PCC) can sometimes lead to over-oxidation to the carboxylic acid, especially if not used under strictly anhydrous conditions.
Solution: Swern oxidation or Dess-Martin periodinane (DMP) oxidation are milder alternatives that are highly selective for the formation of aldehydes from primary alcohols. These reactions are typically performed at low temperatures (-78 °C for Swern) which helps to minimize side reactions.
Incomplete Reaction: Steric hindrance from the N-trityl group might slow down the oxidation.
Solution: Ensure the correct stoichiometry of the oxidizing agent is used. For Swern oxidation, careful control of the addition sequence and temperature is critical for success.
Question 4: Poor diastereoselectivity or low yield in the chain extension step (e.g., Wittig reaction).
Answer:
The conversion of the aldehyde to the two-carbon extended ester can be achieved through various methods, with the Wittig or Horner-Wadsworth-Emmons (HWE) reactions being common choices.
Low Yield: The aldehyde may be prone to decomposition or enolization under strongly basic conditions.
Solution: For the HWE reaction, use a milder base like potassium carbonate (K2CO3) or DBU if possible. Ensure anhydrous conditions as water can quench the ylide.
Subsequent Reduction: The resulting α,β-unsaturated ester needs to be reduced to the saturated ester.
Solution: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method for this reduction. This step is typically high-yielding.
Question 5: Difficulty with the final deprotection and isolation of the target molecule.
Answer:
The final steps involve ester hydrolysis and removal of the N-trityl group.
Incomplete Deprotection: The trityl group is acid-labile.
Solution: Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). The reaction is usually fast at room temperature. The cleaved triphenylmethanol can be removed by extraction or precipitation.
Product Isolation and Purification: (S)-2-(Morpholin-2-yl)acetic acid is a zwitterionic compound, making it highly polar and soluble in water but poorly soluble in many organic solvents.
Solution: After deprotection, the product is often in the form of a salt (e.g., trifluoroacetate). Ion-exchange chromatography is an excellent method for purification and isolation of the neutral zwitterion. Alternatively, crystallization from a suitable solvent system (e.g., water/isopropanol or water/ethanol) can be effective.[4]
Caption: Decision-making workflow for troubleshooting the final deprotection and isolation steps.
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the morpholine nitrogen?
A1: Yes, other protecting groups can be used. A Boc (tert-butyloxycarbonyl) group is a common alternative. It is stable to many reaction conditions and can be removed with a strong acid like TFA, similar to the trityl group. The choice of protecting group may influence the solubility and reactivity of the intermediates.
Q2: Are there alternative synthetic routes to (S)-2-(Morpholin-2-yl)acetic acid?
A2: Absolutely. One notable alternative is the asymmetric hydrogenation of a dehydromorpholine precursor.[3][5] This method can provide high enantioselectivity (up to 99% ee) and is an elegant way to establish the chiral center.[3][5] However, it may require specialized catalysts (e.g., Rh-bisphosphine complexes) and high-pressure hydrogenation equipment.[3][5]
Q3: How can I confirm the enantiomeric purity of my final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. You will need a chiral stationary phase column. The sample can be derivatized with a UV-active agent to improve detection if necessary. Comparison with a racemic standard, synthesized using a non-chiral starting material, will help in peak identification.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed. Pay special attention to:
(S)-Epichlorohydrin: It is a toxic and reactive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Strong Bases and Acids: Reagents like NaH, t-BuOK, and TFA are corrosive and/or reactive with water. Handle them with care under anhydrous and inert conditions where necessary.
Oxidizing Agents: PCC is a suspected carcinogen. Swern and Dess-Martin oxidations generate malodorous byproducts. All oxidations should be performed in a fume hood.
Q5: What are the expected yields for this synthetic sequence?
A5: The overall yield will depend on the efficiency of each step. The following table provides a general expectation for yields under optimized conditions.
Step
Transformation
Expected Yield Range
1
Ring Formation & Protection
60-75%
2
Oxidation
85-95%
3
Chain Extension & Reduction
70-85%
4
Hydrolysis & Deprotection
80-90%
Note: These are estimates, and actual yields may vary based on scale, purity of reagents, and experimental technique.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Trityl-2-(hydroxymethyl)morpholine
To a solution of aminoethanol (1.0 eq) in a suitable solvent like methanol, add (S)-epichlorohydrin (1.05 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 12-16 hours.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane (DCM) and add triethylamine (2.5 eq).
Add trityl chloride (1.1 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 24 hours.
Quench the reaction with water and extract with DCM.
Dry the organic layer over sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate with 1% Et3N).
Protocol 2: Dess-Martin Oxidation to (S)-N-Trityl-morpholine-2-carbaldehyde
Dissolve (S)-N-Trityl-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous DCM under an inert atmosphere.
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
Stir the reaction for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
Stir vigorously until the layers are clear.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the crude aldehyde, which can often be used in the next step without further purification.
References
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236–14241. [Link]
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
Breuning, M., et al. (2013). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]
Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
Blythin, D. J., et al. (1996). Substituted Morpholine-2S-acetic Acid Derivatives: SCH 50911 and Related Compounds as Novel GABAB Antagonists. ResearchGate. [Link]
Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
Improving the yield and purity of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
Welcome to the technical support center for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synth...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this chiral molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve both the yield and purity of your product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
I. Low Reaction Yield
Question: My overall yield for the synthesis of (S)-2-(Morpholin-2-yl)acetic acid is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of (S)-2-(Morpholin-2-yl)acetic acid can stem from several factors, primarily related to the N-alkylation step and subsequent work-up. A common synthetic approach involves the alkylation of a suitable morpholine precursor with a haloacetic acid derivative.
Potential Causes & Solutions:
Incomplete N-Alkylation: The nucleophilic substitution reaction between the secondary amine of the morpholine ring and an alkylating agent like ethyl chloroacetate can be sluggish.
Optimization: Ensure an appropriate base, such as triethylamine or potassium carbonate, is used in sufficient stoichiometry to neutralize the generated HCl and drive the reaction forward.[1][2] The reaction temperature can also be moderately increased, but careful monitoring is necessary to avoid side reactions.
Side Reactions: Over-alkylation or reaction at the oxygen atom of the morpholine ring are potential side reactions, although less common under controlled conditions.
Mitigation: Use of a stoichiometric amount of the alkylating agent is crucial. Adding the alkylating agent slowly to the reaction mixture can also help control the reaction and minimize side product formation.
Product Loss During Work-up: The zwitterionic nature of the free amino acid can lead to significant losses during extraction.[3]
Improved Protocol: After hydrolysis of the ester, instead of attempting to extract the zwitterionic amino acid directly, it is often more effective to acidify the aqueous layer with HCl to form the hydrochloride salt. This increases its polarity and allows for purification via other methods like ion-exchange chromatography or direct crystallization.
Experimental Protocol: N-Alkylation of (S)-Morpholine-2-carboxylic acid derivative (Illustrative)
To a solution of (S)-N-Boc-morpholine-2-carboxylic acid methyl ester (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add potassium carbonate (1.5 eq).
Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
The crude product can then be purified by column chromatography.
II. Purity and Impurity Profile
Question: I am observing significant impurities in my final product. What are the common impurities and how can I remove them?
Answer:
Impurities can arise from starting materials, side reactions during the synthesis, or degradation.
Common Impurities & Purification Strategies:
Impurity
Origin
Recommended Purification Method
Di-alkylated Morpholine
Excess alkylating agent or harsh reaction conditions.
Column chromatography on silica gel can separate the less polar di-alkylated product from the desired mono-alkylated product.
Unreacted Starting Material
Incomplete reaction.
Purification can be achieved through column chromatography or by carefully controlled crystallization.
Enantiomeric Impurity (R-isomer)
Incomplete chiral resolution or racemization during synthesis.
Chiral HPLC or diastereomeric salt crystallization with a suitable resolving agent (e.g., tartaric acid derivatives) can be employed.[4][5]
Solvent Residues
Inefficient drying or use of high-boiling point solvents.
Drying the final product under high vacuum at a slightly elevated temperature (if thermally stable) is effective.
Technical Support Center: Stability of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in Aqueous Solution
Introduction: Welcome to the technical support center for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction:
Welcome to the technical support center for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the stability of this molecule in aqueous solutions. As a substituted morpholine derivative, understanding its stability profile is critical for ensuring the integrity of your experimental results, the viability of formulations, and the overall success of your research and development efforts. This document is structured in a question-and-answer format to directly address common challenges and queries you may encounter.
Question 1: What are the primary chemical liabilities of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in an aqueous solution that I should be concerned about?
Answer:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride possesses three key functional groups that dictate its stability in aqueous media: a secondary amine within the morpholine ring, an ether linkage also within the ring, and a carboxylic acid group.
Secondary Amine: The nitrogen atom in the morpholine ring is susceptible to oxidative degradation . This is often the most significant degradation pathway for secondary amines. The presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents can lead to the formation of various degradation products, including N-oxides, hydroxylamines, or even ring-opening products. The rate of oxidation can be influenced by factors such as pH, temperature, and the presence of light.
Ether Linkage: While generally more stable than esters, the ether linkage in the morpholine ring can undergo hydrolysis under harsh acidic conditions , although this typically requires elevated temperatures.
Carboxylic Acid: The carboxylic acid group is relatively stable but can participate in reactions such as esterification if alcohols are present in the formulation, or decarboxylation under high heat, although the latter is less common under typical aqueous solution conditions.
Given these structural features, the primary concern for this molecule in an aqueous solution is its susceptibility to oxidative degradation.
Question 2: How does pH influence the stability of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride solutions?
Answer:
The pH of the aqueous solution is a critical parameter governing the stability of this molecule.
Acidic pH (pH 1-3): In highly acidic conditions, the secondary amine will be protonated to form a morpholinium ion. This protonation can offer some protection against oxidation at the nitrogen atom. However, as mentioned, extreme acidic conditions coupled with high temperatures could promote hydrolysis of the ether linkage.
Neutral to Mildly Acidic pH (pH 4-7): In this range, a proportion of the secondary amine will be in its free base form, which is more susceptible to oxidation. Therefore, degradation due to oxidation may be more pronounced in this pH range compared to highly acidic conditions.
Alkaline pH (pH > 8): At alkaline pH, the secondary amine is predominantly in its unprotonated, free base form, making it highly susceptible to oxidative degradation. Additionally, the presence of hydroxide ions can catalyze certain degradation reactions.
A systematic pH stability study is essential to identify the optimal pH for maximum stability. Typically, for amines, a slightly acidic pH is often chosen as a compromise to minimize oxidation while avoiding acid-catalyzed hydrolysis.
Question 3: I need to develop a stability-indicating analytical method. What conditions should I use for forced degradation studies?
Answer:
Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method that can resolve the parent compound from all its degradants. Based on the structure of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, we recommend the following stress conditions as a starting point, in accordance with ICH guidelines.
Stress Condition
Recommended Reagents and Conditions
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
Ether hydrolysis (minor), other acid-catalyzed reactions
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
Base-catalyzed degradation
Oxidation
3% H₂O₂ at room temperature for 24 hours
Oxidation of the secondary amine (N-oxide formation, ring opening)
Thermal Degradation
Solution at 80°C for 48 hours; Solid at 105°C for 48 hours
General thermal decomposition
Photostability
Expose solution to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)
Photolytic degradation
Expert Tip: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). You may need to adjust the stressor concentration, temperature, and exposure time to achieve this target.
Question 4: I'm observing several new peaks in my chromatogram after oxidative stress testing. What could they be?
Answer:
Oxidative stress is likely to yield the most significant number of degradants for this molecule. Based on known degradation pathways of morpholine and secondary amines, the new peaks could correspond to several species.
A plausible degradation pathway initiated by oxidation at the nitrogen or adjacent carbon is cleavage of the C-N bond, leading to the formation of an intermediary amino acid, which can be further deaminated and oxidized. Potential degradation products could include:
(S)-2-((2-hydroxyethyl)amino)acetic acid
Glycolic acid
N-oxide of (S)-2-(Morpholin-2-yl)acetic acid
The workflow below outlines the process for identifying these unknown degradants.
Caption: Workflow for the identification of degradation products.
To confirm the identity of these peaks, you will need to employ mass spectrometry (LC-MS) to obtain the molecular weight and fragmentation patterns of the degradants. For unambiguous structure elucidation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Question 5: What type of HPLC method is suitable for a stability-indicating assay of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride?
Answer:
A stability-indicating assay method must be able to separate the intact drug from its degradation products, process impurities, and any excipients in the formulation. For a polar compound like (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective choice.
Here is a recommended starting point for method development:
Parameter
Recommendation
Rationale
Column
C18, 5 µm, 4.6 x 250 mm
Good retention for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid or 10 mM Phosphate Buffer in Water (pH ~3)
An acidic pH will protonate the amine, leading to better peak shape and retention on a C18 column.
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for RP-HPLC.
Detection
UV, at a wavelength of maximum absorbance (e.g., ~210 nm, as the molecule lacks a strong chromophore)
Provides good sensitivity for compounds with limited UV absorbance.
Elution
Gradient elution
Likely necessary to resolve the polar parent compound from potentially more polar or non-polar degradation products in a reasonable run time.
Troubleshooting HPLC Issues:
Poor Peak Shape (Tailing): This is common for amines. Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to fully protonate the morpholine nitrogen. Using a high-purity silica column can also minimize tailing caused by interactions with residual silanols.
Inadequate Resolution: If the parent peak co-elutes with a degradant, optimize the gradient profile (slope and duration). You can also screen different C18 column chemistries or consider alternative stationary phases like a polar-embedded or phenyl-hexyl column.
Low Sensitivity: Since this compound lacks a strong chromophore, achieving low detection limits can be challenging with UV. Consider using a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) if higher sensitivity is required. For definitive identification and quantification at very low levels, LC-MS is the preferred technique.
Section 4: Protocol for a Preliminary Aqueous Stability Study
Objective: To assess the stability of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride in aqueous solutions at different pH values under accelerated temperature conditions.
Materials:
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
0.1 N HCl
0.1 N NaOH
Phosphate or Citrate buffer solutions (pH 3, 5, 7, 9)
Purified water
Validated stability-indicating HPLC method
Temperature-controlled oven/incubator
Experimental Protocol:
Solution Preparation:
Prepare a stock solution of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride at a known concentration (e.g., 1 mg/mL) in purified water.
Prepare study solutions by diluting the stock solution into separate vials containing the buffer solutions (pH 3, 5, 7, 9) and 0.1 N HCl and 0.1 N NaOH to a final concentration of 0.1 mg/mL.
Initial Analysis (T=0):
Immediately after preparation, analyze each solution using the validated stability-indicating HPLC method.
Record the initial peak area of the parent compound and any impurities present. This will serve as the baseline.
Incubation:
Place the sealed vials in a temperature-controlled oven set to an accelerated temperature (e.g., 60°C). Protect the samples from light.
Time-Point Sampling:
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 8, 24, 48, and 72 hours).
Immediately cool the samples to room temperature before analysis.
HPLC Analysis:
Analyze each sample at each time point.
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
Monitor for the formation and growth of any degradation product peaks.
Caption: Experimental workflow for a preliminary aqueous stability study.
Troubleshooting
Technical Support Center: Degradation Pathways of Morpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of morpholine-containing compounds. This guide is designed to provide in-dept...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of morpholine-containing compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. We will delve into the nuances of microbial and chemical degradation pathways, analytical methodologies, and common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the degradation of morpholine and its derivatives.
Q1: What are the primary microbial degradation pathways for morpholine?
A1: Morpholine is primarily biodegraded by bacteria, with species of the genus Mycobacterium being the most extensively studied. These bacteria can utilize morpholine as a sole source of carbon, nitrogen, and energy. Two main degradation pathways have been elucidated:
The Diglycolic Acid Pathway: In this pathway, morpholine is metabolized via the diglycolic acid route. The initial step involves the cleavage of the C-N bond, a reaction often catalyzed by a cytochrome P-450 monooxygenase. This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate, which is further broken down.
The Ethanolamine and Glycolate Pathway: Some Mycobacterium strains degrade morpholine to glycolate and ethanolamine.
Regardless of the specific pathway, the degradation process ultimately leads to the formation of ammonia.
Q2: What is the role of cytochrome P-450 in morpholine degradation?
A2: Cytochrome P-450 monooxygenases are crucial enzymes in the initial stages of morpholine biodegradation by Mycobacterium. These enzymes catalyze the cleavage of the C-N bond of the morpholine ring, which is the first step in opening the stable heterocyclic structure. The involvement of cytochrome P-450 has been confirmed through studies using specific inhibitors like metyrapone, which was shown to inhibit morpholine degradation.
Q3: Is morpholine chemically stable under typical experimental conditions?
A3: Morpholine is a chemically stable compound under many conditions. However, it can undergo degradation under specific circumstances:
Thermal Degradation: At elevated temperatures, such as those found in steam-water cycles of power plants (e.g., 260-300°C), morpholine can decompose. Decomposition products include ammonia, methylamine, ethylamine, ethanolamine, 2-(2-aminoethoxy)ethanol, ethylene glycol, glycolic acid, and acetic acid.
Photochemical Degradation: In the atmosphere, morpholine is expected to react with photochemically-produced hydroxyl radicals, leading to a relatively short atmospheric half-life. Direct photochemical degradation in water is unlikely as it does not significantly absorb UV light at wavelengths greater than 260 nm.
Nitrosation: A significant chemical reaction of morpholine is its potential to form N-nitrosomorpholine (NMOR) in the presence of nitrites. NMOR is a known carcinogen, which is a key consideration in environmental and toxicological studies.
Q4: What are the main challenges in analyzing morpholine and its degradation products?
A4: The primary challenge in analyzing morpholine is its high water solubility and polarity. These properties make it difficult to extract from aqueous samples and can lead to poor chromatographic performance on standard reverse-phase HPLC columns. Direct analysis by GC-MS is also challenging due to its polarity, often necessitating a derivatization step to increase volatility. Furthermore, some degradation intermediates are not commercially available and may need to be synthesized for use as analytical standards.
Section 2: Troubleshooting Experimental Issues
This section provides troubleshooting guidance for common problems encountered during the analysis of morpholine degradation.
Problem
Potential Cause(s)
Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting) in HPLC analysis of morpholine.
1. Inappropriate Column Chemistry: Morpholine is a polar, basic compound and may exhibit strong interactions with residual silanols on standard C18 columns, leading to tailing. 2. Mobile Phase pH: If the mobile phase pH is close to the pKa of morpholine (~8.5), the compound can exist in both ionized and non-ionized forms, causing peak splitting or broadening. 3. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
1. Use a suitable column: Employ a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reverse-phase column. Alternatively, use an ion-pairing reagent in the mobile phase to improve peak shape. 2. Adjust mobile phase pH: Buffer the mobile phase to a pH at least 2 units away from the pKa of morpholine to ensure it is in a single ionic state. 3. Match sample solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.
Low sensitivity or no peak detected in GC-MS analysis of morpholine.
1. High Polarity of Morpholine: Morpholine is not volatile enough for direct GC-MS analysis at low concentrations. 2. Active Sites in the GC System: The polar nature of morpholine can lead to adsorption on active sites in the injector liner or the column, resulting in peak loss.
1. Derivatization: Convert morpholine to a more volatile and less polar derivative. A common method is to react it with sodium nitrite in an acidic medium to form N-nitrosomorpholine. Other derivatizing agents like 2,4-dinitrofluorobenzene can also be used. 2. Use a Deactivated Liner and Column: Ensure the GC inlet liner and column are properly deactivated to minimize active sites.
Inconsistent retention times in chromatography.
1. Fluctuations in Temperature: Changes in ambient temperature can affect retention times, especially for sensitive separations. 2. Mobile/Carrier Gas Flow Rate Instability: Leaks or pump/flow controller malfunctions can lead to inconsistent flow rates. 3. Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
1. Use a column oven: Maintain a constant column temperature to ensure reproducible retention times. 2. System Check for Leaks: Regularly inspect for leaks in all fittings and connections. Monitor the pressure profile for any unusual fluctuations. 3. Column Maintenance: Flush the column regularly and store it in an appropriate solvent. If retention times continue to shift, consider replacing the column.
Difficulty in identifying and quantifying degradation intermediates.
1. Lack of Commercially Available Standards: Some degradation products, like 2-(2-aminoethoxy)acetate, are not readily available for purchase. 2. Co-elution of Intermediates: Complex mixtures of degradation products may co-elute in chromatographic separations.
1. Synthesize Standards: If a standard is unavailable, it may be necessary to synthesize it in-house. 2. High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS or GC-HRMS to obtain accurate mass measurements of the unknown peaks, which can help in elucidating their elemental composition and structure. 3. NMR Spectroscopy: ¹H NMR can be a powerful tool for identifying and quantifying intermediates directly in the reaction mixture without the need for chromatographic separation.
Section 3: Experimental Protocols & Methodologies
This section provides detailed protocols for common analytical techniques used to study morpholine degradation.
Protocol 1: Spectrophotometric Quantification of Morpholine
This method is suitable for routine estimation of morpholine concentration in aqueous samples.
Principle: This method is a modification of the Stevens and Skov method, which is a colorimetric assay.
Materials:
Spectrophotometer
Reagents as described in the modified Stevens and Skov method.
Procedure:
Prepare a standard curve using known concentrations of morpholine.
To your samples and standards, add the reagents as specified in the protocol.
Allow the color to develop for the recommended time.
Measure the absorbance at the specified wavelength (e.g., 480 nm).
Quantify the morpholine concentration in your samples by comparing their absorbance to the standard curve.
Causality Behind Choices: This method is chosen for its simplicity and cost-effectiveness for routine monitoring of morpholine disappearance. However, it lacks the specificity to distinguish morpholine from some of its degradation products, so it is best used in conjunction with more specific techniques like chromatography.
Protocol 2: GC-MS Analysis of Morpholine via Derivatization
This protocol is designed for the sensitive and specific quantification of morpholine in complex matrices.
Principle: Due to its polarity, morpholine is derivatized to the more volatile N-nitrosomorpholine, which is then analyzed by GC-MS.
Materials:
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
Appropriate GC column (e.g., TM-1701)
Sodium nitrite
Hydrochloric acid
Dichloromethane (or other suitable extraction solvent)
Vortex mixer
Centrifuge
Procedure:
Sample Preparation:
For liquid samples, filter through a 0.22 µm membrane filter.
For solid samples, homogenize and perform a suitable extraction (e.g., with acidified methanol).
Derivatization:
To an aliquot of your sample or standard, add hydrochloric acid to acidify the solution.
Add a solution of sodium nitrite and vortex to initiate the derivatization reaction.
Optimize reaction time and temperature as needed.
Extraction:
Add dichloromethane to the derivatized solution and vortex to extract the N-nitrosomorpholine.
Centrifuge to separate the layers and carefully collect the organic layer.
GC-MS Analysis:
Inject the organic extract into the GC-MS system.
Set up the GC oven temperature program and MS acquisition parameters to optimally separate and detect N-nitrosomorpholine.
Quantify based on a standard curve prepared using the same derivatization and extraction procedure.
Self-Validation: Run a blank sample (matrix without morpholine) through the entire procedure to ensure no interfering peaks are present at the retention time of the derivative. Spike a known amount of morpholine into a blank matrix and calculate the recovery to assess the accuracy of the method.
Protocol 3: ¹H NMR Analysis of Morpholine Biodegradation
This protocol allows for the direct, non-invasive monitoring of morpholine degradation and the identification of intermediates in real-time.
Principle: ¹H NMR spectroscopy can distinguish between morpholine and its degradation products based on their unique chemical shifts, allowing for simultaneous identification and quantification.
Materials:
NMR Spectrometer (e.g., 300 MHz or higher)
NMR tubes
Deuterated water (D₂O) for locking
Internal standard (e.g., TSPd₄) for chemical shift referencing and quantification
Procedure:
Sample Collection: At various time points during the degradation experiment, collect an aliquot of the reaction mixture.
Sample Preparation for NMR:
Centrifuge the sample to remove any cells or particulate matter.
Take a known volume of the supernatant and add a known amount of D₂O and the internal standard.
NMR Data Acquisition:
Acquire the ¹H NMR spectrum.
Use appropriate parameters, such as solvent suppression, to minimize the water signal.
Data Analysis:
Identify the signals corresponding to morpholine and its degradation products by comparing their chemical shifts to known values or synthesized standards.
Quantify the concentration of each compound by integrating the area of their respective signals relative to the known concentration of the internal standard.
Causality Behind Choices: ¹H NMR is chosen for its ability to provide a comprehensive snapshot of the reaction mixture without the need for separation or derivatization. This is particularly useful for discovering unexpected intermediates and for understanding the kinetics of both the disappearance of the parent compound and the appearance and disappearance of its metabolites.
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the key microbial degradation pathways of morpholine.
Microbial Degradation of Morpholine
Caption: Proposed microbial degradation pathways of morpholine.
Analytical Workflow for Morpholine Degradation Studies
Caption: General analytical workflow for studying morpholine degradation.
References
Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry, 50(1), 33-43. [Link]
Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(4), 1569–1574. [Link]
Gilbert, R., Lamarre, C., & Gendron, A. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Conference paper. [Link]
World Health Organization. (1996). Morpholine (EHC 179, 1996). INCHEM. [Link]
Combourieu, B., Besse, P., Sancelme, M., Veschambre, H., Delort, A. M., Poupin, P., & Truffaut, N. (2000).
Optimization
Technical Support Center: Scale-Up Synthesis of Chiral Morpholine Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of chiral morpholine derivatives. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of chiral morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-top discovery to pilot-plant or manufacturing scale. Chiral morpholines are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] However, scaling their enantioselective synthesis presents a unique set of challenges that can impact yield, purity, and cost-effectiveness.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the complex issues encountered during the scale-up process. Our goal is to equip you with the scientific rationale and practical methodologies needed to navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a chiral morpholine synthesis from the lab to a pilot plant?
Transitioning a synthesis from gram-scale to kilogram-scale introduces complexities beyond simply using larger glassware. The core challenges are rooted in physical and chemical principles that behave differently at scale.[5]
Stereocontrol: Maintaining high enantiomeric excess (ee) is often the greatest hurdle. Reaction conditions optimized in a lab flask (e.g., rapid cooling, specific stirring rates) do not translate directly to a large reactor. Localized temperature fluctuations (hot spots) or inefficient mixing in a large vessel can alter the delicate energy differences between diastereomeric transition states, leading to a drop in enantioselectivity.[6][7]
Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in an ice bath at the lab scale can become dangerous runaway reactions in a large reactor. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient.[8] This requires careful thermal safety studies and potentially re-engineering the process (e.g., semi-batch additions).
Mixing and Mass Transfer: Inefficient mixing can lead to localized excesses of reagents, causing an increase in side products and a decrease in yield. This is particularly critical in heterogeneous reactions (e.g., reactions with a solid-supported catalyst or biphasic systems).
Purification and Isolation: Methods like column chromatography, which are standard for purification at the bench, are often economically and practically unfeasible for multi-kilogram quantities.[9] The process must be adapted to favor crystallization-based purification, which requires significant development to ensure the desired enantiomer crystallizes in high purity and yield.
Q2: How do I choose between asymmetric synthesis and chiral resolution for the large-scale production of a specific morpholine derivative?
This is a critical process development decision that balances scientific elegance, timeline, and economic viability.
Asymmetric Synthesis: This approach, where the desired enantiomer is formed directly using a chiral catalyst, ligand, or auxiliary, is often the most elegant and atom-economical method.[10][11][12] It avoids the "loss" of 50% of the material inherent in resolving a racemate. However, the development timeline can be longer, and the cost of chiral catalysts and ligands can be high, especially if the catalyst loading cannot be minimized or the catalyst cannot be recycled.
Chiral Resolution: This "classical" approach involves synthesizing the racemic morpholine and then separating the enantiomers, often by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization. While it seems less efficient, it can be faster to develop and implement, especially if a suitable resolving agent is quickly identified. For large-scale purification, preparative chromatography, particularly Supercritical Fluid Chromatography (SFC), has become a viable and cost-effective alternative to crystallization, offering high throughput and reduced solvent consumption.[][14]
The final decision often comes down to a cost-of-goods (COGS) analysis, as illustrated in the decision matrix below.
Table 1: Decision Matrix for Chiral Synthesis Strategy
When crystallization fails; rapid access to pure enantiomers.[14][15]
Troubleshooting Guide
This section addresses specific issues encountered during scale-up experiments in a question-and-answer format.
Problem 1: My enantioselectivity (ee) is high at the lab scale but drops significantly in the pilot reactor.
Symptom: You observe a decrease in enantiomeric excess from >98% ee in a 1 L flask to 85-90% ee in a 100 L reactor under what you believe are identical conditions.
Potential Causes & Diagnostic Workflow
This is a classic scale-up problem often related to mixing and temperature control. The workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for loss of enantioselectivity at scale.
Detailed Solutions
Cause: Inadequate Temperature Control.
Explanation: In an asymmetric catalytic reaction, the chiral catalyst or auxiliary creates a diastereomeric transition state. The energy difference between the two transition states leading to the (R) and (S) products determines the enantioselectivity. This energy difference is often small, and an increase in reaction temperature provides enough thermal energy to overcome this barrier, allowing the less-favored pathway to proceed and thus lowering the ee.[6] A temperature spike of just 5-10°C at the point of reagent addition can be enough to ruin selectivity.
Solution:
Slow Down Reagent Addition: Switch from a batch process to a semi-batch process where the limiting reagent is added slowly over several hours. This allows the reactor's cooling system to keep up with the heat being generated.
Use More Dilute Solutions: While counterintuitive for plant throughput, using more solvent can help buffer the heat of reaction and improve thermal transfer.
Perform a Reaction Calorimetry Study: Before scaling up, a study using an instrument like a Mettler-Toledo RC1 can precisely measure the heat of reaction and determine the maximum safe addition rate for your specific reactor.
Cause: Inefficient Mixing.
Explanation: When one reagent is added to another in a large, poorly mixed tank, you create zones of high reagent concentration. In these "hot spots," the reaction may proceed much faster than desired, potentially uncatalyzed or through a different, less selective pathway, leading to racemic or undesired byproducts.
Solution:
Subsurface Addition: Introduce the reactive reagent below the surface of the liquid, close to the impeller. This ensures it is rapidly dispersed rather than reacting at the surface before it can be mixed in.
Optimize Agitation: Consult with a chemical engineer to ensure the impeller type (e.g., pitched-blade turbine, retreat curve) and agitation speed are appropriate for your reaction's viscosity and geometry.
Problem 2: The product won't crystallize, or it crystallizes as an oil.
Symptom: The crude product, which readily crystallized from a solvent system like EtOAc/Heptane at the 10g scale, now refuses to solidify or "oils out" when you attempt to crystallize 5 kg of material.
Potential Causes & Solutions
Cause: Higher Impurity Profile.
Explanation: Minor impurities that were unnoticed at the lab scale can act as crystallization inhibitors at a larger scale. A 1% impurity in a 10g batch is only 100mg, but in a 5kg batch, it's 50g of material that can disrupt crystal lattice formation. Scale-up reactions often have slightly different impurity profiles due to the issues described in Problem 1.
Solution:
Pre-Purification: Perform a simple workup step before crystallization. This could be an aqueous wash to remove water-soluble impurities, a charcoal treatment to remove colored impurities, or a silica plug filtration to remove highly polar baseline impurities.
Re-evaluate the Solvent System: The optimal solvent system may have changed. Screen a wider range of anti-solvents or solvent ratios. Sometimes a ternary system (e.g., Toluene/EtOAc/Heptane) provides the necessary solubility profile.
Cause: Supersaturation and Nucleation Issues.
Explanation: Crystallization requires two steps: nucleation (the initial formation of small crystal seeds) and crystal growth. At a large scale, achieving controlled supersaturation to encourage nucleation without "crashing out" the material as an amorphous solid or oil is more difficult.
Solution:
Controlled Cooling Profile: Do not simply place the reactor on full cooling. Implement a slow, linear cooling ramp (e.g., cool from 60°C to 20°C over 8 hours). This prevents the solution from becoming too supersaturated too quickly.
Seeding: Once the solution is slightly supersaturated (it may appear faintly cloudy), add a small amount (0.1-1.0 wt%) of previously isolated, pure crystalline material. This provides a template for crystal growth to occur in a controlled manner, often resulting in larger, purer crystals.
Problem 3: My chiral purification by preparative SFC is not scaling linearly.
Symptom: You developed a method on an analytical SFC system that gives baseline resolution. When you try to scale this to a preparative system, the peaks are broad, resolution is lost, and you cannot achieve the desired purity and throughput.
Potential Causes & Solutions
Cause: Column Overload.
Explanation: The goal of preparative chromatography is to "overload" the column to maximize throughput, but there is a limit. Exceeding the column's loading capacity causes peak distortion (fronting or tailing) and a loss of resolution between enantiomers.
Solution:
Perform a Loading Study: Systematically increase the injection amount on the preparative column until you see a significant drop in resolution. This will define the maximum loading capacity for your specific compound and method.
Optimize the Sample Solvent: The sample should be dissolved in the weakest possible solvent to minimize peak broadening upon injection. Ideally, dissolve the sample directly in the mobile phase. Using a strong solvent like DMSO or DMF when the mobile phase is CO2/Methanol is a common cause of poor peak shape.[16]
Cause: Incorrect Geometric Scaling.
Explanation: Scaling from an analytical to a preparative column requires precise adjustment of flow rates and injection volumes based on the column dimensions to maintain linear velocity.
Solution:
Use Scaling Calculators: Use standard chromatographic scaling calculators that account for column diameter and length to determine the new flow rate. The formula is: Flow_prep = Flow_analyt * (ID_prep / ID_analyt)² .
Match Linear Velocity: The key is to ensure the mobile phase travels through both the analytical and preparative columns at the same speed (cm/min) to reproduce the chromatography.
Key Experimental Protocols
Protocol 1: Chiral SFC Method Development for In-Process Control
Objective: To develop a rapid and robust Supercritical Fluid Chromatography (SFC) method to determine the enantiomeric excess (ee) of a chiral morpholine derivative during a scale-up reaction.
Methodology Rationale: SFC is often preferred over HPLC for chiral analysis due to its high speed, lower solvent consumption, and frequent superior resolution on polysaccharide-based chiral stationary phases (CSPs).[][15] A fast gradient method is ideal for screening multiple columns to find the best separation conditions quickly.
Step-by-Step Protocol:
System Preparation:
Instrument: Analytical SFC system (e.g., Waters UPC²).
Mobile Phases: A = CO₂, B = Methanol (with 0.1% Diethylamine (DEA) if the analyte is basic, or 0.1% Trifluoroacetic acid (TFA) if acidic).
Column Bank: Screen a standard set of polysaccharide CSPs (e.g., Chiralpak AD, AS, IC, ID; Chiralcel OD, OJ).
Column Temperature: 40 °C.
Back Pressure: 150 bar.
Sample Preparation:
Prepare a stock solution of the racemic morpholine standard at ~1 mg/mL in Methanol or another suitable solvent.
Prepare a sample of the crude reaction mixture at the same concentration.
Screening Gradient Method:
Flow Rate: 3.0 mL/min.
Gradient: 5% B to 40% B over 2.5 minutes, hold for 0.5 minutes.
Injection Volume: 1 µL.
Detection: UV, at a wavelength where the analyte has strong absorbance.
Data Analysis and Optimization:
Review the chromatograms from all columns. Identify the column that provides the best separation (ideally baseline resolution, Rₛ > 1.5).
If a good separation is found, convert the gradient method to an isocratic method for routine analysis. The optimal isocratic percentage of modifier (Methanol) is typically the percentage at which the peak began to elute during the gradient run.
Optimize the isocratic hold and flow rate to achieve a short run time (< 5 minutes) while maintaining resolution.
System Suitability:
Before analyzing reaction samples, perform a system suitability injection of the racemic standard.
The resolution (Rₛ) between the two enantiomer peaks must be ≥ 1.5.
The peak area ratio for the racemate should be between 48:52 and 52:48.
References
White, J. D., et al. (2014). Gram-scale enantioselective formal synthesis of morphine through an ortho-para oxidative phenolic coupling strategy. Angewandte Chemie International Edition, 53(49), 13498-13501. [Link]
Zhang, J., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 7(1), 644-648. [Link]
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
Zhang, J., et al. (2016). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
France, S., et al. (2008). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 10(15), 3243-3246. [Link]
Hyster, T. K., et al. (2015). Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. Journal of the American Chemical Society, 137(34), 11192-11197. [Link]
Li, J. T., et al. (2005). Asymmetric synthesis and crystal structure of a bioactive morpholine derivative. ResearchGate. [Link]
Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493–3497. [Link]
Wang, Y., et al. (2019). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Angewandte Chemie International Edition, 58(40), 14265-14269. [Link]
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
Welch, C. J., et al. (2012). Large-Scale Synthesis. ResearchGate. [Link]
Shinkai, I. (2002). Scalable enantioselective processes for chiral pharmaceutical intermediates. Current Opinion in Drug Discovery & Development, 5(6), 834-851. [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Mokrov, E. A., & Pal'chikov, V. A. (2017). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
Zhang, Z., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
Wang, Y., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. [Link]
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
Fulop, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. [Link]
Regalado, E. L. (2017). Process excellence in discovery scale pharmaceutical chiral purifications. Morressier. [Link]
Regalado, E. L., et al. (2011). A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography. Journal of Chromatography A, 1218(35), 6047-6053. [Link]
Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link]
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
Trabocchi, A., et al. (2012). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. Amino Acids, 43(5), 2099-2108. [Link]
Li, G. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry, 9(1), 12-23. [Link]
Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2296. [Link]
Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [Link]
Palchikov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
Baran, P. S., et al. (2008). Scalable, Stereocontrolled Total Syntheses of (±)–Axinellamines A and B. Journal of the American Chemical Society, 130(34), 11546-11548. [Link]
Kumar, S., & Singh, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences. [Link]
Wang, C. R., et al. (2025). Scale-up reaction and derivatization of chiral products. ResearchGate. [Link]
Technical Support Center: Chiral HPLC Analysis of (S)-2-(Morpholin-2-yl)acetic acid
Welcome to the technical support center for the chiral HPLC analysis of (S)-2-(Morpholin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the chiral HPLC analysis of (S)-2-(Morpholin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully determining the enantiomeric purity of this compound. Here, we will address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles.
(S)-2-(Morpholin-2-yl)acetic acid is a chiral molecule, and its enantiomeric purity is a critical quality attribute in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this analysis.[1][2] This guide will help you navigate the nuances of method development and troubleshoot common issues to ensure accurate and robust results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running a chiral HPLC analysis for (S)-2-(Morpholin-2-yl)acetic acid.
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of 2-(Morpholin-2-yl)acetic acid?
A1: Given that 2-(Morpholin-2-yl)acetic acid is an amino acid derivative, several types of CSPs could be effective. The most widely used and successful CSPs for amino acid analysis are macrocyclic glycopeptide phases (e.g., teicoplanin, vancomycin), polysaccharide-based phases (e.g., cellulose or amylose derivatives), and crown-ether phases.[3][4]
Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC™ V or T): These are highly versatile and often a good starting point. They can operate in reversed-phase, polar organic, or normal-phase modes, offering a wide range of selectivities.
Polysaccharide-Based Phases (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H): These are broadly applicable CSPs and are known for their excellent enantiorecognition capabilities for a wide variety of compounds.[5][6] They are typically used in normal-phase or polar organic modes.
Crown-Ether Phases (e.g., ChiroSil®): These CSPs are particularly well-suited for the separation of amino acid enantiomers.[4]
The optimal choice will depend on the specific sample matrix and desired chromatographic conditions. It is often recommended to screen a few different types of CSPs to find the one that provides the best resolution and peak shape.[1]
Q2: What are the recommended starting mobile phase conditions for this analysis?
A2: The choice of mobile phase is intrinsically linked to the selected CSP.
For Polysaccharide-Based CSPs (Normal Phase): A typical starting mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol (IPA) or ethanol. A common starting point is Hexane:IPA (90:10, v/v).[5] To improve peak shape for an acidic compound like (S)-2-(Morpholin-2-yl)acetic acid, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) is crucial. For basic compounds, an amine modifier like diethylamine (DEA) would be used.[5]
For Macrocyclic Glycopeptide CSPs (Reversed-Phase): A mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol is common. The pH of the aqueous buffer is a critical parameter to control the ionization state of the analyte and improve retention and selectivity.[7]
For Crown-Ether CSPs: These often use acidic aqueous mobile phases, for example, perchloric acid in water.
Q3: Is derivatization of (S)-2-(Morpholin-2-yl)acetic acid necessary for chiral separation?
A3: Not necessarily. Direct separation on a suitable CSP is often achievable and is the preferred method as it avoids the extra step and potential for side reactions associated with derivatization.[3] However, if direct methods fail to provide adequate resolution, derivatization can be a powerful alternative. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[8][9] Another approach is to derivatize the analyte to improve its interaction with a specific CSP.[10]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your analysis.
Problem 1: Poor or No Enantiomeric Resolution
Possible Causes & Solutions:
Inappropriate CSP: The chosen chiral stationary phase may not be suitable for this specific separation.
Solution: Screen other types of CSPs, such as those based on different polysaccharides, macrocyclic glycopeptides, or crown ethers.[5]
Incorrect Mobile Phase Composition: The mobile phase polarity and composition are critical for chiral recognition.
Solution (Normal Phase): Adjust the ratio of hexane to alcohol. A lower percentage of alcohol generally increases retention and can improve resolution. Also, optimize the type and concentration of the acidic or basic modifier.[11]
Solution (Reversed-Phase): Vary the organic modifier (acetonitrile vs. methanol) and its concentration. Optimize the pH of the aqueous buffer to control the ionization of the analyte.[7]
Temperature Effects: Column temperature can significantly impact chiral separations, sometimes even reversing the elution order of enantiomers.[11]
Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.
Problem 2: Peak Tailing
Peak tailing is a common issue in HPLC, and in chiral separations, it can compromise the accuracy of enantiomeric purity calculations.[12]
Possible Causes & Solutions:
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica support of the CSP can interact with the amine group of the morpholine ring, causing peak tailing.[13]
Solution: Add a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%). This will occupy the active silanol sites and reduce secondary interactions.
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, leading to peak broadening and tailing.
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
Column Overload: Injecting too much sample can saturate the stationary phase.[13]
Solution: Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation: Accumulation of contaminants at the head of the column can distort peak shape.[14]
Solution: Use a guard column and ensure proper sample preparation (e.g., filtration). If the column is contaminated, it may need to be flushed or regenerated according to the manufacturer's instructions.[15]
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions:
Poor Column Equilibration: Chiral columns, especially in normal phase, can require longer equilibration times than achiral columns.
Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting the analysis.
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
Solution: Use a column thermostat to maintain a constant temperature.
Data & Protocols
Table 1: Example Starting Conditions for Chiral HPLC Method Screening
Parameter
Method A (Normal Phase)
Method B (Polar Organic)
Method C (Reversed-Phase)
Chiral Stationary Phase
CHIRALPAK® IA
CHIRALPAK® IC
CHIROBIOTIC™ V
Mobile Phase
n-Hexane:Ethanol:TFA (80:20:0.1)
Acetonitrile:Methanol:TFA (50:50:0.1)
10 mM Ammonium Acetate in Water (pH 4.5):Acetonitrile (70:30)
Flow Rate
1.0 mL/min
1.0 mL/min
1.0 mL/min
Column Temperature
25°C
25°C
25°C
Detection
UV at 210 nm
UV at 210 nm
UV at 210 nm
Experimental Protocol: Sample Preparation
Accurately weigh approximately 10 mg of the (S)-2-(Morpholin-2-yl)acetic acid sample.
Dissolve the sample in 10 mL of a suitable solvent. For normal phase, this could be the mobile phase itself or a mixture of hexane and alcohol. For reversed-phase, a mixture of water and the organic modifier is appropriate.
Vortex the solution until the sample is completely dissolved.
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Inject an appropriate volume (e.g., 5-10 µL) onto the HPLC system.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently resolving chromatographic issues. The following diagram illustrates a typical workflow for troubleshooting poor resolution in a chiral separation.
Caption: A workflow for troubleshooting poor enantiomeric resolution.
A Comparative Guide to the Stereospecific Biological Activity of 2-(Morpholin-2-yl)acetic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals Editorial Note: This guide provides a comparative analysis of the anticipated biological activities of the (S)- and (R)-enantiomers of 2-(Morpholin-2-yl)ace...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: This guide provides a comparative analysis of the anticipated biological activities of the (S)- and (R)-enantiomers of 2-(Morpholin-2-yl)acetic acid hydrochloride. Direct experimental data comparing these specific enantiomers is not currently available in the public domain. Therefore, this guide is structured as a predictive comparison grounded in the established principles of stereochemistry in pharmacology and the structure-activity relationships (SAR) of analogous 2-substituted morpholine derivatives. The information presented herein is intended to guide research and experimental design.
The Critical Role of Stereochemistry in Drug Action: A Primer
In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a pivotal determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profound differences in their potency, efficacy, and toxicity. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus interact stereoselectively with drug molecules. This principle is fundamental to modern drug design and development, where the isolation and characterization of single enantiomers are often critical for optimizing therapeutic outcomes.
The morpholine scaffold is a versatile heterocyclic motif found in numerous bioactive compounds.[1] When a substituent is introduced at the 2-position of the morpholine ring, as in 2-(Morpholin-2-yl)acetic acid, a chiral center is created, giving rise to (S)- and (R)-enantiomers. The differential spatial orientation of the acetic acid moiety in these enantiomers is predicted to lead to distinct interactions with biological targets.
Predicted Biological Activity Profile: (S)- vs. (R)-2-(Morpholin-2-yl)acetic Acid Hydrochloride
Based on the structure-activity relationships of known 2-substituted morpholine derivatives, particularly those acting as monoamine reuptake inhibitors, it is hypothesized that the enantiomers of 2-(Morpholin-2-yl)acetic acid will exhibit stereospecific activity, likely as norepinephrine reuptake inhibitors (NRIs).[2][3]
The Precedent of Reboxetine: A Case Study in Morpholine Stereochemistry
A compelling analogue for predicting the behavior of 2-(Morpholin-2-yl)acetic acid enantiomers is the antidepressant drug reboxetine. Reboxetine is a selective norepinephrine reuptake inhibitor that contains a 2-substituted morpholine core.[4] It is marketed as a racemic mixture of its (R,R)- and (S,S)-enantiomers. However, studies have demonstrated that the (S,S)-enantiomer is significantly more potent in inhibiting norepinephrine reuptake than the (R,R)-enantiomer.[4] This underscores the critical influence of the stereochemistry at the C2 position of the morpholine ring for potent interaction with the norepinephrine transporter (NET).
Hypothetical Interaction with the Norepinephrine Transporter (NET)
The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft. Inhibition of NET leads to increased synaptic concentrations of norepinephrine, which is the therapeutic mechanism of NRIs. The binding pocket of NET is a chiral environment, and the precise orientation of a ligand's functional groups is crucial for high-affinity binding.
It is plausible that one enantiomer of 2-(Morpholin-2-yl)acetic acid will position the acetic acid group in a more favorable orientation for interaction with key residues within the NET binding site compared to its mirror image. This could involve hydrogen bonding, electrostatic interactions, or steric complementarity.
Caption: Hypothetical differential binding of enantiomers to the NET.
Quantitative Data Summary (Predictive)
The following table presents a predictive summary of the anticipated differences in the biological activity of the (S)- and (R)-enantiomers of 2-(Morpholin-2-yl)acetic acid hydrochloride, based on SAR principles from related compounds. These values are hypothetical and require experimental validation.
Parameter
(S)-Enantiomer (Predicted)
(R)-Enantiomer (Predicted)
Rationale
Primary Target
Norepinephrine Transporter (NET)
Norepinephrine Transporter (NET)
Based on the activity of structurally similar morpholine derivatives.[2]
NET Affinity (Ki)
Lower (Higher Potency)
Higher (Lower Potency)
Extrapolated from the stereospecificity of reboxetine and other 2-substituted morpholines.[4]
Selectivity vs. SERT/DAT
Moderate to High
Likely Lower
The more potent enantiomer often exhibits greater selectivity.
In Vivo Efficacy
Higher
Lower
Directly correlated with target affinity and potency.
Experimental Protocols for Biological Activity Determination
To experimentally validate the predicted stereospecific activity of (S)- and (R)-2-(Morpholin-2-yl)acetic acid hydrochloride, the following well-established assays are recommended.
Radioligand Binding Assay for Norepinephrine Transporter (NET) Affinity
This assay determines the affinity of the test compounds for the norepinephrine transporter by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of each enantiomer for the human norepinephrine transporter (hNET).
Materials:
HEK293 cells stably expressing hNET
[³H]-Nisoxetine (radioligand)
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
(R)-2-(Morpholin-2-yl)acetic acid hydrochloride
Desipramine (positive control)
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
Scintillation fluid
Microplate scintillation counter
Procedure:
Prepare cell membranes from HEK293-hNET cells.
In a 96-well plate, add cell membranes, [³H]-Nisoxetine (at a concentration near its Kd), and varying concentrations of the test compound (or control).
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
Wash the filters with ice-cold binding buffer.
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Calculate the specific binding and determine the IC50 value for each compound.
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the NET radioligand binding assay.
In Vitro Norepinephrine Uptake Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.
Objective: To determine the functional potency (IC50) of each enantiomer in inhibiting norepinephrine uptake.
Materials:
HEK293 cells stably expressing hNET
[³H]-Norepinephrine
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride
(R)-2-(Morpholin-2-yl)acetic acid hydrochloride
Desipramine (positive control)
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
Procedure:
Plate HEK293-hNET cells in a 96-well plate and grow to confluence.
Pre-incubate the cells with varying concentrations of the test compound (or control) for a short period (e.g., 15 minutes).
Initiate the uptake by adding [³H]-Norepinephrine.
Incubate for a defined time at 37°C (e.g., 10 minutes).
Terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Determine the IC50 value for each compound by non-linear regression analysis.
Conclusion and Future Directions
While direct experimental evidence is pending, the principles of stereochemistry and the structure-activity relationships of analogous compounds strongly suggest that the (S)- and (R)-enantiomers of 2-(Morpholin-2-yl)acetic acid hydrochloride will exhibit different biological activities. It is hypothesized that one enantiomer will be a more potent inhibitor of the norepinephrine transporter than the other.
Further research, employing the experimental protocols outlined in this guide, is essential to definitively characterize the pharmacological profile of each enantiomer. Such studies will not only elucidate the specific activity of these compounds but also contribute to the broader understanding of the SAR of 2-substituted morpholine derivatives, potentially guiding the design of novel and more effective therapeutic agents.
References
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link][3]
Micheli, F., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5455-5459. [Link][2]
Ciapparelli, C., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4429. [Link][4]
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][1]
Singh, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][5]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][6]
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link][7]
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. [Link][8]
Nezametdinova, V. F. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link][9]
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 717. [Link]
Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. Mini-Reviews in Medicinal Chemistry, 20(14), 1333-1359. [Link][10]
Khan, I., & Zaib, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43. [Link][11]
Avdievich, E. A., et al. (1990). Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues. Journal of Medicinal Chemistry, 33(5), 1503-1507. [Link][12]
Kadasi, S. (2023, August 2). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES [Video]. YouTube. [Link][13]
Raoof, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2S), 253-263. [Link][14]
Hett, R., et al. (2010). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. Chirality, 22(1), 108-114. [Link][15]
Chen, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6537. [Link][16]
de Graaf, C., et al. (2021). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Scientific Reports, 11(1), 1-14. [Link][17]
Pfizer Inc. (2006). Morpholine derivatives as norepinephrine reuptake inhibitors. Google Patents. [18]
The Evolving Landscape of Factor XIa Inhibitors: A Comparative Guide to (S)-2-(Morpholin-2-yl)acetic Acid Scaffolds and the Rise of Macrocyclic Derivatives
For Researchers, Scientists, and Drug Development Professionals The quest for safer and more effective anticoagulants has led to the exploration of novel targets within the coagulation cascade. Factor XIa (FXIa), a key e...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anticoagulants has led to the exploration of novel targets within the coagulation cascade. Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation, has emerged as a promising target due to its significant role in thrombosis and minimal impact on hemostasis, suggesting a lower bleeding risk compared to current therapies.[1][2] This guide delves into the structure-activity relationship (SAR) studies of compounds designed to inhibit FXIa, with an initial focus on the potential of scaffolds derived from (S)-2-(Morpholin-2-yl)acetic acid and culminating in a detailed comparative analysis of the advanced macrocyclic inhibitor, Milvexian (BMS-986177).
From Simple Scaffolds to Macrocyclic Potency: The Rationale for Morpholine-Containing FXIa Inhibitors
The morpholine moiety is a privileged structure in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates.[3] Its incorporation into potential FXIa inhibitors is a rational design strategy aimed at achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. The (S)-2-(Morpholin-2-yl)acetic acid scaffold, in particular, offers a chiral backbone with multiple points for chemical modification to optimize binding to the active site of FXIa.
Early drug discovery efforts often begin with smaller, more synthetically accessible scaffolds. The exploration of derivatives of (S)-2-(Morpholin-2-yl)acetic acid would logically involve modifications at three key positions to understand their impact on inhibitory activity and selectivity:
The Acetic Acid Side Chain: The carboxylic acid group can be modified to explore interactions with charged or polar residues in the enzyme's active site. Esterification, amidation, or replacement with bioisosteres can significantly impact binding affinity and cell permeability.
The Morpholine Ring: Substitution on the nitrogen or carbon atoms of the morpholine ring can influence the molecule's conformation and introduce new interactions with the target protein.
Stereochemistry: The (S)-configuration at the 2-position of the morpholine ring is a critical stereochemical feature that can dictate the precise orientation of the molecule within the binding pocket, leading to significant differences in potency between enantiomers.
While the initial concept of simple (S)-2-(Morpholin-2-yl)acetic acid derivatives as FXIa inhibitors is a sound starting point, the field has rapidly evolved towards more complex and potent molecules. A prime example of this evolution is the clinical candidate Milvexian.
Milvexian (BMS-986177): A Case Study in Advanced Macrocyclic FXIa Inhibition
Milvexian (BMS-986177/JNJ-70033093) is a potent, orally bioavailable, and reversible inhibitor of human factor XIa with a Ki of 0.11 nM.[1][4] Its development represents a significant advancement in the design of FXIa inhibitors, moving from traditional small molecules to a sophisticated macrocyclic structure.[5] This macrocyclization strategy was key to achieving high affinity and selectivity, while also optimizing pharmacokinetic properties.[6]
Comparative Analysis of Milvexian and its Analogs
The development of Milvexian involved extensive SAR studies to optimize its inhibitory activity and drug-like properties. The following table summarizes the in vitro potency of Milvexian and key analogs, highlighting the impact of structural modifications.
0.110.46Analog 1 [Structure of Analog 1 - Not publicly available in detail]>1000>100Analog 4 [Structure of Analog 4 - Not publicly available in detail]1.21.8Analog 6f [Structure of Analog 6f - Not publicly available in detail]0.250.65
Data sourced from the Journal of Medicinal Chemistry publication on the discovery of Milvexian.[7]
Key SAR Insights from the Development of Milvexian:
Macrocyclization: The formation of the 12-membered macrocyclic ring was crucial for achieving high potency. This conformational constraint pre-organizes the molecule for optimal binding to the FXIa active site.[6][5]
P2' Moiety: The pyrazole P2' moiety was identified as a key improvement over previous series, contributing significantly to the high affinity of Milvexian for FXIa.[1]
P1 Group: The chlorophenyl-1,2,3-triazole group effectively occupies the S1 pocket of the FXIa active site.[6]
Stereochemistry: The specific stereochemistry of the macrocyclic ring is critical for potent inhibition, as demonstrated by the significant difference in activity between diastereomers.
Caption: Key structural features contributing to the high potency of Milvexian.
Experimental Protocols
Reproducibility and validation are cornerstones of scientific integrity. The following section provides detailed methodologies for the synthesis of a key intermediate in the Milvexian synthesis and the in vitro assays used to determine its biological activity.
Synthesis of Key Intermediate for Milvexian
The synthesis of macrocyclic inhibitors like Milvexian is a multi-step process. A key transformation is the construction of the macrocyclic core. The following diagram and protocol outline a representative ring-closing metathesis (RCM) step, a powerful reaction for forming large rings.[5]
Caption: Workflow for the ring-closing metathesis reaction.
Step-by-Step Protocol for Ring-Closing Metathesis:
Dissolution: Dissolve the diene precursor in a suitable degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Addition: Add a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
Quenching: Upon completion, quench the reaction by adding an appropriate reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.
Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the desired macrocyclic product.
This is a generalized protocol. For the specific synthesis of Milvexian and its intermediates, refer to the detailed procedures outlined in the supporting information of the primary literature and relevant patents.[7][8]
In Vitro Biological Evaluation
The inhibitory activity of the synthesized compounds against factor XIa is determined using both enzymatic and plasma-based assays.
Factor XIa Chromogenic Assay Protocol:
This assay measures the direct inhibition of purified human factor XIa.
Caption: Workflow for the Factor XIa chromogenic assay.
Reagent Preparation: Prepare solutions of human factor XIa, the test compound (inhibitor) at various concentrations, and the chromogenic substrate S-2366 in a suitable buffer (e.g., Tris-buffered saline).[9][10]
Incubation: In a 96-well plate, incubate a fixed concentration of factor XIa with varying concentrations of the test compound for a specified period at 37°C to allow for inhibitor binding.
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate S-2366 to each well.
Measurement: Measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Activated Partial Thromboplastin Time (aPTT) Assay:
This plasma-based clotting assay assesses the effect of the inhibitor on the intrinsic and common pathways of coagulation.[11][12][13]
Plasma Incubation: Incubate human plasma with varying concentrations of the test compound at 37°C.
Activation: Add an aPTT reagent (containing a contact activator like silica and phospholipids) to the plasma-inhibitor mixture and incubate for a defined period to activate the contact pathway.[14]
Clotting Initiation: Initiate clotting by adding a solution of calcium chloride.
Clot Detection: Measure the time to clot formation using a coagulometer.
Data Analysis: Determine the concentration of the inhibitor that doubles the clotting time (EC2x) compared to a vehicle control.
Conclusion
The journey from simple heterocyclic scaffolds like (S)-2-(Morpholin-2-yl)acetic acid to complex macrocycles such as Milvexian exemplifies the intricate and iterative process of modern drug discovery. While the foundational principles of SAR guide the initial design of novel inhibitors, the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles often necessitates the exploration of more sophisticated molecular architectures. Milvexian stands as a testament to the power of structure-based drug design and innovative synthetic chemistry in developing next-generation anticoagulants with the potential for a superior safety profile. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in the field, facilitating the continued development of novel and improved FXIa inhibitors.
References
Dilger, A. K., Pabbisetty, K. B., Corte, J. R., De Lucca, I., Fang, T., Yang, W., ... & Ewing, W. R. (2022). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry, 65(3), 1770–1785. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00613]
Corte, J. (2023). Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy. ACS Fall 2023. [https://www.acs.org/meetings/acs-meetings/fall-2023/sessions/role-of-synthetic-chemistry-in-the-discovery-of-milvexian.html]
Dilger, A. K., et al. (2021). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00613]
Le, D., et al. (2021). Role of platelets in regulating activated coagulation factor XI activity. American Journal of Physiology-Cell Physiology, 320(3), C426-C437. [https://journals.physiology.org/doi/full/10.1152/ajpcell.00362.2020]
Bristol-Myers Squibb Company. (2022). Milvexian for prevention and treatment of thromboembolic disorders. AU2022345862A1. [https://patents.google.
Perera, V., et al. (2022). First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor. Clinical and Translational Science, 15(2), 330-342. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8841103/]
Dilger, A. K., et al. (2021). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. ResearchGate. [https://www.researchgate.net/publication/354452182_Discovery_of_Milvexian_a_High-Affinity_Orally_Bioavailable_Inhibitor_of_Factor_XIa_in_Clinical_Studies_for_Antithrombotic_Therapy]
Goodwin, N. C. (2022). Persistence Pays Off: Milvexian Emerges from the Industry's Longstanding Search for Orally Bioavailable Factor XIa Inhibitors. Journal of Medicinal Chemistry, 65(3), 1767–1769. [https://pubmed.ncbi.nlm.nih.gov/34962399/]
Wong, P. C., et al. (2021). Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. Journal of Thrombosis and Haemostasis, 19(12), 3075-3084. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9298377/]
Bristol-Myers Squibb. (2024). Use of milvexian for treating or preventing ischemic stroke. WO2024030409A1. [https://patents.google.
Practical-Haemostasis.com. (2021). Screening Tests in Haemostasis: The APTT. [https://practical-haemostasis.com/Screening%20Tests/aptt.html]
Gailani, D., & Smith, S. A. (2010). Characterization of Novel Forms of Coagulation Factor XIa. Journal of Biological Chemistry, 285(49), 38158–38165. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2992257/]
ChEMBL. (n.d.). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. [https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL4405322/]
Linear Chemicals. (n.d.). APTT. [https://www.linear.es/docs/productos/1151105_1151110_APTT_EN.pdf]
Falconer, J., & Favaloro, E. J. (2018). Activated partial thromboplastin time assay. Clinical Laboratory International. [https://www.cli-online.com/en/articles/activated-partial-thromboplastin-time-assay.html]
New Drug Approvals. (2020). MILVEXIAN. [https://newdrugapprovals.org/2020/10/24/milvexian/]
Weitz, J. I., & Chan, N. C. (2019). Novel Anticoagulants: A Focus on Factor XI and XII Inhibitors. Arteriosclerosis, thrombosis, and vascular biology, 39(1), 7–12. [https://www.ahajournals.org/doi/10.
A Senior Application Scientist's Guide to In Silico Modeling of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride Binding to Target Proteins
Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery In the relentless pursuit of novel therapeutics, the ability to rapidly and accurately predict the interaction between a small molecule and its...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of In Silico Modeling in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to rapidly and accurately predict the interaction between a small molecule and its protein target is paramount.[1][2] In silico modeling has emerged as a cornerstone of modern drug discovery, offering a powerful lens through which we can visualize and quantify these molecular dialogues.[1] By simulating these interactions computationally, we can significantly reduce the time and cost associated with traditional drug development pipelines, allowing for the prioritization of candidates with the highest likelihood of success.[3] This guide provides a comprehensive, field-proven framework for the in silico modeling of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a versatile building block in medicinal chemistry, against its potential protein targets.[4] We will delve into the causality behind experimental choices, ensuring a self-validating system that moves beyond a mere recitation of steps to a deeper understanding of the "why" behind the "how."
The journey from a promising compound to a viable drug is fraught with challenges. A significant hurdle lies in identifying and validating the biological targets through which a molecule exerts its effects.[5] This is where the predictive power of computational methods becomes indispensable. This guide will navigate the essential stages of in silico analysis, from initial target identification and ligand preparation to the intricacies of molecular docking and the dynamic validation offered by molecular dynamics simulations.[6][7]
Part 1: Target Identification and Ligand Preparation - Laying a Robust Foundation
The fidelity of any in silico model is fundamentally dependent on the quality of the input data.[1] Therefore, the initial steps of identifying potential protein targets and preparing the ligand structure are critical.
In Silico Target Prediction: Casting a Wide Net
Given that the specific protein targets of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride are not extensively documented, we must employ computational methods to predict potential interactions. This can be approached from two main perspectives:
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often bind to similar targets.[5] We can utilize databases like ChEMBL and PubChem to find molecules with high structural similarity to our compound of interest and identify their known protein targets.[1]
Structure-Based Approaches (Reverse Docking): This "target fishing" approach involves docking our ligand against a large library of protein structures to identify those with the most favorable binding energies.[8] Web servers and software that facilitate this include SwissTargetPrediction and PharmMapper.
For the purpose of this guide, we will proceed with a hypothetical, yet plausible, target identified through these predictive methods to illustrate the subsequent workflow. Let us assume our target prediction points towards a member of the kinase family, a common target class in drug discovery.
Ligand and Protein Structure Preparation: The Devil is in the Details
Accurate three-dimensional structures of both the ligand and the target protein are non-negotiable prerequisites for meaningful in silico analysis.[1]
Experimental Protocol: Ligand and Protein Preparation
Ligand Structure Acquisition and Preparation:
Obtain the 3D structure of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride from a chemical database such as PubChem or ZINC. The SMILES string for the parent compound is O=C(O)C[C@H]1CNCCO1.[9]
Use a molecular modeling software (e.g., ChemDraw, Avogadro) to add explicit hydrogens, as they are often omitted in 2D representations.
Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Assign partial charges to each atom. For this, tools like Gasteiger charges, often integrated into docking software suites, are commonly used.
Save the prepared ligand in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock).[10]
Protein Structure Acquisition and Preparation:
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[1] When selecting a structure, prioritize high resolution and the presence of a co-crystallized ligand, which can help define the binding site.
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a crucial role in ligand binding.
Add polar hydrogens to the protein structure.
Assign partial charges to the protein atoms.
Define the binding site. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying a druggable pocket using pocket detection algorithms.[11]
Save the prepared protein in a compatible format (e.g., .pdbqt).[10]
Part 2: Molecular Docking - Predicting the Perfect Fit
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a powerful tool for virtual screening and for understanding the binding mode of a ligand.
A Comparative Overview of Docking Software
A variety of molecular docking software is available, each with its own search algorithms and scoring functions.[3][12] The choice of software can significantly impact the results, and it is often advisable to use more than one program for cross-validation.
Software
Search Algorithm
Scoring Function
Key Features
AutoDock Vina
Broyden-Fletcher-Goldfarb-Shanno (BFGS)
Empirical scoring function
High speed and accuracy, widely used in academia.[13]
GOLD
Genetic Algorithm
GOLDScore, ChemScore, ASP, PLP
High flexibility in ligand and protein, known for its accuracy in pose prediction.[3]
Glide (Schrödinger)
Hierarchical search protocol
GlideScore
High-throughput virtual screening capabilities and robust performance.[12]
MOE-Dock
Triangle Matcher and Alpha PMI
London dG, Affinity dG
Integrated environment for various molecular modeling tasks.[3][12]
SwissDock
EADock DSS engine
CHARMM force field
Web-based and user-friendly, suitable for quick docking studies.[3][14]
Causality of Choice: For this guide, we will focus on AutoDock Vina due to its open-source nature, robust performance, and widespread adoption in the scientific community, which facilitates reproducibility.[13]
Visualizing the Docking Workflow
Caption: A generalized workflow for molecular docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
Grid Box Generation:
Using AutoDockTools (ADT) or a similar graphical interface, define a grid box that encompasses the entire binding site of the target protein. The size of the grid box should be large enough to allow for translational and rotational freedom of the ligand.
Configuration File:
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.
Running the Docking Simulation:
Execute AutoDock Vina from the command line, providing the configuration file as input.
vina --config conf.txt --log log.txt
Analysis of Docking Results:
The output will be a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to analyze the interactions between the ligand and the protein.[12] Look for key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Part 3: Molecular Dynamics Simulation - From a Static Snapshot to a Dynamic Movie
While molecular docking provides a valuable static picture of the ligand-protein interaction, it does not account for the inherent flexibility of biological macromolecules.[15] Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the complex over time, providing a more realistic representation of the binding event.[2][6][7]
The Rationale for MD Simulations: MD simulations allow us to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy.[7][16]
Visualizing the Molecular Dynamics Workflow
Caption: A standard workflow for molecular dynamics simulation.
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
System Preparation:
Use the top-ranked docked complex as the starting structure.
Choose a suitable force field (e.g., AMBER, CHARMM).
Place the complex in a periodic box of water molecules (solvation).
Add ions to neutralize the system.
Energy Minimization:
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
Equilibration:
Perform a two-step equilibration process:
NVT ensemble (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.
NPT ensemble (constant Number of particles, Pressure, and Temperature): Adjust the pressure of the system while maintaining a constant temperature.
Production MD:
Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow the system to reach equilibrium and to sample a representative range of conformations.
Trajectory Analysis:
Analyze the MD trajectory to assess the stability of the complex. Key metrics include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
Binding Free Energy Calculations: Quantifying the Interaction
MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking.[16][17] Common methods include:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point methods that calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy.[16]
Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These are more computationally expensive but generally more accurate methods that calculate the free energy difference between two states by "alchemically" transforming the ligand into a dummy molecule.[16][18]
Comparative Data Summary
Method
Predicted Binding Affinity (kcal/mol)
Key Interactions Observed
AutoDock Vina
-8.5
Hydrogen bonds with Ser152, Asp274; Hydrophobic interactions with Leu83, Val91
GOLD
-9.2 (ChemScore)
Similar to AutoDock Vina, with an additional pi-cation interaction with Lys67
MM/PBSA
-25.3 ± 2.1
Stable hydrogen bonds observed throughout the simulation; conformational rearrangement of the DFG loop
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the binding of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride to a putative protein target. By combining molecular docking and molecular dynamics simulations, we can gain valuable insights into the binding mode, stability, and affinity of this interaction.[1] The presented protocols, grounded in established scientific principles, provide a robust framework for researchers in drug discovery.
The journey, however, does not end here. The predictions generated from these in silico models must be validated through experimental techniques such as X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). The iterative cycle of computational prediction and experimental validation is the engine that drives modern drug discovery forward.
A Senior Application Scientist's Guide to the Comparative Efficacy of Morpholine-Based Compounds in Neurological Models
For researchers, scientists, and drug development professionals, the journey to find effective therapeutics for neurological disorders is both challenging and paramount. In this guide, we delve into the burgeoning field...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the journey to find effective therapeutics for neurological disorders is both challenging and paramount. In this guide, we delve into the burgeoning field of morpholine-based compounds, a class of molecules showing significant promise in preclinical neurological models. The unique physicochemical properties of the morpholine scaffold, particularly its ability to improve blood-brain barrier permeability and modulate pharmacokinetic and pharmacodynamic profiles, have positioned it as a privileged structure in central nervous system (CNS) drug discovery.[1][2][3][4][5] This guide offers an in-depth, objective comparison of the performance of various morpholine-containing compounds in models of Alzheimer's disease, Parkinson's disease, stroke, and epilepsy, supported by experimental data and detailed protocols.
The Morpholine Scaffold: A Gateway to the CNS
The six-membered heterocyclic ring of morpholine, containing both a nitrogen and an oxygen atom, strikes an optimal balance between hydrophilicity and lipophilicity.[6] This characteristic is crucial for traversing the blood-brain barrier, a significant hurdle in the development of CNS-active drugs.[1][3][4] Furthermore, the morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or as a scaffold to correctly orient other functional groups for optimal binding.[1][2][3][4][5] Its presence in approved CNS drugs like the antidepressant reboxetine and the antibiotic linezolid, which has shown neuroprotective potential, underscores its therapeutic value.[1][7]
Mechanisms of Action: Targeting Key Neurological Pathways
Morpholine-based compounds exert their effects through various mechanisms, often targeting enzymes and receptors critically involved in the pathophysiology of neurological diseases.
Alzheimer's Disease: A Multi-Targeted Approach
In Alzheimer's disease models, morpholine derivatives have demonstrated efficacy by inhibiting key enzymes in the amyloid and cholinergic pathways.
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's patients.[6][8][9]
β-Secretase (BACE-1) and γ-Secretase Inhibition: Morpholine scaffolds have been incorporated into inhibitors of BACE-1 and γ-secretase, enzymes responsible for the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques.[1]
Caption: Signaling pathways in Parkinson's disease targeted by morpholine-based compounds.
Comparative Efficacy in Neurological Models
The true measure of a compound's potential lies in its performance in validated disease models. Below, we compare the efficacy of various morpholine-based compounds across different neurological indications.
Alzheimer's Disease Models
The primary endpoints in preclinical Alzheimer's research often involve the inhibition of key enzymes and the reduction of amyloid pathology.
Table 1: Comparative Inhibitory Activity of Morpholine-Based Compounds against AChE and BACE-1
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The antidepressant reboxetine , a morpholine derivative, has also shown promise in an Alzheimer's disease model. In 5xFAD mice, reboxetine treatment for 28 days resulted in anti-inflammatory and neuroprotective effects, independent of the chemokine CCL2.
[5][11]
Parkinson's Disease Models
In Parkinson's disease models, the focus is on protecting dopaminergic neurons from degeneration. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm that recapitulates key pathological features of the disease.
[1][3][4][6]
Table 2: Efficacy of Morpholine-Based LRRK2 Inhibitors in Parkinson's Disease Models
Compound
Model
Endpoint
Efficacy
Source
LRRK2-in-1
G2019S-LRRK2 mice + MPTP
Motor impairment, TH+ neuron loss, Astrogliosis
Significantly improved motor function and reduced neurodegeneration and astrogliosis.
TH+ refers to tyrosine hydroxylase-positive neurons, which are dopaminergic neurons.
Stroke Models
The Middle Cerebral Artery Occlusion (MCAO) model is a standard for inducing focal cerebral ischemia in rodents to mimic stroke. [14][15]Neuroprotection is typically quantified by the reduction in infarct volume.
Table 3: Neuroprotective Effects of Morpholine-Based Compounds in Stroke Models
pMCAO: permanent MCAO; tMCAO: transient MCAO. It is important to note that while minocycline is a tetracycline antibiotic, some of its derivatives being investigated for neuroprotection incorporate morpholine-like structures.
Epilepsy Models
The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool for anticonvulsant drugs.
[2][7][18][19][20]
Table 4: Anticonvulsant Activity of Morpholine in an Epilepsy Model
Compound
Model
Endpoint
Efficacy
Source
Synthetic Morpholine
PTZ-induced seizures in mice
Seizure onset time
Dose-dependent increase in seizure onset time, superior to valproic acid.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Here, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.
[9]
Workflow Diagram:
Caption: Workflow for the AChE inhibition assay.
Step-by-Step Protocol:
Reagent Preparation:
Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).
AChE Solution: Dissolve AChE from a suitable source (e.g., electric eel) in the assay buffer to a final concentration of 0.1-0.5 U/mL.
Substrate Solution: Prepare a 10-15 mM solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh.
DTNB Solution: Prepare a 3 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., donepezil) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions in the assay buffer.
Assay Procedure (96-well plate):
Add 25 µL of each inhibitor dilution to the respective wells.
Add 50 µL of the AChE solution to all wells except the blank.
Add 50 µL of assay buffer to the blank wells.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 50 µL of the substrate solution and 125 µL of the DTNB solution to all wells.
Measure the absorbance at 412 nm at multiple time points (e.g., every 2 minutes for 10 minutes) using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each well.
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting curve.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical model is used to induce ischemic stroke.
Workflow Diagram:
Caption: Workflow for the MCAO stroke model.
Step-by-Step Protocol:
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane. Maintain body temperature at 37°C.
Surgical Procedure:
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
Make a small incision in the ECA and insert a 4-0 monofilament nylon suture with a rounded tip.
Advance the suture through the ICA until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.
For transient MCAO, withdraw the suture after a defined period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, leave the suture in place.
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate analgesia.
Outcome Assessment:
Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-MCAO using a standardized neurological scoring system.
Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 48 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (pale area). Quantify the infarct volume using image analysis software.
MPTP-Induced Parkinson's Disease Model in Mice
This model uses the neurotoxin MPTP to induce dopaminergic neurodegeneration.
[1][3][4][6]
Workflow Diagram:
Caption: Workflow for the MPTP-induced Parkinson's disease model.
Step-by-Step Protocol:
Animal and Dosing: Use male C57BL/6 mice. Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
[6]2. Test Compound Administration: Administer the morpholine-based compound at a predetermined dose and schedule (e.g., before, during, and/or after MPTP administration).
Behavioral Assessment: Perform behavioral tests such as the rotarod test to assess motor coordination and the pole test for bradykinesia at various time points after MPTP administration.
Neurochemical and Histological Analysis: At the end of the study (e.g., 7 days post-MPTP), euthanize the mice and collect the brains.
Immunohistochemistry: Section the substantia nigra and striatum and perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons.
HPLC: Analyze striatal tissue for dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This model is used to screen for anticonvulsant activity.
[2][7][18][19][20]
Workflow Diagram:
Caption: Workflow for the PTZ-induced seizure model.
Step-by-Step Protocol:
Animal and Dosing: Use adult male Sprague-Dawley rats.
Test Compound Administration: Administer the morpholine-based compound intraperitoneally (i.p.) at various doses 30 minutes before PTZ injection.
PTZ Administration: Inject a sub-convulsive dose of PTZ (e.g., 50 mg/kg, subcutaneously) to induce seizures. A two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later can also be effective.
[2][19]4. Seizure Assessment: Immediately after PTZ injection, place the rat in an observation chamber and record the latency to the onset of myoclonic jerks and generalized tonic-clonic seizures for 30 minutes. Score the seizure severity using the Racine scale.
Data Analysis: Compare the seizure latency and severity scores between the vehicle-treated and compound-treated groups. Calculate the ED50 (the dose that protects 50% of the animals from seizures).
Conclusion and Future Directions
The morpholine scaffold has unequivocally established its importance in the landscape of CNS drug discovery. Its favorable physicochemical properties and versatile roles as both a pharmacophore and a structural backbone have led to the development of a diverse array of compounds with significant potential in preclinical models of Alzheimer's disease, Parkinson's disease, stroke, and epilepsy.
This guide has provided a comparative overview of the efficacy of these compounds, highlighting their mechanisms of action and presenting key experimental data. However, it is crucial to acknowledge the need for more direct, head-to-head comparative studies to robustly evaluate the relative merits of different morpholine-based drug candidates. Future research should focus on standardized in vivo models and the inclusion of established drugs as benchmarks to facilitate more definitive comparisons.
Furthermore, a deeper understanding of the structure-activity relationships (SAR) will be instrumental in the rational design of next-generation morpholine derivatives with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective therapies for a range of debilitating neurological disorders.
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A Comparative Guide to the Metabolic Stability of (S)-2-(Morpholin-2-yl)acetic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or fa...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1][2] Metabolic stability refers to a drug's resistance to being chemically altered by the body's metabolic processes, primarily in the liver.[1] A compound with poor metabolic stability is rapidly metabolized and eliminated, which may necessitate frequent dosing to maintain therapeutic levels, potentially leading to poor patient compliance.[1] Conversely, highly stable compounds can persist in the body for extended periods, increasing the risk of adverse effects.[3][4] Therefore, optimizing metabolic stability is a delicate balancing act to ensure a drug remains effective while minimizing the formation of potentially harmful metabolites.[1]
The (S)-2-(Morpholin-2-yl)acetic acid scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates for its favorable physicochemical and biological properties.[5][6][7] Morpholine derivatives have shown a wide range of pharmacological activities.[6][7][8] Understanding the metabolic liabilities of this scaffold and its derivatives is crucial for designing next-generation therapeutics with improved pharmacokinetic profiles. This guide provides a framework for benchmarking the metabolic stability of (S)-2-(Morpholin-2-yl)acetic acid derivatives, offering experimental protocols and insights to guide lead optimization.
Experimental Design and Rationale: Selecting the Right Tools
To predict a compound's in vivo behavior, in vitro metabolic stability assays are indispensable tools in drug discovery and development.[9][10] These assays typically involve incubating a drug candidate with liver fractions, such as microsomes or hepatocytes, and monitoring its degradation over time.[9]
Choice of In Vitro System:
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for a significant portion of drug metabolism.[2][11][12] Microsomal stability assays are cost-effective, have high throughput, and are excellent for early-stage screening and ranking of compounds.[12]
Hepatocytes: As intact liver cells, hepatocytes contain a broader range of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[3][11] They are often considered the "gold standard" for in vitro metabolism studies.[11]
S9 Fraction: This is the supernatant from a centrifuged liver homogenate and contains both microsomal and cytosolic enzymes.[3][11]
For the initial benchmarking of (S)-2-(Morpholin-2-yl)acetic acid derivatives, a liver microsomal stability assay is a logical and efficient starting point due to its high-throughput nature and focus on CYP-mediated metabolism, a common pathway for many drugs.[12]
Comparative Metabolic Stability Data: A Hypothetical Study
To illustrate the benchmarking process, let's consider a hypothetical set of (S)-2-(Morpholin-2-yl)acetic acid derivatives with varying substitutions. The primary endpoints of the microsomal stability assay are the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[4][10]
t1/2 (min): The time required for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.
Clint (µL/min/mg protein): A measure of the intrinsic activity of the metabolic enzymes towards the compound. Higher intrinsic clearance suggests faster metabolism.[4]
Table 1: Comparative Metabolic Stability of (S)-2-(Morpholin-2-yl)acetic Acid Derivatives in Human Liver Microsomes
Compound
R1-Substitution
R2-Substitution
t1/2 (min)
Clint (µL/min/mg protein)
Parent Scaffold
H
H
25
27.7
Derivative A
CH3
H
45
15.4
Derivative B
Cl
H
>60
<11.5
Derivative C
OCH3
H
15
46.2
Derivative D
H
F
35
19.8
Testosterone
Positive Control
12
57.8
Verapamil
Positive Control
8
86.6
Note: The data presented in this table is purely illustrative and intended for educational purposes.
Experimental Workflow
The following diagram outlines the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Structure-Metabolism Relationships (SMR) Analysis
The hypothetical data in Table 1 allows for an initial analysis of how structural modifications impact metabolic stability:
Methylation (Derivative A): The addition of a small alkyl group at the R1 position appears to improve metabolic stability compared to the parent scaffold, as indicated by the longer half-life and lower intrinsic clearance. This could be due to steric hindrance at a potential site of metabolism.
Halogenation (Derivative B & D): The introduction of a chlorine atom at R1 (Derivative B) significantly enhances metabolic stability. This is a common strategy in medicinal chemistry to block metabolically labile positions. The fluorine substitution at R2 (Derivative D) also shows a moderate improvement in stability.
Introduction of an Ether Group (Derivative C): The methoxy group at R1 leads to a decrease in metabolic stability. This is likely because O-dealkylation is a common metabolic pathway catalyzed by CYP enzymes.
Structure-Activity Relationship Visualization
This diagram illustrates the influence of different functional groups on the metabolic stability of the (S)-2-(Morpholin-2-yl)acetic acid scaffold.
Caption: Impact of substituents on the metabolic stability of the core scaffold.
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).[13]
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.[15][16]
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, add the liver microsomal solution.
Add the test compound or positive control to the wells (final concentration typically 1 µM).[16]
Pre-incubate the plate at 37°C for 5-10 minutes.[17]
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
Incubate the plate at 37°C with constant shaking.[13]
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard.[12] The acetonitrile will stop the enzymatic reaction and precipitate the proteins.[16]
Sample Processing and Analysis:
Centrifuge the quenched samples to pellet the precipitated proteins.[14]
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[12][18]
3. Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm of the percent remaining versus time.
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (mL incubation / mg microsomal protein) .
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking the metabolic stability of (S)-2-(Morpholin-2-yl)acetic acid derivatives. The liver microsomal stability assay is a robust and high-throughput method for initial screening and establishing structure-metabolism relationships.[12] Derivatives with improved metabolic stability in this assay (e.g., those with strategic halogenation) can be prioritized for further studies, including evaluation in hepatocytes to assess the contribution of Phase II metabolism and subsequent in vivo pharmacokinetic studies. By systematically evaluating and understanding the metabolic liabilities of this important scaffold, researchers can design more effective and safer drug candidates.
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
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Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - NIH. [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]
A review on pharmacological profile of Morpholine derivatives - ResearchGate. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]
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Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib - ResearchGate. [Link]
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Factors Affecting Drug Metabolism Including Stereo Chemical Aspects - Pharmaguideline. [Link]
FACTORS THAT AFFECT DRUG METABOLISM.pptx - Slideshare. [Link]
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(PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]
Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC - NIH. [Link]
A Head-to-Head Comparison of Synthetic Routes to Chiral Morpholine Building Blocks
Introduction: The Ascendant Role of Chiral Morpholines in Modern Drug Discovery The morpholine scaffold, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a privileged motif in medicinal chemis...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Ascendant Role of Chiral Morpholines in Modern Drug Discovery
The morpholine scaffold, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a privileged motif in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutics.[1] The incorporation of stereocenters into the morpholine ring further expands its utility, allowing for precise three-dimensional arrangements of substituents to optimize target engagement and minimize off-target effects.[2] Consequently, the development of efficient and stereoselective synthetic routes to chiral morpholine building blocks is of paramount importance to researchers, scientists, and drug development professionals.[3]
This guide provides an in-depth, head-to-head comparison of several prominent synthetic strategies for accessing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and offer a comparative analysis of their respective strengths and limitations in terms of yield, stereoselectivity, substrate scope, and operational complexity.
Strategic Overview: When to Install Chirality?
The synthesis of chiral morpholines can be broadly categorized by the stage at which the key stereocenter(s) are introduced. This fundamental choice dictates the overall synthetic strategy and has significant implications for precursor availability and reaction design.
Caption: Classification of synthetic strategies for chiral morpholines.
Asymmetric Hydrogenation of Dehydromorpholines: An "After Cyclization" Powerhouse
One of the most efficient and atom-economical methods for generating chiral morpholines is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. This "after cyclization" strategy leverages powerful transition-metal catalysis to deliver high enantioselectivities and yields. A notable example is the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][5]
Causality of Experimental Choices: This method's success hinges on the selection of a chiral phosphine ligand that can effectively differentiate between the two faces of the enamine substrate. The use of a rhodium precursor, [Rh(cod)2]SbF6, and a specific ligand like (R,R,R)-SKP creates a chiral catalytic environment. The choice of dichloromethane (DCM) as a solvent is crucial, as more coordinating solvents can interfere with catalyst activity.[6] The reaction is performed under a significant pressure of hydrogen gas to ensure efficient reduction.
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine[4][7]
Catalyst Preparation: In a glovebox, to a 10 mL Schlenk tube, add the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) and the rhodium precursor ([Rh(cod)2]SbF6, 1 mol%).
Reaction Setup: Add the dehydromorpholine substrate (1.0 equiv, e.g., 0.2 mmol) to the tube.
Solvent Addition: Add anhydrous and degassed dichloromethane (2 mL).
Hydrogenation: Place the Schlenk tube into a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 30 atm with hydrogen.
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.
Work-up: After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral morpholine product.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation: A One-Pot Strategy for 3-Substituted Morpholines
This elegant approach constructs the chiral morpholine ring in a single pot through a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[7] This tandem sequence is highly efficient for the synthesis of 3-substituted morpholines from readily available aminoalkyne precursors.
Causality of Experimental Choices: The initial hydroamination, catalyzed by a commercially available titanium complex, forms a cyclic imine intermediate. The key to the high enantioselectivity is the subsequent in-situ reduction using the Noyori-Ikariya catalyst, RuCl. The hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand on the ruthenium catalyst is crucial for achieving high levels of stereocontrol. Formic acid and triethylamine serve as the source of hydride for the transfer hydrogenation.
Experimental Protocol: Tandem Synthesis of (R)-3-Benzylmorpholine
This protocol is based on the principles described by Lau et al. for analogous systems.[7]
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aminoalkyne substrate (1.0 equiv).
Solvent and Initial Reaction: Add anhydrous toluene and heat the reaction mixture to 110 °C for 12-24 hours, until the starting material is consumed (monitored by TLC or GC-MS).
Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add the ruthenium catalyst (RuCl, 2 mol%) and a 5:2 mixture of formic acid and triethylamine.
Reaction Execution: Stir the mixture at room temperature for 12-24 hours.
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
Purification: Purify the crude product by flash column chromatography.
Palladium-Catalyzed Carboamination: A "Before Cyclization" Approach with High Diastereoselectivity
This strategy involves the cyclization of pre-synthesized, enantiomerically pure O-allyl ethanolamine derivatives. The key step is a palladium-catalyzed intramolecular carboamination that forms the morpholine ring with excellent control over the relative stereochemistry, yielding cis-3,5-disubstituted morpholines.[2][8]
Causality of Experimental Choices: The palladium catalyst, typically generated from Pd(OAc)2 and a phosphine ligand like P(2-furyl)3, facilitates the key C-N bond formation. The reaction proceeds through a syn-aminopalladation of the alkene, which, due to the pre-existing stereocenter from the chiral amino alcohol starting material, directs the formation of the cis product with high diastereoselectivity. Sodium tert-butoxide is used as the base to generate the palladium amido intermediate.
Experimental Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine[2]
Reaction Setup: In a glovebox, combine the O-allyl ethanolamine substrate (1.0 equiv), the aryl or alkenyl bromide (2.0 equiv), sodium tert-butoxide (2.0 equiv), Pd(OAc)2 (2 mol%), and P(2-furyl)3 (8 mol%) in a screw-cap vial.
Solvent Addition: Add anhydrous toluene (to a concentration of 0.4 M).
Reaction Execution: Seal the vial and heat the mixture at 105 °C for the required time (typically 12-24 hours).
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Copper-Catalyzed Three-Component Synthesis: A Convergent Route to Highly Substituted Morpholines
This method offers a highly convergent approach where three components—an amino alcohol, an aldehyde, and a diazomalonate—are combined in a single step to generate highly substituted morpholines.[9][10][11]
Causality of Experimental Choices: The reaction is catalyzed by a copper salt, such as copper(I) iodide. The proposed mechanism involves the formation of a copper carbenoid from the diazomalonate, which then reacts with an imino alcohol formed in situ from the condensation of the amino alcohol and aldehyde.[11] A final intramolecular nucleophilic attack closes the ring. While efficient, if a chiral amino alcohol is used, this method can result in low diastereoselectivity, sometimes necessitating a subsequent epimerization step to enrich the desired diastereomer.
Experimental Protocol: Three-Component Synthesis of a Substituted Morpholine[10][12]
Reaction Setup: To a vial, add the amino alcohol (2.0 equiv), the aldehyde (3.0 equiv), the diazomalonate (1.0 equiv), and copper(I) iodide (10 mol%).
Solvent Addition: Add 1,2-dichloroethane (DCE) as the solvent.
Reaction Execution: Seal the vial and heat the reaction mixture at 80 °C for 12-24 hours.
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
Purification: Purify the crude mixture by flash column chromatography on silica gel.
A Senior Application Scientist's Guide to the Quantification of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride: A Comparative Guide to Method Development and Validation
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible results. This...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of potential analytical methods for the quantification of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry. In the absence of a standardized, published method for this specific analyte, this document will serve as a comprehensive roadmap for developing and validating a robust analytical procedure from the ground up, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Understanding (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a chiral molecule characterized by a morpholine ring, an acetic acid side chain, and a hydrochloride salt form. Its structure presents several analytical considerations:
Chirality: The presence of a stereocenter at the 2-position of the morpholine ring necessitates the use of chiral separation techniques to ensure the quantification of the desired (S)-enantiomer, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Polarity: The molecule's polarity, due to the morpholine and carboxylic acid moieties, will influence the choice of chromatographic conditions.
Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore may pose challenges for detection by UV-spectrophotometry, potentially requiring more sensitive detection methods.
This guide will compare three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
A Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the need for chiral separation.
Feature
HPLC-UV
LC-MS/MS
Chiral HPLC
Principle
Separation based on polarity, detection via UV absorbance.
Separation based on polarity, detection based on mass-to-charge ratio.
Separation of enantiomers using a chiral stationary phase.
Selectivity
Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.
High; highly selective due to monitoring of specific parent and product ion transitions.
High for enantiomeric separation.
Sensitivity
Lower, dependent on the compound's chromophore.
Very high; capable of detecting analytes at very low concentrations.[1][2]
Dependant on the detector used (UV or MS).
Application
Routine quality control, purity assessment, and quantification of major components.
Bioanalysis, impurity profiling, and quantification of trace-level analytes.[3][4]
Enantiomeric purity determination, pharmacokinetic studies of individual enantiomers.
Cost & Complexity
Lower cost, relatively simple operation.
Higher initial investment and operational complexity.
Moderate to high cost, method development can be complex.
The Workflow of Method Development and Validation
A robust and reliable analytical method is built upon a foundation of systematic development and rigorous validation. The following diagram illustrates the typical workflow.
Caption: A generalized workflow for analytical method development and validation.
Foundational Pillar: Analytical Method Validation as per ICH Q2(R1)
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[5][7][8]
Key Validation Parameters:
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols: A Practical Approach
The following are representative, step-by-step protocols for developing and validating analytical methods for a compound with similar characteristics to (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Protocol 1: Development and Validation of a Reversed-Phase HPLC-UV Method
1. Initial Method Development:
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as it is a versatile stationary phase for separating a wide range of compounds.
Mobile Phase Selection: Due to the polar and acidic nature of the analyte, a mobile phase consisting of an aqueous buffer and an organic modifier is appropriate.
Aqueous Phase: Start with a buffer such as 0.1% phosphoric acid or 20 mM potassium phosphate, pH adjusted to 2.5-3.0 to suppress the ionization of the carboxylic acid group.
Organic Phase: Acetonitrile or methanol.
Gradient Elution: Begin with a gradient elution from low to high organic modifier concentration (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the analyte.
Detection: Use a photodiode array (PDA) detector to scan a wide range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
2. Method Optimization:
Fine-tune the mobile phase composition and gradient to achieve a symmetrical peak shape and a reasonable retention time (typically 3-10 minutes).
Adjust the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C) to optimize resolution and analysis time.
3. Method Validation (as per ICH Q2(R1)):
Specificity: Analyze blank samples (diluent), placebo samples (if applicable), and spiked samples to demonstrate that there are no interfering peaks at the retention time of the analyte.
Linearity: Prepare a series of at least five standard solutions of varying concentrations (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the API at three different concentration levels). The recovery should be within 98-102%.
Precision:
Repeatability: Perform at least six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Protocol 2: Development and Validation of an LC-MS/MS Method
1. Initial Method Development:
Infusion and Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and to optimize the cone voltage and collision energy to identify stable and intense product ions.
Chromatography: Use a fast LC method with a shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) and a rapid gradient. The mobile phase can be simpler, often consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor the transition of the selected precursor ion to the most abundant product ion(s).
2. Method Validation (Bioanalytical method validation guidelines from FDA or EMA are often followed):
Validation parameters are similar to HPLC-UV but with a focus on matrix effects, extraction recovery, and stability in biological matrices if applicable.
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution.
Extraction Recovery: Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Protocol 3: Chiral HPLC Method Development
1. Column Screening:
Screen a variety of chiral stationary phases (CSPs) as the separation is highly specific to the analyte and the CSP.[9]
Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC): Often effective for a broad range of compounds.
Protein-based CSPs: Useful for ionic and polar compounds.
Pirkle-type CSPs: Based on π-π interactions.
Anion-exchange CSPs (e.g., CHIRALPAK QN-AX): Particularly suitable for acidic compounds.[10]
2. Mobile Phase Optimization:
The mobile phase composition will depend on the CSP.
Normal Phase: Typically hexane/isopropanol or hexane/ethanol with additives like trifluoroacetic acid (TFA) or diethylamine (DEA).
Reversed Phase: Acetonitrile/water or methanol/water with buffers.
Polar Organic Mode: Acetonitrile or methanol with acidic and basic additives.
3. Method Validation:
The validation will be similar to the achiral HPLC method, but with a focus on the resolution between the two enantiomers (Rs > 1.5 is generally desired) and the accurate quantification of each enantiomer.
Selecting the Right Tool for the Job
The choice of analytical method is a critical decision in the drug development process. The following decision tree can guide the selection process based on the analytical needs.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Morpholine-Containing Haptens
Introduction: The Morpholine Moiety - A Double-Edged Sword in Drug Development The morpholine ring is a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into small molecule drug candidates often co...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Morpholine Moiety - A Double-Edged Sword in Drug Development
The morpholine ring is a privileged scaffold in modern medicinal chemistry.[1] Its incorporation into small molecule drug candidates often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2] The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) and its capacity for hydrogen bonding are key to enhancing pharmacokinetic profiles, including permeability across the blood-brain barrier.[3][4][5] Consequently, a vast number of drugs across various therapeutic areas, from oncology to central nervous system (CNS) disorders, feature this heterocyclic core.[2][3][6]
However, this structural ubiquity presents a significant analytical challenge. For researchers developing immunoassays to monitor a specific morpholine-containing drug, the shared chemical scaffold is a primary source of antibody cross-reactivity. An antibody raised against one morpholine drug may bind to others with similar structures, leading to inaccurate quantification and false-positive results.[7][8] This guide provides a comprehensive comparison of strategies and experimental protocols for developing highly specific antibodies against morpholine-containing haptens and rigorously evaluating their cross-reactivity.
Pillar 1: Strategic Hapten Design and Immunogen Preparation
Small molecules like morpholine-based drugs are not immunogenic on their own; they are considered haptens.[9][10] To elicit an immune response, they must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[11] The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity of the resulting antibodies.
Causality in Hapten Design: The goal is to generate antibodies that recognize the unique structural features of the target drug, not the common morpholine core. Therefore, the linker used to attach the hapten to the carrier protein should be positioned at a site on the drug molecule that is distant from its distinguishing functional groups. This "presentation strategy" exposes the most unique epitopes to the B-cells of the immunized animal, driving the production of specific antibodies.[12][13]
Caption: Experimental workflow for creating an immunogen.
Pillar 2: Monoclonal vs. Polyclonal Antibodies - A Comparative Analysis
The choice between monoclonal and polyclonal antibodies is a critical decision point in assay development, with significant trade-offs in specificity, cost, and development time.
Feature
Polyclonal Antibodies
Monoclonal Antibodies
Field Insight & Recommendation
Source
Multiple B-cell clones
A single B-cell clone (Hybridoma)
Polyclonals are a heterogeneous mix of antibodies.[14] Monoclonals are a homogenous population.[15]
Specificity
Recognizes multiple epitopes on the hapten
Recognizes a single, specific epitope on the hapten
For distinguishing between structurally similar morpholine drugs, the high specificity of monoclonal antibodies is a distinct advantage, minimizing the risk of cross-reactivity.[15][16]
Affinity
High overall affinity (avidity) due to binding multiple epitopes
Uniform, but potentially lower, affinity to a single epitope
Polyclonal sera can provide a strong signal, which is useful in some applications.[14]
Variability
High batch-to-batch variability
Virtually no batch-to-batch variability
For long-term, regulated assays (e.g., clinical diagnostics), the consistency of monoclonal antibodies is essential.[14]
Development
Relatively fast and inexpensive
Time-consuming and expensive to develop the hybridoma clone
The initial investment for monoclonal development is higher, but it ensures a renewable, reliable resource for the assay's lifetime.[17]
Cross-Reactivity
Higher potential for cross-reactivity due to recognizing multiple, potentially shared, epitopes.[14]
For morpholine-containing haptens, monoclonal antibodies are strongly recommended. Their ability to target a single, unique epitope is paramount for developing a highly selective assay that can differentiate the target analyte from its structural analogs.
Pillar 3: Experimental Design for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard format for quantifying small molecules and assessing antibody cross-reactivity.[18][19] The principle relies on the competition between the free drug in the sample and a fixed amount of labeled or plate-bound drug for a limited number of antibody binding sites.[19][20] A higher concentration of the free drug in the sample results in a lower signal, and this inverse relationship is used for quantification.
Caption: Workflow of a competitive ELISA for cross-reactivity.
Protocol: Competitive ELISA for Cross-Reactivity Profiling
This protocol is a self-validating system designed to determine the specificity of an antibody raised against a target morpholine-containing drug ("Target Drug A").
1. Reagent Preparation:
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[21]
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[19]
Assay Buffer: 0.5% BSA in PBST.
Coating Antigen: Target Drug A conjugated to a carrier protein different from the immunogen (e.g., if immunized with Drug-KLH, coat with Drug-BSA). This prevents the antibody from binding to the carrier protein itself. Prepare at 1-2 µg/mL in Coating Buffer.
Primary Antibody: Dilute the anti-Target Drug A antibody in Assay Buffer to a concentration that yields approximately 50% of the maximum signal in the absence of any competitor (determined via a prior titration experiment). This is the EC50 concentration.
Competitor Drugs: Prepare stock solutions of Target Drug A and a panel of structurally related morpholine-containing drugs (e.g., Drug B, Drug C, Drug D) in a suitable solvent (e.g., DMSO), then create a serial dilution series for each in Assay Buffer.
Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species antibody (e.g., anti-mouse IgG). Dilute according to the manufacturer's instructions in Assay Buffer.
Substrate: TMB or other suitable substrate for the chosen enzyme.
2. ELISA Procedure:
Coating: Add 100 µL of Coating Antigen solution to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.[22]
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[22]
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.[21]
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
Competitive Reaction:
Add 50 µL of the serially diluted competitor drug solutions (or Target Drug A standards) to the appropriate wells.
Add 50 µL of the diluted Primary Antibody to all wells.
Incubate for 1-2 hours at room temperature with gentle shaking.
Washing: Discard the solution and wash the plate 3 times with Wash Buffer.
Secondary Antibody Incubation: Add 100 µL of the diluted Secondary Antibody to each well. Incubate for 1 hour at room temperature.[22]
Washing: Discard the solution and wash the plate 5-6 times with Wash Buffer. This final wash is critical to reduce background noise.[21]
Signal Development: Add 100 µL of Substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
Reaction Stop & Reading: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄ for TMB). Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.
Data Analysis and Interpretation
Generate Standard Curves: Plot the absorbance against the log of the concentration for each competitor drug.
Determine IC50 Values: For each curve, calculate the concentration of the drug that causes a 50% reduction in the maximum signal (the IC50 value).
Calculate Percent Cross-Reactivity: The cross-reactivity of the antibody for a given compound is calculated relative to the target analyte using the following formula:
% Cross-Reactivity = (IC50 of Target Drug A / IC50 of Competitor Drug) x 100
A lower IC50 value indicates a higher affinity of the antibody for that compound.
Caption: Conceptual diagram of antibody specificity.
Sample Data: Cross-Reactivity Profile of Anti-Drug A mAb
The following table summarizes hypothetical experimental data for a monoclonal antibody raised against "Target Drug A," a morpholine-containing therapeutic.
Compound Tested
IC50 (ng/mL)
% Cross-Reactivity
Interpretation
Target Drug A
15
100%
Reference compound.
Related Drug B
1,500
1.0%
Excellent specificity; unlikely to interfere at therapeutic concentrations.
Related Drug C
35
42.9%
Significant cross-reactivity; this antibody cannot distinguish well between Drug A and Drug C.
Related Drug D
>10,000
<0.15%
Negligible cross-reactivity.
Morpholine (core)
>50,000
<0.03%
The antibody does not recognize the core scaffold, indicating successful hapten design.
Conclusion and Final Recommendations
The development of specific immunoassays for morpholine-containing drugs is a challenging but achievable goal that hinges on rational immunogen design and rigorous validation. The structural similarity among these compounds necessitates a methodical approach to minimize cross-reactivity.[23]
Key Takeaways for Researchers:
Prioritize Hapten Design: The specificity of your assay is largely determined before the first immunization. Invest time in designing a hapten-carrier conjugate that exposes the most unique epitopes of your target molecule.
Choose Monoclonal Antibodies: For assays requiring high specificity and long-term reproducibility, the initial investment in developing a monoclonal antibody is justified.[15][17]
Employ Competitive ELISA: This format is the most suitable for assessing the cross-reactivity of antibodies against small molecule haptens.[9][24]
Quantify Cross-Reactivity: Do not settle for qualitative assessments. Calculating the percent cross-reactivity against a panel of structurally related compounds provides the quantitative data needed to validate an assay's specificity.
By following these principles and protocols, researchers can develop trustworthy and robust immunoassays, enabling accurate quantification of specific morpholine-containing drugs for pharmacokinetic studies, therapeutic drug monitoring, and other critical research applications.
References
Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
Sathyajith, D. (2021). Monoclonal Antibodies versus Polyclonal Antibodies. AZoLifeSciences. [Link]
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. elisakit.com. [Link]
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]
Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
Potara, M., et al. (2023). Immunoassays: Analytical and Clinical Performance, Challenges, and Perspectives of SERS Detection in Comparison with Fluorescent Spectroscopic Detection. MDPI. [Link]
Singh, S., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]
Jiang, W., et al. (2018). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]
Liang, R., et al. (2021). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
Majrik, K., & Hosztafi, S. (2022). Opioid-Based Haptens: Development of Immunotherapy. MDPI. [Link]
Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
Robinson, M. L. (2016). Immunoassays. Analytical Toxicology. [Link]
Sharma, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
Eggl, E., et al. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. NIH National Library of Medicine. [Link]
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. NIH National Library of Medicine. [Link]
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
van der Laken, C. J., et al. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. NIH National Library of Medicine. [Link]
Morpholine vs. Piperazine: A Comparative Analysis of Pharmacokinetic Profiles for Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile and ultimate clinical success of a drug candidate. Amo...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile and ultimate clinical success of a drug candidate. Among the most frequently employed six-membered saturated heterocycles are morpholine and piperazine. While structurally similar, the substitution of a nitrogen atom in piperazine with an oxygen atom in morpholine imparts distinct physicochemical properties that significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of drugs containing these two essential moieties, supported by experimental data and detailed protocols for researchers in drug development.
Physicochemical Properties: The Foundation of Pharmacokinetic Differences
The fundamental differences in the pharmacokinetic behavior of morpholine- and piperazine-containing drugs stem from their inherent physicochemical properties, primarily their basicity (pKa) and lipophilicity (LogP/LogD).
The single, weaker basicity of morpholine's nitrogen can lead to a higher proportion of the unionized form at physiological pH (7.4), potentially enhancing membrane permeability and absorption.[2][3] Piperazine's two nitrogen atoms result in two pKa values, with the ring often being protonated at physiological pH, which can increase aqueous solubility but may hinder passive diffusion across membranes.
Lipophilicity (LogP)
Lower
Higher
Morpholine's oxygen atom generally reduces lipophilicity compared to the second nitrogen in piperazine, contributing to a more favorable balance of solubility and permeability for many drug candidates.[4][5]
The ionization state of a drug, governed by its pKa and the pH of the surrounding environment, is a crucial determinant of its ability to cross biological membranes.[2][3] A drug that is ionized will be more hydrophilic and less likely to passively diffuse across lipid bilayers, whereas a non-ionized drug will be more lipophilic and can cross membranes more readily.[2]
Comparative Pharmacokinetic Profiles: A Tale of Two Tyrosine Kinase Inhibitors
To illustrate the practical implications of these differences, we will compare the pharmacokinetic profiles of two widely used tyrosine kinase inhibitors: Gefitinib , which contains a morpholine ring, and Imatinib , which incorporates a piperazine moiety. While not direct structural analogues, their comparison provides valuable insights into the influence of these heterocycles on ADME properties.
Imatinib exhibits exceptionally high bioavailability, suggesting that the piperazine moiety, despite its potential for ionization, does not hinder absorption in this particular molecular context. Gefitinib's moderate bioavailability is still considered good for an orally administered drug. The slower absorption of gefitinib, as indicated by its longer Tmax, may be attributed to its overall physicochemical properties.
Both drugs are extensively bound to plasma proteins, primarily albumin and alpha1-acid glycoprotein.[7][9][12] However, gefitinib has a significantly larger volume of distribution, indicating more extensive distribution into tissues compared to imatinib. This could be influenced by the differing lipophilicity and tissue permeability characteristics imparted by the morpholine versus the piperazine ring.
Metabolism
The metabolic fate of a drug is a critical determinant of its efficacy and safety. Both morpholine and piperazine rings are sites of metabolic activity.
Gefitinib (Morpholine):
Gefitinib is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4).[8][14][15] The main metabolic pathways include:
Metabolism of the N-propoxymorpholino-group: This involves oxidation of the morpholine ring.[7]
O-demethylation of the methoxy-substituent on the quinazoline ring. [7]
Oxidative defluorination of the halogenated phenyl group. [7]
The major circulating metabolite, O-desmethyl gefitinib, is formed through metabolism by CYP2D6.[16]
Imatinib (Piperazine):
Imatinib is also primarily metabolized by CYP3A4.[9][17][18] The major metabolic pathway is the N-demethylation of the piperazine ring, which forms an active metabolite (CGP74588) with similar potency to the parent drug.[9][17] Other CYPs, including CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play minor roles in its metabolism.[18]
Experimental Protocols for In Vitro ADME Profiling
Accurate assessment of the pharmacokinetic properties of drug candidates is essential for their successful development. The following are detailed protocols for key in vitro ADME assays.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption across the gut wall.
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Methodology:
Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts for 21-28 days to form a differentiated and polarized monolayer.[9]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.[18]
Permeability Assessment:
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) compartment, and the amount of compound that crosses the monolayer into the basolateral (receiver) compartment is measured over time.[9]
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) compartment, and transport to the apical (receiver) compartment is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[9]
Quantification: The concentration of the test compound in the donor and receiver compartments is quantified using a validated analytical method, typically LC-MS/MS.
Data Analysis: The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of drug transport.
A is the surface area of the membrane.
C₀ is the initial concentration of the drug in the donor compartment.[18]
An efflux ratio (ER), calculated as Papp (B→A) / Papp (A→B), greater than 2 suggests that the compound is subject to active efflux.[18]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining compound permeability using the Caco-2 assay.
Liver Microsomal Stability Assay
This assay provides an indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.
Methodology:
Preparation: A reaction mixture is prepared containing liver microsomes (human or from other species), a NADPH-regenerating system (as a source of cofactors), and a buffer solution.[19][20]
Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[13]
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.[19]
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using liver microsomes.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.
Objective: To determine the fraction of a compound that is unbound (fu) in plasma.
Methodology (Rapid Equilibrium Dialysis - RED):
Sample Preparation: The test compound is spiked into plasma (human or from other species).[17]
Dialysis Setup: The plasma sample is placed in the sample chamber of a RED device, which is separated from a buffer chamber by a semi-permeable membrane. The buffer is typically phosphate-buffered saline (PBS) at pH 7.4.[12][17]
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[12]
Sample Collection: Aliquots are collected from both the plasma and buffer chambers.[10]
Quantification: The concentration of the compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.[10]
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.[17]
Experimental Workflow for Plasma Protein Binding (RED) Assay
Caption: Workflow for determining plasma protein binding using the RED method.
Conclusion and Future Perspectives
The choice between a morpholine and a piperazine scaffold in drug design is a nuanced decision with significant pharmacokinetic consequences. Morpholine's weaker basicity and generally lower lipophilicity can offer advantages in achieving a favorable balance of permeability and solubility. Conversely, piperazine's diamine structure can be leveraged to enhance aqueous solubility and provides an additional site for chemical modification to fine-tune a molecule's properties.
The comparative analysis of gefitinib and imatinib highlights how these differences can manifest in the ADME profiles of marketed drugs. However, it is crucial to recognize that the overall molecular context plays a significant role, and the properties of the heterocyclic ring should be considered in conjunction with the rest of the molecule.
The provided experimental protocols for in vitro ADME assays serve as a foundation for researchers to generate robust and reliable data to guide their drug discovery and development programs. By carefully evaluating the pharmacokinetic implications of scaffold selection, medicinal chemists can more effectively design drug candidates with a higher probability of clinical success. Future research focusing on direct head-to-head comparisons of structurally analogous morpholine- and piperazine-containing compounds will further elucidate the precise impact of these important heterocycles on drug disposition.
References
Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical Pharmacokinetics, 44(9), 879-894.
Joerger, M., & Joosse, A. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 193-200.
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
Visikol. (2022, November 3). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Retrieved from [Link]
Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Pharmacokinetics and pharmacodynamics of imatinib in a phase I trial with chronic myeloid leukemia patients. Journal of clinical oncology, 22(5), 935–942.
U.S. Food and Drug Administration. (2014). 206995Orig1s000. Retrieved from [Link]
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
Li, J., Zhao, M., He, P., Wang, Y., & Lu, W. (2016). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current drug metabolism, 17(7), 669–677.
Swaisland, H. C., Smith, R. P., Laight, A., Ranson, M., & Cantarini, M. V. (2005). Single-dose clinical pharmacokinetic studies of gefitinib. Clinical pharmacokinetics, 44(11), 1165–1177.
Pharmacology of Imatinib (Gleevec); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 30). YouTube. Retrieved from [Link]
Larson, R. A., Druker, B. J., Guilhot, F., O'Brien, S. G., Riviere, G. J., Krahnke, T., ... & Gathmann, I. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022–4028.
Gschwind, H. P., Pfaar, U., Waldmeier, F., Zollinger, M., Sayer, C., & Zbinden, P. (2005). Absolute bioavailability of imatinib (Glivec) orally versus intravenous infusion. Cancer Chemotherapy and Pharmacology, 56(5), 503–508.
Widmer, N., Decosterd, L. A., Csajka, C., Leyvraz, S., Duchosal, M. A., & Biollaz, J. (2003). In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia. British journal of clinical pharmacology, 56(2), 220–226.
Gota, V. S., Ghadyal, P. A., & Sengar, M. (2022). Role of ADME gene polymorphisms on imatinib disposition: results from a population pharmacokinetic study in chronic myeloid leukaemia. Cancer chemotherapy and pharmacology, 89(6), 775–782.
De Pas, T. M., Toffalorio, F., Manzotti, M., Spitaleri, G., Catania, C., Noberasco, C., ... & de Braud, F. (2011). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines.
Zhou, C., Wu, Y. L., Chen, G., Feng, J., Liu, X. Q., Wang, C., ... & You, C. (2011). Erlotinib versus chemotherapy as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer (OPTIMAL, CTONG-0802): a multicentre, open-label, randomised, phase 3 study. The Lancet Oncology, 12(8), 735-742.
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Li, J., Wang, L., Chen, L., Li, W., & Xu, Y. (2014). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology letters, 8(1), 359–364.
Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
McKillop, D., McCormick, A. D., Miles, C., & Phillips, P. J. (2004). Cytochrome P450-dependent metabolism of gefitinib. Xenobiotica; the fate of foreign compounds in biological systems, 34(11-12), 943–957.
Peng, B., Dutreix, C., & Mehring, G. (2001). In vitro blood distribution and plasma protein binding of the tyrosine kinase inhibitor imatinib and its active metabolite, CGP74588, in rat, mouse, dog, monkey, healthy humans and patients with acute lymphatic leukaemia. British journal of clinical pharmacology, 52(2), 220-6.
U.S. Food and Drug Administration. (n.d.). IRESSA (gefitinib tablets) Label. Retrieved from [Link]
Li, J., Brahmer, J., & Rini, B. (2007). Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes. Clinical Cancer Research, 13(12), 3731–3737.
Lecturio. (2019, May 20). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]
Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). Gefitinib. Clinical cancer research : an official journal of the American Association for Cancer Research, 10(4), 1212–1215.
Abu-Absi, S. F., Ramaswamy, S., Gummadi, S. N., & Kumar, S. (2010). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of pharmaceutical sciences, 99(5), 2357–2368.
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023, December 25). Preprints.org. Retrieved from [Link]
As regard to morpholine, it is structurally related to piperazine by the substitution of one N atom with oxygen in the six-membered ring. Although morpholine is a relatively strong base (pKb of 5.3), ring substitution could increase compound basicity as pKb could varies between 8.0 and 6.1[14]. While the lipophilicity of molecules containing morpholine scaffold primarily relies on their specific substitutions, the ring itself exhibits well-balanced lipophilic-hydrophilic properties, demonstrating desirable characteristics for pharmaceutical applications. (2023, December 25). Preprints.org. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a detailed protocol for the safe and compliant disposal of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their disposal. This document is structured to provide clear, actionable steps and the scientific reasoning behind them, ensuring that disposal procedures are not just followed, but understood.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is classified with the following hazard statements:
The hydrochloride salt imparts acidic properties, while the morpholine moiety presents hazards associated with organic amines. Therefore, the disposal plan must address both corrosivity and potential organic chemical hazards.
Table 1: Hazard and Precautionary Summary
Hazard Statement
Precautionary Measures
H302: Harmful if swallowed
Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth. Call a POISON CENTER or doctor.
H315: Causes skin irritation
Wear protective gloves. Wash skin thoroughly after handling.
H319: Causes serious eye irritation
Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.
H332: Harmful if inhaled
Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
H335: May cause respiratory irritation
If inhaled, remove person to fresh air and keep comfortable for breathing.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling (S)-2-(Morpholin-2-yl)acetic acid hydrochloride for disposal:
Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required to protect against splashes.[3]
Skin Protection: Nitrile or neoprene gloves are essential. Double-gloving is recommended for added protection. A chemical-resistant apron or lab coat must be worn.[3]
Respiratory Protection: If handling the solid form outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved N95 respirator or a respirator with acid gas cartridges should be used.[3]
Foot Protection: Closed-toe shoes are mandatory in the laboratory at all times.[3]
Disposal Workflow: A Step-by-Step Protocol
The disposal of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride must be conducted in compliance with all local, state, and federal regulations.[4][5] This typically involves treating it as a hazardous waste.
Workflow Diagram:
Caption: Disposal workflow for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Detailed Steps:
Waste Container Preparation:
Select a clearly labeled, leak-proof container compatible with aqueous acidic and organic waste. The original container can often be used.[3]
The label must include: "(S)-2-(Morpholin-2-yl)acetic acid hydrochloride, Waste," the date, and the responsible individual's name.
Personal Protective Equipment (PPE):
Before handling the compound, don all required PPE as outlined in Section 2.
Work Area:
All handling of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride during the disposal process must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Neutralization (for small quantities):
For small residual amounts (typically less than 5 grams), neutralization can render the waste less hazardous. Always check your institution's specific policies, as some prohibit any form of in-lab chemical treatment of waste. [6]
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in a beaker large enough to accommodate potential foaming.[7]
Place the beaker in an ice bath to manage the exothermic reaction.
Execution of Neutralization:
Slowly and in small increments, add the (S)-2-(Morpholin-2-yl)acetic acid hydrochloride to the stirring basic solution.[8] Vigorous bubbling (effervescence) will occur as carbon dioxide is released. Add the acid slowly to control the reaction rate.
pH Monitoring:
Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6.0 and 8.0.[3]
Final Waste Collection:
Once neutralized, the solution should be transferred to a designated hazardous waste container for aqueous chemical waste.
Even after neutralization, the solution contains the morpholine derivative and should be disposed of as hazardous waste, not poured down the drain, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal of Contaminated Materials:
All materials that have come into contact with the chemical, including gloves, weigh boats, and absorbent pads, must be collected in a designated solid hazardous waste container.[3]
Contacting Waste Management Professionals:
Store the sealed hazardous waste container in a designated satellite accumulation area.[9]
Arrange for pickup and disposal by a licensed hazardous waste contractor, following your institution's established procedures.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
Small Spills (<1 L or <100g):
Alert personnel in the immediate area.
Wearing appropriate PPE, neutralize the spill by slowly covering it with a suitable base like sodium bicarbonate, starting from the outside and working inward.[3]
Once the reaction has ceased, absorb the residue with an inert material such as vermiculite or sand.[10]
Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[11]
Alert others and contact your institution's emergency response team or environmental health and safety office.[3]
Provide the name of the chemical and any other relevant details.
Regulatory Framework
The disposal of (S)-2-(Morpholin-2-yl)acetic acid hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[9][12] Laboratories are considered hazardous waste generators and must adhere to specific regulations regarding waste identification, storage, and disposal.[9][13] It is the responsibility of the laboratory and the institution to maintain compliance with all applicable federal, state, and local regulations.[13]
References
Laboratory Waste Management: The New Regulations. MedLab. Available at: [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
MORPHOLINE - MsdsDigital.com. Available at: [Link]
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available at: [Link]
Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]
EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]
How to Handle Strong Acids in the Lab. Bitesize Bio. Available at: [Link]
Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
Standard Operating Procedure: Hydrochloric Acid. University of California, Merced. Available at: [Link]
Safety Data Sheet Morpholine. Redox. Available at: [Link]
Safeguarding Your Research: A Practical Guide to Handling (S)-2-(Morpholin-2-yl)acetic acid hydrochloride
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide, developed for researchers, scientists, and drug development professionals, provi...
Author: BenchChem Technical Support Team. Date: January 2026
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for (S)-2-(Morpholin-2-yl)acetic acid hydrochloride (CAS RN: 1352709-57-9). By moving beyond a simple checklist, we delve into the rationale behind each procedural step, fostering a culture of safety and scientific integrity within the laboratory.
(S)-2-(Morpholin-2-yl)acetic acid hydrochloride is a morpholine derivative with potential applications in medicinal chemistry. Understanding its hazard profile is the first step toward safe handling. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. These classifications necessitate a stringent adherence to safety protocols to minimize exposure and ensure a secure working environment.
Immediate Safety and Personal Protective Equipment (PPE)
Your first line of defense against chemical exposure is the correct selection and use of Personal Protective Equipment. The choice of PPE should be based on a thorough risk assessment of the procedures being performed.
Core PPE Requirements
A baseline of PPE is mandatory for any work involving (S)-2-(Morpholin-2-yl)acetic acid hydrochloride. This includes:
Eye and Face Protection : Chemical splash goggles are essential to protect against accidental splashes.[2] In situations with a higher risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[2]
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after removal.
Protective Clothing : A laboratory coat or gown should be worn to protect street clothes and skin from contamination.[3][4] For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.[2]
Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[5][6] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]
PPE Selection Guide
The following table summarizes the recommended PPE for various laboratory activities involving (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
Activity
Eye/Face Protection
Hand Protection
Protective Clothing
Respiratory Protection
Weighing and preparing solutions
Chemical splash goggles
Nitrile or neoprene gloves
Laboratory coat
Chemical fume hood or respirator
Conducting reactions
Chemical splash goggles and face shield
Nitrile or neoprene gloves
Laboratory coat and apron
Chemical fume hood
Handling spills
Chemical splash goggles and face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant suit or apron over lab coat
NIOSH-approved respirator
Operational Plan: From Receipt to Disposal
A systematic approach to handling (S)-2-(Morpholin-2-yl)acetic acid hydrochloride from the moment it enters the laboratory until its final disposal is critical for safety and regulatory compliance.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8] The storage container should be kept tightly closed in an inert atmosphere at room temperature.[1]
Handling Procedures
Preparation : Before handling, ensure that a safety data sheet (SDS) for the compound is readily accessible. Designate a specific area for handling, preferably within a chemical fume hood.[5]
Weighing : To prevent the generation of dust, weigh the solid compound carefully. A low-turbulence enclosure or a balance within a fume hood is ideal.
Dissolving : When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
General Hygiene : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands and any exposed skin thoroughly after handling.[5][9]
Disposal Plan: Managing Waste Safely
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection : All waste materials contaminated with (S)-2-(Morpholin-2-yl)acetic acid hydrochloride, including empty containers, disposable PPE, and absorbent materials from spills, should be collected in a designated, labeled, and sealed hazardous waste container.
Neutralization of Spills : In the event of a small spill, it can be neutralized with a suitable agent like sodium bicarbonate or a commercial acid neutralizer before absorption.[7][10]
Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[11] Do not dispose of the chemical down the drain.[7]
Emergency Procedures: Spill and Exposure Response
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Chemical Spill Cleanup
In the event of a spill, the following step-by-step procedure should be followed.
Caption: A workflow diagram for the safe cleanup of a (S)-2-(Morpholin-2-yl)acetic acid hydrochloride spill.
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[7]
Assess the Spill : From a safe distance, assess the extent of the spill and any immediate hazards.
Don Appropriate PPE : Wear the appropriate PPE as outlined in the table above for handling spills.[2]
Contain the Spill : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2][4]
Neutralize the Acid : Carefully neutralize the spill with sodium bicarbonate or another suitable acid neutralizer.[7][10]
Absorb the Residue : Once neutralized, absorb the residue with an inert material.
Collect and Containerize Waste : Scoop the absorbed material into a designated hazardous waste container.[12]
Decontaminate the Area : Clean the spill area with soap and water.[12]
Report the Incident : Report the spill to the laboratory supervisor or safety officer.
First Aid Measures
Inhalation : If inhaled, move the person to fresh air.[11] If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[4]
Eye Contact : If the substance enters the eyes, rinse cautiously with water for at least 15 minutes.[9][11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[11]
By integrating these safety protocols into your daily laboratory practices, you can create a secure environment that protects both the integrity of your research and the well-being of your team.
References
Vertex AI Search. (S)-2-(Morpholin-2-yl)acetic acid hydrochloride.
North Industrial Chemicals. (2023, December 26). Handling Small Spills of Hydrochloric Acid: Expert Safety Tips.